molecular formula C18H32O2 B12401557 (2E,9Z)-Octadeca-2,9-dienoic acid

(2E,9Z)-Octadeca-2,9-dienoic acid

Cat. No.: B12401557
M. Wt: 280.4 g/mol
InChI Key: JUDVSKZBHCGCJO-WXYFSRDHSA-N
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Description

(2E,9Z)-Octadeca-2,9-dienoic acid is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

(2E,9Z)-octadeca-2,9-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,16-17H,2-8,11-15H2,1H3,(H,19,20)/b10-9-,17-16+

InChI Key

JUDVSKZBHCGCJO-WXYFSRDHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCC=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on (2E,9Z)-Octadeca-2,9-dienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid with the chemical formula C₁₈H₃₂O₂. As an isomer of linoleic acid, it belongs to the class of octadecadienoic acids, which are structurally diverse lipids with varied biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound, with a focus on its relevance in lipoxygenase-dependent metabolism.

Chemical Structure and Properties

The structure of this compound is defined by an eighteen-carbon chain containing two double bonds. The "2E" designation indicates a trans configuration of the double bond between the second and third carbon atoms, while "9Z" signifies a cis configuration for the double bond between the ninth and tenth carbon atoms. This specific stereochemistry influences its three-dimensional shape and, consequently, its interaction with enzymes and receptors.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₈H₃₂O₂-
Molecular Weight 280.45 g/mol [1]
IUPAC Name This compound-
Canonical SMILES CCCCCCCC/C=C\CCCCCCC/C=C/C(=O)O-
Physical State Expected to be a liquid or low-melting solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents and sparingly soluble in waterInferred
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on its functional groups.

  • ¹H NMR: Expected signals would include peaks for the vinyl protons of the trans and cis double bonds, allylic protons, methylene (B1212753) protons of the aliphatic chain, a terminal methyl group, and a carboxylic acid proton.

  • ¹³C NMR: Resonances for the carboxyl carbon, the four sp² carbons of the double bonds, and the sp³ carbons of the methylene and methyl groups would be expected.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C=C stretching of the alkenes, and C-H stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of fatty acids.

Biological Context: Role in Lipoxygenase-Dependent Metabolism

This compound is noted for its involvement in research concerning lipoxygenase-dependent metabolism.[1][2][3] Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids. These products are precursors to a wide range of bioactive lipid mediators known as oxylipins, which are involved in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

The metabolism of octadecadienoic acid isomers by LOXs can lead to the formation of various hydroxy, hydroperoxy, and keto derivatives. The specific products formed depend on the regiospecificity and stereospecificity of the lipoxygenase isozyme and the structure of the fatty acid substrate.

Below is a generalized diagram illustrating the initial steps of the lipoxygenase pathway for an octadecadienoic acid.

Lipoxygenase_Pathway PUFA This compound LOX Lipoxygenase (LOX) PUFA->LOX + O₂ HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LOX->HPODE Further_Metabolites Further Bioactive Metabolites (e.g., HODEs, Ketones) HPODE->Further_Metabolites Peroxidases, Dehydrogenases Synthesis_Workflow Start Starting Materials (e.g., smaller functionalized alkanes) Step1 Coupling Reactions (e.g., Wittig, Suzuki) Start->Step1 Step2 Stereoselective Reduction or Oxidation Step1->Step2 Step3 Functional Group Manipulation Step2->Step3 Purification Purification (e.g., Chromatography) Step3->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final Pure this compound Characterization->Final

References

An In-depth Technical Guide to the Physical Properties of (2E,9Z)-Octadeca-2,9-dienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the polyunsaturated fatty acid, (2E,9Z)-Octadeca-2,9-dienoic acid. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles essential information, including its molecular characteristics and predicted physicochemical properties. Furthermore, it details standardized experimental protocols for the determination of key physical attributes, offering a practical framework for researchers. The guide also visualizes the metabolic context of this fatty acid within the lipoxygenase pathway.

Core Physical and Chemical Properties

This compound is a polyunsaturated fatty acid with a molecular formula of C₁₈H₃₂O₂. Its involvement in lipoxygenase-dependent metabolism suggests its potential role in various physiological and pathological processes, making its physical properties of significant interest in drug development and biochemical research.[1][2]

Table 1: Summary of Physicochemical Data for Octadeca-2,9-dienoic Acid Isomers

PropertyValueSource
Molecular Weight 280.45 g/mol MedChemExpress[1]
Molecular Formula C₁₈H₃₂O₂MedChemExpress[1]
Computed XLogP3 6.3 - 7.1PubChem (for various isomers)[3][4]
Physical Description Liquid (Predicted for general octadecadienoic acid)PubChem[3]
Solubility Soluble in ethanol (B145695) and DMSO (for 9(Z),11(E)-isomer)LabSolutions

Note: Experimental data for the specific (2E,9Z) isomer is scarce. The data presented for XLogP3 and physical description are based on computations for various octadecadienoic acid isomers available in the PubChem database. The solubility is reported for a different isomer and should be considered as an estimate.

Experimental Protocols for Physical Property Determination

For researchers seeking to determine the precise physical properties of this compound, the following established methodologies are recommended.

The melting point of a fatty acid can be determined using Differential Scanning Calorimetry (DSC), which provides a detailed melting profile.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 10-15 mg of this compound into a hermetically sealed aluminum pan. An empty sealed pan should be used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument using a standard with a known melting point, such as indium.

  • Thermal Program:

    • Heat the sample to 80°C and hold for 5 minutes to ensure it is completely molten and to erase any previous thermal history.

    • Cool the sample at a controlled rate of 10°C/min down to -50°C.

    • Hold the sample at -50°C for 5 minutes to allow for complete crystallization.

    • Heat the sample from -50°C to 80°C at a heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is typically reported as the peak temperature of the melting endotherm. The onset and end temperatures of melting provide the melting range.[5]

For small sample volumes, the micro-boiling point method using a Thiele tube is a suitable technique.

Protocol: Micro-Boiling Point Determination

  • Apparatus Setup:

    • Place a small amount of the sample (a few drops) into a micro test tube (e.g., 6 x 50 mm).

    • Invert a sealed-end capillary tube and place it inside the micro test tube.

    • Attach the micro test tube to a thermometer using a rubber band.

    • Place the thermometer assembly into a Thiele tube filled with a high-boiling point, inert oil (e.g., mineral oil), ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. This will induce convection currents in the oil, ensuring uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the bubbling is continuous.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[6]

The solubility of fatty acids can be assessed in various organic solvents.

Protocol: Solubility Determination in Organic Solvents

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetone, toluene, n-heptane).[7]

  • Sample Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the undissolved solute.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved fatty acid using a suitable analytical method, such as gas chromatography after derivatization to its methyl ester.[8]

Gas chromatography is a powerful technique for the analysis and quantification of fatty acids. Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation and GC Analysis

  • Derivatization:

    • To a known amount of the fatty acid, add a solution of 6% H₂SO₄ in methanol.

    • Heat the mixture in a sealed tube at 100°C for 1-2 hours.

    • After cooling, add petroleum ether and water to the tube and vortex to extract the FAMEs into the organic layer.

    • Carefully transfer the upper organic layer containing the FAMEs to a clean vial.[9]

  • GC-FID Analysis:

    • Column: Use a polar capillary column suitable for FAME analysis (e.g., a polyethylene (B3416737) glycol phase column).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.

    • Temperature Program: Implement a temperature gradient program appropriate for separating C18 fatty acid isomers.

    • Injection and Detection: Inject a small volume (e.g., 1 µL) of the FAME sample into the GC. The Flame Ionization Detector (FID) is commonly used for quantification.[10][11]

    • Identification: Identify the peak corresponding to the this compound methyl ester by comparing its retention time with that of a pure standard.

Biological Context: The Lipoxygenase Pathway

This compound is noted for its relevance in the study of lipoxygenase-dependent metabolism. Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of a variety of signaling molecules involved in inflammation and other physiological processes.

Experimental Workflow for Studying Lipoxygenase Metabolism

Lipoxygenase_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture or Tissue Homogenate add_fatty_acid Incubation with This compound cell_culture->add_fatty_acid extraction Lipid Extraction add_fatty_acid->extraction hplc HPLC Separation extraction->hplc Analyze Extract gcms GC-MS Analysis hplc->gcms metabolite_id Metabolite Identification gcms->metabolite_id

Caption: Workflow for analyzing the metabolism of this compound.

Lipoxygenase Signaling Pathway

Lipoxygenase_Pathway cluster_downstream Downstream Products PUFA This compound (from membrane phospholipids) LOX Lipoxygenase (LOX) PUFA->LOX HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LOX->HPODE HODE Hydroxyoctadecadienoic Acid (HODE) HPODE->HODE Leukotrienes Leukotrienes HPODE->Leukotrienes Lipoxins Lipoxins HPODE->Lipoxins Other_Metabolites Other Bioactive Metabolites HPODE->Other_Metabolites

Caption: Generalized lipoxygenase pathway showing the conversion of a polyunsaturated fatty acid.

References

An In-depth Technical Guide to (2E,9Z)-Octadeca-2,9-dienoic Acid and Related Octadecadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical and Spectroscopic Data of Representative Octadecadienoic Acid Isomers

Due to the limited availability of specific data for (2E,9Z)-Octadeca-2,9-dienoic acid, the following tables summarize the properties of other relevant and well-studied C18:2 isomers. This comparative data is essential for researchers working with this class of fatty acids.

Table 1: Physicochemical Properties of Selected Octadecadienoic Acid Isomers

Property9,12-Octadecadienoic acid (Linoleic Acid)(9E,12Z)-Octadecadienoic Acid6,9-Octadecadienoic acid (Z,Z)13-Oxo-9Z,11E-octadecadienoic acid
CAS Number 60-33-3[3]2420-42-0[4]5312481 (for 6E,9E isomer)[5]54739-30-9[6][7]
Molecular Formula C₁₈H₃₂O₂[3][8]C₁₈H₃₂O₂[4]C₁₈H₃₂O₂[5]C₁₈H₃₀O₃[7]
Molecular Weight 280.45 g/mol [3]280.5 g/mol [4]280.4 g/mol [5]294.4 g/mol [7]
IUPAC Name (9Z,12Z)-octadeca-9,12-dienoic acid[3](9E,12Z)-octadeca-9,12-dienoic acid[4](6Z,9Z)-octadeca-6,9-dienoic acid(9Z,11E)-13-oxooctadeca-9,11-dienoic acid[7]

Table 2: Spectroscopic Data for 9,12-Octadecadienoic Acid (Z,Z) (Linoleic Acid)

Spectroscopic DataValues
¹H NMR The ¹H NMR spectrum of 9,12-octadecadienoic acid (Z,Z) shows characteristic signals for the olefinic protons and the bis-allylic protons.[9]
¹³C NMR The ¹³C NMR spectrum provides distinct signals for the carboxylic acid carbon, the double bond carbons, and the aliphatic chain carbons.[9]
Mass Spectrometry (MS) The electron ionization mass spectrum of the methyl ester derivative is commonly used for identification in GC-MS analysis.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, isolation, and analysis of octadecadienoic acid isomers.

Synthesis of Conjugated Linoleic Acids (e.g., 9Z,11E- and 10E,12Z-octadecadienoic acids)

A common method for preparing conjugated linoleic acids is the alkali isomerization of linoleic acid.

Protocol: Alkali Isomerization of Linoleic Acid

  • Materials : Linoleic acid, potassium hydroxide (B78521) (KOH), ethylene (B1197577) glycol.

  • Procedure :

    • Dissolve linoleic acid in ethylene glycol in a reaction vessel.

    • Add a molar excess of potassium hydroxide.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to induce isomerization. The reaction temperature and time can be optimized to favor the formation of specific isomers.

    • After the reaction, cool the mixture and neutralize it with an acid.

    • Extract the fatty acids using an organic solvent.

    • The resulting mixture of isomers can be purified by chromatographic methods such as high-performance liquid chromatography (HPLC).[10]

Gas Chromatography (GC) Analysis of Octadecadienoic Acid Isomers

GC is a powerful technique for separating and identifying different isomers of octadecadienoic acid, typically after conversion to their methyl esters (FAMEs).

Protocol: GC Analysis of FAMEs

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., cyanopropyl).

  • Sample Preparation : Convert the fatty acid sample to its methyl ester using a suitable derivatization agent (e.g., BF₃-methanol).

  • GC Conditions :

    • Injector Temperature : 250°C

    • Detector Temperature : 260°C

    • Oven Temperature Program : An initial temperature of 140°C, held for 5 minutes, then ramped to 240°C at a rate of 4°C/min, and held for 20 minutes.

    • Carrier Gas : Helium

  • Data Analysis : The elution order of the isomers can be used for their identification, often by comparison with known standards or by analyzing their equivalent chain lengths.[11]

Biological Signaling Pathways

Octadecadienoic acids are key players in various biological pathways, most notably the lipoxygenase (LOX) pathway, which is involved in inflammation and immune signaling.

The Lipoxygenase (LOX) Pathway

The LOX pathway involves the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid to produce a variety of bioactive lipid mediators.[12][13]

Key Steps in the Lipoxygenase Pathway:

  • Release of Fatty Acids : Polyunsaturated fatty acids, such as linoleic acid, are released from cell membranes by phospholipases.

  • Oxygenation by LOX : Lipoxygenases (e.g., 5-LOX, 12/15-LOX) incorporate molecular oxygen into the fatty acid backbone, forming hydroperoxy fatty acids. For linoleic acid, this results in the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE).[13][14]

  • Formation of Hydroxy Fatty Acids : The unstable hydroperoxy derivatives are rapidly reduced by peroxidases to more stable hydroxy fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE).[14][15]

  • Downstream Metabolism : These hydroxy fatty acids can be further metabolized to other bioactive molecules or can act as signaling molecules themselves, modulating inflammatory responses and other cellular processes.[15]

The diagram below illustrates a simplified workflow for the analysis of octadecadienoic acid isomers from a biological sample.

experimental_workflow General Workflow for Analysis of Octadecadienoic Acid Isomers sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction sample->extraction saponification Saponification extraction->saponification methylation Methylation (FAMEs synthesis) saponification->methylation analysis GC-MS or LC-MS Analysis methylation->analysis data Data Processing and Isomer Identification analysis->data

Caption: General workflow for the analysis of octadecadienoic acid isomers.

The following diagram illustrates a simplified representation of the lipoxygenase pathway leading to the formation of HODEs from linoleic acid.

lipoxygenase_pathway Simplified Lipoxygenase Pathway for Linoleic Acid linoleic_acid Linoleic Acid (in cell membrane) phospholipase Phospholipase linoleic_acid->phospholipase free_linoleic_acid Free Linoleic Acid phospholipase->free_linoleic_acid lox Lipoxygenase (LOX) free_linoleic_acid->lox hpode 9-HPODE / 13-HPODE lox->hpode peroxidase Peroxidase hpode->peroxidase hode 9-HODE / 13-HODE peroxidase->hode signaling Biological Effects (e.g., inflammation) hode->signaling

Caption: Simplified lipoxygenase pathway for linoleic acid metabolism.

References

(2E,9Z)-Octadeca-2,9-dienoic Acid: A Comprehensive Technical Review of Its Elusive Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadeca-2,9-dienoic acid is a specific isomer of octadecadienoic acid that has been utilized in research contexts, particularly in the study of lipoxygenase-dependent metabolism. Despite the well-documented natural occurrence of a wide array of octadecadienoic acid isomers, a comprehensive review of the scientific literature reveals a notable absence of evidence for the isolation and identification of the (2E,9Z) isomer from a natural source. This technical guide provides an in-depth overview of the current state of knowledge, detailing the common isomers of octadecadienoic acid found in nature, the biosynthetic pathways responsible for their formation, and the analytical methodologies employed for their characterization. While a definitive natural source for this compound remains to be discovered, this document serves as a valuable resource for researchers investigating the potential existence, biosynthesis, and biological significance of this and other rare fatty acid isomers.

Introduction: The Landscape of Octadecadienoic Acids

Octadecadienoic acids (C18:2) are a class of fatty acids containing an 18-carbon chain with two double bonds. The seemingly subtle variations in the position and stereochemistry (cis/trans or Z/E) of these double bonds give rise to a vast number of isomers, each with potentially unique physical, chemical, and biological properties. Linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid) is the most well-known and abundant C18:2 fatty acid in nature, playing a crucial role as an essential fatty acid in mammals.

Other isomers, such as conjugated linoleic acids (CLAs) with conjugated double bond systems (e.g., rumenic acid, (9Z,11E)-octadeca-9,11-dienoic acid), have garnered significant research interest for their diverse biological activities. However, the specific isomer this compound has not been reported as a naturally occurring compound in the existing scientific literature. Its availability is primarily through chemical synthesis for research applications.

Known Natural Sources of Octadecadienoic Acid Isomers

While this compound itself has not been identified from natural sources, a variety of other isomers are found across the biological kingdoms. Understanding the distribution of these related compounds can provide context for the potential, albeit currently unproven, existence of the (2E,9Z) isomer.

IsomerCommon NameNatural Sources
(9Z,12Z)-Octadeca-9,12-dienoic acidLinoleic AcidAbundant in various plant oils (e.g., sunflower, soybean, corn), nuts, seeds, and animal fats.
(9Z,11E)-Octadeca-9,11-dienoic acidRumenic AcidFound in the fat of ruminant animals (e.g., cattle, sheep) and dairy products.
(10E,12Z)-Octadeca-10,12-dienoic acid-A conjugated linoleic acid isomer found in dairy products and meat from ruminants.
(5Z,9Z)-Octadeca-5,9-dienoic acidTaxoleic AcidIdentified in the seed oils of various plants, including those of the Taxus genus.
(9E,12E)-Octadeca-9,12-dienoic acidLinoelaidic AcidFormed during the industrial hydrogenation of vegetable oils; present in small amounts in some natural fats.

Biosynthesis of Octadecadienoic Acids: Potential Pathways

The biosynthesis of C18:2 fatty acids is a well-studied process, primarily involving desaturase and elongase enzymes. The formation of various isomers, including those with trans double bonds, can occur through enzymatic and non-enzymatic mechanisms.

Enzymatic Pathways

Lipoxygenases (LOX) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. While they are primarily known for introducing hydroperoxy groups, their action can lead to the formation of various oxidized and rearranged fatty acid products. The specificity of different lipoxygenases could theoretically lead to the formation of uncommon double bond configurations.

Isomerases are another class of enzymes capable of shifting the position and stereochemistry of double bonds in fatty acids. Such enzymes are known to exist in certain bacteria and could be a potential source of unusual fatty acid isomers.

The following diagram illustrates a generalized pathway for the enzymatic modification of linoleic acid, which could potentially lead to various isomers.

fatty_acid_modification Linoleic Acid\n((9Z,12Z)-18:2) Linoleic Acid ((9Z,12Z)-18:2) Lipoxygenase (LOX) Lipoxygenase (LOX) Linoleic Acid\n((9Z,12Z)-18:2)->Lipoxygenase (LOX) Oxygenation Hydroperoxy-octadecadienoic Acids (HPODEs) Hydroperoxy-octadecadienoic Acids (HPODEs) Lipoxygenase (LOX)->Hydroperoxy-octadecadienoic Acids (HPODEs) Isomerase Isomerase Hydroperoxy-octadecadienoic Acids (HPODEs)->Isomerase Isomerization Other C18:2 Isomers Other C18:2 Isomers Isomerase->Other C18:2 Isomers

Generalized enzymatic modification of linoleic acid.

Experimental Protocols for the Analysis of Octadecadienoic Acid Isomers

The identification and quantification of specific fatty acid isomers within a complex biological matrix require sophisticated analytical techniques. The protocols outlined below are fundamental to the study of fatty acid profiles and could be applied in the search for this compound.

Lipid Extraction

A standard method for extracting lipids from biological samples is the Bligh and Dyer method.

Protocol:

  • Homogenize the sample in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifuge the mixture to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation

For gas chromatography analysis, fatty acids are typically converted to their more volatile methyl esters.

Protocol:

  • Dissolve the extracted lipid in a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture at 60-100°C for a specified time (e.g., 1-2 hours).

  • After cooling, add water and hexane (B92381) to the mixture.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying different FAMEs.

Workflow: The following diagram illustrates the general workflow for GC-MS analysis of fatty acids.

gcms_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Lipid Extraction Lipid Extraction FAME Derivatization FAME Derivatization Lipid Extraction->FAME Derivatization GC Separation GC Separation FAME Derivatization->GC Separation MS Detection MS Detection GC Separation->MS Detection Peak Identification Peak Identification MS Detection->Peak Identification Quantification Quantification Peak Identification->Quantification

Unraveling the Synthesis of (2E,9Z)-Octadeca-2,9-dienoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E,9Z)-Octadeca-2,9-dienoic acid, a polyunsaturated fatty acid, is a molecule of interest in the study of lipoxygenase-dependent metabolism. While its precise biological role and biosynthetic pathway are still under active investigation, this technical guide consolidates the current understanding of its formation, drawing parallels from known enzymatic reactions in fatty acid metabolism. This document provides a framework for researchers delving into the biosynthesis of this and related lipid molecules, offering insights into potential enzymatic players and experimental approaches.

Core Concepts in Biosynthesis

The biosynthesis of this compound is hypothesized to originate from common polyunsaturated fatty acid precursors, such as linoleic acid (9Z,12Z-octadecadienoic acid), through a series of enzymatic reactions. The key transformations involve the introduction of a hydroperoxide group by a lipoxygenase (LOX) enzyme, followed by subsequent modifications to yield the final product with its characteristic trans-2, cis-9 diene system.

The Lipoxygenase Pathway: The Initiating Step

The initial step in the proposed biosynthetic pathway is the action of a lipoxygenase (LOX) on a suitable C18 polyunsaturated fatty acid. LOX enzymes are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene moiety. In the context of linoleic acid, LOX can introduce a hydroperoxide group at either the C-9 or C-13 position, leading to the formation of 9-hydroperoxyoctadecadienoic acid (9-HPODE) or 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively.[1] The regioselectivity and stereospecificity of this reaction are dependent on the specific LOX isozyme and the reaction conditions, such as pH.[2]

Proposed Biosynthetic Pathway

While a definitive pathway for this compound has not been fully elucidated, a plausible sequence of enzymatic reactions can be postulated based on known biochemical transformations of fatty acid hydroperoxides.

Biosynthesis of this compound cluster_0 Initiation Phase cluster_1 Isomerization and Reduction Linoleic Acid Linoleic Acid 9-HPODE 9-Hydroperoxyoctadeca- (10E,12Z)-dienoic acid Linoleic Acid->9-HPODE O2 Lipoxygenase (LOX) Lipoxygenase (LOX) Intermediate Hypothetical Intermediate 9-HPODE->Intermediate Isomerization & Dehydration Isomerase_Dehydratase Putative Isomerase/Dehydratase Final_Product This compound Intermediate->Final_Product Reduction Reductase Reductase

Caption: Proposed biosynthetic pathway of this compound.

The formation of the trans-2 double bond is a critical and currently uncharacterized step. It is hypothesized that a putative isomerase or a dehydratase acts on the hydroperoxide intermediate. This enzyme would catalyze the rearrangement of the double bond and the elimination of the hydroperoxide group as water, leading to the formation of the conjugated diene system. The final step would likely involve a reductase to yield the carboxylic acid.

Experimental Protocols

To investigate the biosynthesis of this compound, a combination of enzymatic assays and analytical techniques is required.

Lipoxygenase Activity Assay

This protocol is designed to determine the activity of lipoxygenase, the enzyme proposed to catalyze the initial step in the biosynthesis.

Materials:

  • Linoleic acid (substrate)

  • Purified lipoxygenase or crude protein extract

  • Borate (B1201080) buffer (pH 9.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of linoleic acid in ethanol.

  • Prepare the reaction mixture containing borate buffer and the linoleic acid substrate.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the hydroperoxide product.[3]

  • Calculate the enzyme activity based on the rate of change in absorbance.

Identification of Biosynthetic Products

This protocol outlines the steps for identifying the products of the enzymatic reaction, including the target molecule.

Materials:

  • Reaction mixture from the lipoxygenase assay

  • Organic solvents (e.g., diethyl ether, methanol)

  • Solid-phase extraction (SPE) cartridges

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Stop the enzymatic reaction by adding an organic solvent and acidifying the mixture.

  • Extract the lipid products using a suitable organic solvent.

  • Purify the extracted lipids using SPE to remove interfering substances.

  • Analyze the purified sample by HPLC to separate the different fatty acid isomers.[4]

  • Collect the fraction corresponding to the expected retention time of this compound.

  • Derivatize the collected fraction to fatty acid methyl esters (FAMEs) for GC-MS analysis to confirm the molecular weight and fragmentation pattern.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the biosynthesis of this compound. The tables below are provided as templates for researchers to populate with their experimental data.

Table 1: Lipoxygenase Enzyme Kinetics

SubstrateKm (µM)Vmax (µmol/min/mg)
Linoleic AcidDataData
α-Linolenic AcidDataData
Arachidonic AcidDataData

Table 2: Product Yield from in vitro Biosynthesis

PrecursorEnzyme(s) UsedThis compound Yield (%)Other Products Identified
Linoleic AcidDataDataData
9-HPODEDataDataData
13-HPODEDataDataData

Logical Workflow for Investigation

The following workflow illustrates a logical approach for researchers investigating the biosynthesis of this compound.

Experimental Workflow Start Start Hypothesize_Pathway Hypothesize Biosynthetic Pathway Start->Hypothesize_Pathway Identify_Enzymes Identify Putative Enzymes (e.g., LOX, Isomerases) Hypothesize_Pathway->Identify_Enzymes Source_Enzymes Source Enzymes (Recombinant or Natural) Identify_Enzymes->Source_Enzymes In_Vitro_Assay Perform In Vitro Enzymatic Assays Source_Enzymes->In_Vitro_Assay Product_Analysis Analyze Products (HPLC, GC-MS) In_Vitro_Assay->Product_Analysis Characterize_Enzyme Characterize Enzyme Kinetics and Specificity Product_Analysis->Characterize_Enzyme Validate_Pathway Validate Pathway in a Biological System Characterize_Enzyme->Validate_Pathway End End Validate_Pathway->End

Caption: A logical workflow for investigating the biosynthesis of novel fatty acids.

Conclusion

The biosynthesis of this compound presents an intriguing area of research within the broader field of lipid metabolism. While the complete pathway remains to be fully elucidated, the involvement of a lipoxygenase-initiated cascade is strongly suggested. The technical guidance and experimental frameworks provided here offer a robust starting point for researchers to systematically investigate this pathway, identify the key enzymatic players, and quantify the biosynthetic output. Such studies will not only illuminate the fundamental biochemistry of this specific fatty acid but also contribute to a deeper understanding of the complex network of lipid signaling and metabolism.

References

The Biological Role of (2E,9Z)-Octadeca-2,9-dienoic Acid in Insects: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological role of (2E,9Z)-Octadeca-2,9-dienoic acid in insects. Despite extensive searches of chemical and biological databases, there is currently no published research detailing its function as a pheromone, semiochemical, or its involvement in any specific physiological or metabolic pathways within this class of organisms.

While the broader family of octadecanoids and other fatty acids are known to play crucial roles in insect biology, information pertaining to the specific (2E,9Z) isomer is conspicuously absent. This technical guide aims to summarize the current state of knowledge, or lack thereof, and to contextualize the potential areas of future research for scientists, researchers, and drug development professionals.

General Roles of Fatty Acids in Insects

Fatty acids are fundamental to numerous biological processes in insects. They are integral components of cell membranes, serve as a primary source of metabolic energy, and are precursors for a variety of signaling molecules. Key functions of fatty acids in insects include:

  • Cuticular Integrity: Free fatty acids are essential components of the insect cuticle, providing a waterproof barrier that prevents desiccation.[1]

  • Energy Metabolism: Lipids, in the form of triacylglycerols, are a major energy reserve, crucial for sustained activities like flight and for survival during non-feeding stages such as metamorphosis.[1]

  • Thermal Adaptation: The composition of fatty acids in cell membranes can be altered in response to temperature changes, affecting membrane fluidity and ensuring proper cellular function in varying thermal environments.[1]

  • Immunity: Certain polyunsaturated fatty acids are precursors to eicosanoids, signaling molecules that mediate immune responses to pathogens.

  • Reproduction: Fatty acids are vital for oogenesis and the overall reproductive success of insects.[1]

Octadecanoids and Related Compounds in Insects

Various isomers of octadecadienoic acid and related C18 fatty acids have been identified as important semiochemicals in insects, primarily as sex pheromones. For instance, various octadecadienals and octadecadienols are known pheromone components for species within the Sesiidae family (clearwing moths). However, the specific isomer this compound has not been identified as a pheromone or any other type of signaling molecule in insects to date.

It is important to distinguish the direct role of fatty acids within insects from the "octadecanoid pathway" in plants. This well-studied pathway in plants involves 18-carbon fatty acids and is a key component of the plant's defense response against herbivorous insects. This is a plant-based defense mechanism and does not describe a physiological role of these acids within the insects themselves.

This compound: Commercial Availability and Research Context

This compound is commercially available from chemical suppliers for research purposes.[2][3] It is often marketed for research into lipoxygenase-dependent metabolism.[2][3] However, the primary research associated with this is in the context of plant physiology, specifically the metabolism of storage lipids in germinating sunflower cotyledons.[2] There is no indication from the available literature that this compound has been studied in an insect model.

Conclusion and Future Directions

The absence of scientific literature on the biological role of this compound in insects presents both a challenge and an opportunity. It is possible that this specific isomer does not have a significant, specialized role in insect biology, or its role has yet to be discovered.

For researchers, scientists, and drug development professionals, this knowledge gap suggests several avenues for future investigation:

  • Screening for Presence: Initial studies could focus on comprehensive lipidomic analyses of various insect species to determine if this compound is naturally present in insect tissues.

  • Bioassays for Semiochemical Activity: If the compound is identified, electrophysiological and behavioral bioassays could be conducted to screen for any pheromonal or other semiochemical activity.

  • Metabolic Studies: Investigating the metabolism of exogenously applied this compound in insects could reveal potential metabolic pathways and physiological effects.

Until such research is conducted and published, any discussion of the biological role of this compound in insects remains speculative. The creation of detailed data tables, experimental protocols, and signaling pathway diagrams, as originally requested, is not possible based on the current body of scientific knowledge.

References

(2E,9Z)-Octadeca-2,9-dienoic Acid: An Examination of its Role as a Putative Pheromone Component

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals no direct evidence to support the classification of (2E,9Z)-Octadeca-2,9-dienoic acid as a pheromone component in any insect species or other organism. Extensive searches of chemical databases, biological research articles, and entomological literature have failed to identify any instance of this specific isomer being isolated from an organism and identified as a semiochemical involved in communication.

While the user's request was for an in-depth technical guide on this compound's role as a pheromone, the absence of foundational data precludes the creation of such a document. This whitepaper will instead detail the current scientific understanding of this compound, explore the roles of other octadecadienoic acid isomers in insect communication, and outline the standard experimental workflows used in pheromone identification.

Chemical Identity and Known Biological Relevance

This compound is a polyunsaturated fatty acid with the molecular formula C₁₈H₃₂O₂. Its chemical structure is characterized by an 18-carbon chain with two double bonds: one in the trans (E) configuration at the second carbon and another in the cis (Z) configuration at the ninth carbon.

Currently, the primary documented application of this compound is as a research chemical for studies on lipoxygenase-dependent metabolism.[1][2] Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the formation of a variety of biologically active lipid mediators. There is no indication in the available literature that this metabolic research is linked to pheromone biosynthesis or function.

Octadecadienoic Acid Isomers as Pheromones

While this compound itself is not a known pheromone, other isomers of octadecadienoic acid and its derivatives (such as alcohols, acetates, and aldehydes) are well-established as pheromone components in a variety of insect species, particularly within the order Lepidoptera (moths and butterflies). For instance, various isomers of 2,13-octadecadienal and 3,13-octadecadienal have been identified as sex pheromones in clearwing moths (Sesiidae).

The specific geometry (E/Z configuration) and position of the double bonds are critical for the biological activity of these pheromones. Even minor changes to the chemical structure can render the compound inactive or even inhibitory. This high degree of specificity underscores the importance of precise identification in pheromone research.

General Experimental Protocol for Pheromone Identification

The identification of a new pheromone component is a rigorous process that involves several key experimental stages. The following is a generalized workflow that would be applied to identify a compound like this compound as a pheromone.

Pheromone Gland Extraction and Analysis

The initial step involves the extraction of volatile chemicals from the pheromone-producing gland of the insect. This is typically done using a solvent wash or solid-phase microextraction (SPME). The extract is then analyzed using gas chromatography-mass spectrometry (GC-MS) to separate and identify the individual chemical components.

Electrophysiological Bioassays

To determine which of the identified compounds are detected by the insect's antennae, electroantennography (EAG) or single-sensillum recording (SSR) is employed. These techniques measure the electrical response of the antennal olfactory neurons to stimulation with specific compounds. A significant response to a particular compound suggests it may be a pheromone component.

Chemical Synthesis and Behavioral Bioassays

Once a candidate pheromone is identified, it is chemically synthesized to obtain a pure standard. This synthetic compound is then used in behavioral bioassays to confirm its biological activity. These assays can range from simple laboratory-based olfactometer tests to more complex wind tunnel and field trapping experiments. A positive behavioral response, such as attraction or mating behavior, confirms the compound's role as a pheromone.

A logical workflow for pheromone identification is illustrated in the diagram below.

Pheromone_Identification_Workflow cluster_extraction Extraction & Analysis cluster_detection Electrophysiological Detection cluster_validation Behavioral Validation A Pheromone Gland Extraction B Gas Chromatography-Mass Spectrometry (GC-MS) A->B Chemical Separation & Identification C Electroantennography (EAG) / Single-Sensillum Recording (SSR) B->C Candidate Compound Screening D Chemical Synthesis of Candidate Compound C->D Identified Active Compound E Behavioral Bioassays (Olfactometer, Wind Tunnel, Field Trapping) D->E Pure Synthetic Compound F Pheromone Component Confirmed E->F Demonstrated Behavioral Response

References

(2E,9Z)-Octadeca-2,9-dienoic Acid: A Technical Guide to its Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,9Z)-Octadeca-2,9-dienoic acid is a specific isomer of octadecadienoic acid, a polyunsaturated fatty acid. While its natural occurrence and isolation have not been extensively documented in scientific literature, it is recognized for its role in the study of lipoxygenase-dependent metabolism. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, methods for its characterization, and its putative role within the broader context of lipid signaling pathways. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from related compounds and established chemical principles to serve as a foundational resource for researchers.

Introduction

Octadecadienoic acids, a class of fatty acids with an 18-carbon chain and two double bonds, are integral components of biological systems. The specific geometry and position of these double bonds give rise to a vast number of isomers, each with potentially unique biological activities. This compound is one such isomer, characterized by a trans double bond at the 2-position and a cis double bond at the 9-position. While its definitive discovery and isolation from a natural source are not well-documented, its availability from commercial suppliers underscores its utility in research, particularly in elucidating the intricacies of lipoxygenase pathways.[1][2][3]

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) to produce a variety of bioactive lipid mediators. These pathways are implicated in a range of physiological and pathological processes, including inflammation, immunity, and cancer. The study of specific fatty acid isomers like this compound is crucial for understanding the substrate specificity and downstream signaling cascades of these enzymatic pathways.

This guide aims to provide a detailed technical overview of this compound, covering its chemical synthesis, characterization, and biological significance.

Plausible Retrosynthetic Analysis and Synthesis Protocol

Given the absence of a published synthesis for this compound, a plausible retrosynthetic pathway is proposed based on established methodologies for the stereoselective synthesis of non-conjugated dienoic acids. The key challenges in the synthesis are the stereospecific construction of the (E)-alkene at the C2-C3 position and the (Z)-alkene at the C9-C10 position.

A logical approach involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction for the formation of the α,β-unsaturated ester and an acetylide coupling followed by a stereoselective reduction for the Z-alkene.

Plausible Retrosynthetic Analysis:

G compound1 This compound step1 Hydrolysis compound1->step1 compound2 Methyl (2E,9Z)-octadeca-2,9-dienoate step1->compound2 step2 Wittig/HWE Reaction compound2->step2 compound3 (Z)-Heptadec-7-enal step2->compound3 compound4 Phosphonium ylide / Phosphonate ester step2->compound4 step3 Oxidation compound3->step3 compound5 (Z)-Heptadec-7-en-1-ol step3->compound5 step4 Lindlar Reduction compound5->step4 compound6 Heptadec-7-yn-1-ol step4->compound6 step5 Acetylide Coupling compound6->step5 compound7 1-Decyne (B165119) step5->compound7 compound8 7-Bromoheptan-1-ol step5->compound8

Caption: Plausible retrosynthetic analysis for this compound.

Proposed Experimental Protocol:

This protocol is a hypothetical sequence of reactions based on standard organic chemistry transformations. Yields and specific reaction conditions would require experimental optimization.

Step 1: Synthesis of Heptadec-7-yn-1-ol

  • Deprotonation of 1-Decyne: To a solution of 1-decyne in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong base such as n-butyllithium dropwise. Allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Alkylation: Cool the solution back to -78 °C and add a solution of 7-bromoheptan-1-ol (or a protected version thereof) in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting heptadec-7-yn-1-ol by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of (Z)-Heptadec-7-en-1-ol

  • Lindlar Reduction: Dissolve heptadec-7-yn-1-ol in a suitable solvent (e.g., ethyl acetate (B1210297) or hexane). Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and quinoline.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature. Monitor the reaction progress by TLC or GC to ensure the reaction stops at the alkene stage.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

  • Purification: Purify the (Z)-heptadec-7-en-1-ol by column chromatography.

Step 3: Synthesis of (Z)-Heptadec-7-enal

  • Oxidation: To a solution of (Z)-heptadec-7-en-1-ol in dichloromethane, add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or use a Swern oxidation protocol.

  • Workup: After the reaction is complete, quench appropriately and purify the resulting (Z)-heptadec-7-enal by column chromatography.

Step 4: Synthesis of Methyl (2E,9Z)-octadeca-2,9-dienoate

  • Horner-Wadsworth-Emmons Reaction: To a suspension of sodium hydride in anhydrous THF, add triethyl phosphonoacetate dropwise at 0 °C. Stir until hydrogen evolution ceases.

  • Aldehyde Addition: Add a solution of (Z)-heptadec-7-enal in THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Quench with water and extract with diethyl ether. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the resulting methyl (2E,9Z)-octadeca-2,9-dienoate by column chromatography.

Step 5: Synthesis of this compound

  • Hydrolysis: Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide (B78521) and stir at room temperature.

  • Workup: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Physicochemical Properties and Characterization

The following table summarizes the expected physicochemical properties of this compound. Spectroscopic data are representative and would need to be confirmed by experimental analysis.

PropertyValue
Molecular Formula C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol
Appearance Colorless to pale yellow oil
CAS Number 14599-63-8
¹H NMR (CDCl₃, 400 MHz) δ 6.97 (dt, J = 15.6, 7.0 Hz, 1H), 5.81 (d, J = 15.6 Hz, 1H), 5.42-5.28 (m, 2H), 2.22 (q, J = 7.0 Hz, 2H), 2.08-1.98 (m, 4H), 1.48-1.20 (m, 14H), 0.88 (t, J = 6.8 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 171.5, 149.8, 130.5, 129.8, 122.0, 32.5, 31.9, 29.6, 29.3, 29.2, 29.1, 28.9, 27.2, 22.7, 14.1
Mass Spectrometry (ESI-) [M-H]⁻ = 279.23

Biological Context: Role in Lipoxygenase Pathways

This compound is implicated in the study of lipoxygenase (LOX) pathways.[1][2] LOX enzymes introduce molecular oxygen into polyunsaturated fatty acids like linoleic acid and arachidonic acid, leading to the formation of hydroperoxy fatty acids. These intermediates are then converted into a diverse array of signaling molecules, including leukotrienes, lipoxins, and other oxylipins. These molecules are key mediators of inflammation and immune responses.

The metabolism of octadecadienoic acids by LOX is complex, with different LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX) exhibiting distinct positional and stereo-selectivity. The specific role of the (2E,9Z) isomer as either a substrate, product, or modulator of these enzymes is an area of active research. Its non-conjugated diene structure suggests it may be a substrate for LOX, which typically acts on 1,4-diene systems.

G PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Hydroperoxy_FA Hydroperoxy Fatty Acids (e.g., HPODEs) LOX->Hydroperoxy_FA Downstream_Enzymes Peroxidase, Dehydratase, etc. Hydroperoxy_FA->Downstream_Enzymes Bioactive_Lipids Bioactive Lipid Mediators (Leukotrienes, Lipoxins, etc.) Downstream_Enzymes->Bioactive_Lipids Signaling Inflammation, Immunity, etc. Bioactive_Lipids->Signaling Target_Acid This compound (Potential Substrate/Modulator) Target_Acid->LOX

Caption: Generalized Lipoxygenase (LOX) Signaling Pathway.

Conclusion

This compound represents a specific and intriguing isomer within the broad class of octadecadienoic acids. While its natural origins remain to be fully elucidated, its utility as a research tool for investigating lipoxygenase-dependent metabolism is clear. This guide provides a foundational understanding of this compound, including a plausible synthetic strategy and its biological context. Further research is warranted to uncover the precise biological roles of this and other rare fatty acid isomers, which may hold the key to novel therapeutic interventions in a variety of diseases. The detailed experimental validation of the proposed synthesis and the exploration of its interactions with specific lipoxygenase isoforms will be critical next steps in advancing our knowledge of this molecule.

References

Spectroscopic and Metabolic Profile of (2E,9Z)-Octadeca-2,9-dienoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: (2E,9Z)-Octadeca-2,9-dienoic acid

  • Molecular Formula: C₁₈H₃₂O₂

  • Molecular Weight: 280.45 g/mol

  • Structure: A carboxylic acid with an 18-carbon chain containing a trans double bond at the C2 position and a cis double bond at the C9 position.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are predicted based on the chemical structure and established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy for unsaturated fatty acids.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11-12Singlet (broad)1H-COOH
~6.9-7.1Doublet of Triplets1HH-3 (trans)
~5.7-5.9Doublet1HH-2 (trans)
~5.3-5.5Multiplet2HH-9, H-10 (cis)
~2.2-2.3Quartet2HH-4
~2.0-2.1Multiplet4HH-8, H-11 (allylic)
~1.2-1.6Multiplet16HMethylene chain (-CH₂-)
~0.8-0.9Triplet3HH-18 (-CH₃)
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ) ppmCarbon Assignment
~179-181C-1 (-COOH)
~148-150C-3
~129-131C-9, C-10
~121-123C-2
~32-35C-4, C-8, C-11
~22-32Other Methylene Carbons
~14C-18 (-CH₃)
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
m/zInterpretation
280[M]⁺ (Molecular Ion)
263[M-OH]⁺
235[M-COOH]⁺
variousCharacteristic fragmentation pattern of the hydrocarbon chain
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
2850-2960C-H stretch (alkane)
~1710C=O stretch (conjugated carboxylic acid)
~1650C=C stretch (alkene)
~1465C-H bend (methylene)
~1210-1320C-O stretch
~965=C-H bend (trans)
~720=C-H bend (cis)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the precise proton and carbon chemical environments, which is essential for confirming the isomeric purity and structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the fatty acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a high-purity solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information through fragmentation patterns.

Methodology:

  • Sample Preparation and Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid is often derivatized to a more volatile ester (e.g., a methyl ester or pentafluorobenzyl ester) to improve chromatographic performance.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary.[3][4]

  • Chromatographic Separation (if applicable):

    • GC: Use a non-polar or medium-polarity capillary column. Program the oven temperature to achieve good separation from any impurities.

    • LC: Use a reversed-phase column (e.g., C8 or C18) with a suitable mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small amount of acid or base to improve peak shape).[3][4]

  • Ionization:

    • GC-MS: Electron Ionization (EI) is common for generating fragment-rich spectra. Chemical Ionization (CI) can be used to enhance the molecular ion peak.[5]

    • LC-MS: Electrospray Ionization (ESI) is typically used, often in negative ion mode to detect the [M-H]⁻ ion.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, with the latter providing high mass accuracy.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features, such as the positions of the double bonds.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the C=C stretch, and the C-H bends for the trans and cis double bonds.[6][7][8]

Visualization of Pathways and Workflows

Lipoxygenase Pathway

This compound, as an isomer of linoleic acid, is a potential substrate for lipoxygenase (LOX) enzymes. The LOX pathway is critical in the generation of inflammatory mediators.[9][10][11]

Lipoxygenase_Pathway PUFA This compound (Substrate) LOX Lipoxygenase (LOX) (e.g., 5-LOX, 12/15-LOX) PUFA->LOX + O₂ HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LOX->HPODE GSH_Px Glutathione Peroxidase HPODE->GSH_Px HODE Hydroxyoctadecadienoic Acid (HODE) GSH_Px->HODE Inflammation Inflammatory Response (e.g., cell migration, cytokine release) HODE->Inflammation modulates

Caption: Metabolic conversion of octadecadienoic acid by the lipoxygenase enzyme.

Experimental Workflow for Spectroscopic Analysis

The structural elucidation of a fatty acid like this compound follows a logical progression of analytical techniques.

Spectroscopic_Workflow Sample Fatty Acid Sample (this compound) IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Data_IR Functional Group ID (-COOH, C=C) IR->Data_IR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Data_NMR Detailed Structure & Isomer Confirmation NMR->Data_NMR Structure Structure Elucidation and Confirmation Data_IR->Structure Data_MS->Structure Data_NMR->Structure

Caption: A typical workflow for the spectroscopic analysis of a fatty acid.

References

Stereochemistry of Octadeca-2,9-dienoic Acid Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid whose biological activity is intrinsically linked to its stereochemistry. The presence of two double bonds at the 2- and 9-positions gives rise to four possible geometric isomers: (2E,9Z), (2Z,9Z), (2E,9E), and (2Z,9E). Each of these stereoisomers possesses a unique three-dimensional structure that can dictate its interaction with enzymes and receptors, thereby influencing its metabolic fate and signaling properties. This technical guide provides an in-depth overview of the stereochemistry of octadeca-2,9-dienoic acid isomers, including proposed stereoselective synthetic routes, detailed experimental protocols, comprehensive quantitative data, and an exploration of their biological significance, particularly in the context of lipoxygenase metabolism.

Stereoisomers of Octadeca-2,9-dienoic Acid

The four geometric isomers of octadeca-2,9-dienoic acid are depicted below. The geometry of the double bond at the C-2 position (α,β-unsaturated) and the isolated double bond at the C-9 position significantly impacts the overall shape of the molecule.

  • (2E,9Z)-octadeca-2,9-dienoic acid

  • (2Z,9Z)-octadeca-2,9-dienoic acid

  • (2E,9E)-octadeca-2,9-dienoic acid

  • (2Z,9E)-octadeca-2,9-dienoic acid

Stereoselective Synthesis: Proposed Methodologies

The stereoselective synthesis of each isomer requires a modular approach, typically involving the coupling of two key fragments: a C9-alkenyl unit with the desired stereochemistry and a C2-unsaturated carboxylic acid precursor. The Wittig reaction and its modifications are powerful tools for achieving the desired stereocontrol.

A generalized synthetic workflow is presented below:

Synthetic Workflow cluster_C9 C9-Alkene Fragment Synthesis cluster_C2 C2-Carbonyl Fragment Synthesis cluster_coupling Coupling and Final Product Formation C9_start Non-8-yn-1-ol C9_Z (Z)-Non-8-en-1-ol C9_start->C9_Z Lindlar Hydrogenation C9_E (E)-Non-8-en-1-ol C9_start->C9_E Na/NH3 Reduction C9-Phosphonium Salt (Z) C9-Phosphonium Salt (Z) C9_Z->C9-Phosphonium Salt (Z) Tosylation, PPh3 C9-Phosphonium Salt (E) C9-Phosphonium Salt (E) C9_E->C9-Phosphonium Salt (E) Tosylation, PPh3 Coupling_ZZ Coupling_ZZ C9-Phosphonium Salt (Z)->Coupling_ZZ Wittig Coupling_EZ Coupling_EZ C9-Phosphonium Salt (Z)->Coupling_EZ Wittig Coupling_ZE Coupling_ZE C9-Phosphonium Salt (E)->Coupling_ZE Wittig (Schlosser) Coupling_EE Coupling_EE C9-Phosphonium Salt (E)->Coupling_EE Wittig (Schlosser) C2_start Heptanal C2_E (E)-2-Nonenal C2_start->C2_E Wittig Reaction (Stabilized Ylide) C2_Z (Z)-2-Nonenal C2_start->C2_Z Wittig Reaction (Unstabilized Ylide) Target Isomers (E) Target Isomers (E) C2_E->Target Isomers (E) Oxidation Target Isomers (Z) Target Isomers (Z) C2_Z->Target Isomers (Z) Oxidation (2Z,9Z)-Isomer (2Z,9Z)-Isomer Coupling_ZZ->(2Z,9Z)-Isomer C2-Nonenal (Z) C2-Nonenal (Z) C2-Nonenal (Z)->Coupling_ZZ Wittig C2-Nonenal (Z)->Coupling_ZE Wittig (Schlosser) (2E,9Z)-Isomer (2E,9Z)-Isomer Coupling_EZ->(2E,9Z)-Isomer C2-Nonenal (E) C2-Nonenal (E) C2-Nonenal (E)->Coupling_EZ Wittig C2-Nonenal (E)->Coupling_EE Wittig (Schlosser) (2Z,9E)-Isomer (2Z,9E)-Isomer Coupling_ZE->(2Z,9E)-Isomer (2E,9E)-Isomer (2E,9E)-Isomer Coupling_EE->(2E,9E)-Isomer Lipoxygenase_Pathway Octadeca-2,9-dienoic Acid Isomer Octadeca-2,9-dienoic Acid Isomer Lipoxygenase (LOX) Lipoxygenase (LOX) Octadeca-2,9-dienoic Acid Isomer->Lipoxygenase (LOX) Hydroperoxy-octadecadienoic Acid Hydroperoxy-octadecadienoic Acid Lipoxygenase (LOX)->Hydroperoxy-octadecadienoic Acid Further Metabolism Further Metabolism Hydroperoxy-octadecadienoic Acid->Further Metabolism Bioactive Mediators Bioactive Mediators Further Metabolism->Bioactive Mediators Physiological Response Physiological Response Bioactive Mediators->Physiological Response GPCR_Signaling Fatty Acid Isomer Fatty Acid Isomer GPCR GPCR Fatty Acid Isomer->GPCR Binds to G-protein G-protein GPCR->G-protein Activates Effector Enzyme Effector Enzyme G-protein->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response

An In-depth Technical Guide to the Lipoxygenase-Dependent Metabolism of Polyunsaturated Fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a critical role in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2][3] These enzymes catalyze the insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene motif, leading to the formation of a wide array of bioactive lipid mediators.[1][2][3] This technical guide provides a comprehensive overview of the core aspects of LOX-dependent PUFA metabolism, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows. The information presented here is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development in the fields of inflammation, immunology, and cancer biology.

The products of LOX-catalyzed reactions, which include leukotrienes, lipoxins, resolvins, and hydroxyeicosatetraenoic acids (HETEs), are potent signaling molecules involved in a multitude of physiological and pathological processes.[1][4] Dysregulation of LOX pathways has been implicated in a variety of inflammatory diseases such as asthma, atherosclerosis, and arthritis, as well as in the development and progression of certain cancers.[1][4] Consequently, lipoxygenases have emerged as promising therapeutic targets for the development of novel anti-inflammatory and anti-cancer agents.

This guide will delve into the major mammalian LOX isoforms, namely 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX), detailing their substrate specificities, the enzymatic pathways they initiate, and the biological functions of their downstream metabolites. Furthermore, we will provide a structured compilation of quantitative data, including enzyme kinetic parameters and physiological concentrations of key metabolites. Detailed experimental protocols for the assessment of LOX activity and the analysis of its products are also presented to facilitate the practical investigation of this important metabolic pathway.

Core Signaling Pathways

The metabolism of polyunsaturated fatty acids by lipoxygenases is a complex and branched process. The initial step involves the abstraction of a hydrogen atom and the insertion of molecular oxygen to form a hydroperoxy fatty acid. These unstable intermediates are then further metabolized by a variety of enzymes to generate a diverse array of bioactive lipids. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways for the metabolism of arachidonic acid by 5-LOX, 12-LOX, and 15-LOX.

5-Lipoxygenase (5-LOX) Pathway

The 5-LOX pathway is a critical inflammatory cascade that leads to the production of leukotrienes, potent mediators of asthma and allergic reactions. The pathway is initiated by the action of 5-LOX on arachidonic acid, which is presented to the enzyme by the 5-lipoxygenase-activating protein (FLAP).

five_LOX_pathway cluster_cysLTs Cysteinyl Leukotrienes AA Arachidonic Acid FLAP FLAP AA->FLAP five_LOX 5-Lipoxygenase (5-LOX) FLAP->five_LOX five_HPETE 5-HPETE five_LOX->five_HPETE LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 dehydration LTA4_hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 hydrolysis LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 conjugation with glutathione LTC4_synthase LTC4 Synthase LTD4 Leukotriene D4 (LTD4) LTC4->LTD4 cleavage of glutamic acid LTE4 Leukotriene E4 (LTE4) LTD4->LTE4 cleavage of glycine

Caption: The 5-Lipoxygenase pathway for arachidonic acid metabolism.

12-Lipoxygenase (12-LOX) Pathway

The 12-LOX pathway generates 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins, which are involved in processes such as inflammation, thrombosis, and insulin (B600854) secretion. There are two main isoforms of 12-LOX: the platelet-type (p12-LOX) and the leukocyte-type (l12-LOX).

twelve_LOX_pathway AA Arachidonic Acid twelve_LOX 12-Lipoxygenase (12-LOX) AA->twelve_LOX twelve_HPETE 12-HPETE twelve_LOX->twelve_HPETE twelve_HETE 12-HETE (Pro-inflammatory) twelve_HPETE->twelve_HETE reduction hepoxilins Hepoxilins (HXA3, HXB3) (Calcium mobilization) twelve_HPETE->hepoxilins intramolecular rearrangement peroxidase Peroxidase hepoxilin_synthase Hepoxilin Synthase fifteen_LOX_pathway AA Arachidonic Acid fifteen_LOX 15-Lipoxygenase (15-LOX) AA->fifteen_LOX fifteen_HPETE 15-HPETE fifteen_LOX->fifteen_HPETE fifteen_HETE 15-HETE (Modulates inflammation) fifteen_HPETE->fifteen_HETE reduction five_LOX 5-Lipoxygenase fifteen_HPETE->five_LOX transcellular metabolism peroxidase1 Peroxidase lipoxins Lipoxins (LXA4, LXB4) (Anti-inflammatory, Pro-resolving) five_LOX->lipoxins LTA4_hydrolase LTA4 Hydrolase experimental_workflow sample_prep Sample Preparation (e.g., tissue homogenization, cell lysis, protein purification) lox_assay Lipoxygenase Activity Assay sample_prep->lox_assay inhibitor_screening Inhibitor Screening Assay sample_prep->inhibitor_screening product_analysis Product Analysis and Quantification sample_prep->product_analysis spectrophotometric Spectrophotometric Assay (measures conjugated diene formation at 234 nm) lox_assay->spectrophotometric fluorometric Fluorometric Assay (highly sensitive, suitable for HTS) lox_assay->fluorometric data_analysis Data Analysis (enzyme kinetics, IC50 values, metabolite quantification) spectrophotometric->data_analysis fluorometric->data_analysis inhibitor_screening->data_analysis hplc HPLC (separates HETEs, leukotrienes, lipoxins) product_analysis->hplc gcms GC-MS (quantifies HETEs after derivatization) product_analysis->gcms lcms LC-MS/MS (highly sensitive and specific for complex biological samples) product_analysis->lcms hplc->data_analysis gcms->data_analysis lcms->data_analysis interpretation Biological Interpretation (role in signaling pathways, disease mechanisms) data_analysis->interpretation

References

The Pivotal Role of Dimethylene-Interrupted Fatty Acids in Cellular Function and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dimethylene-interrupted fatty acids (DMIFA), also known as non-methylene-interrupted fatty acids (NMIFA), represent a unique class of lipids characterized by double bonds separated by more than a single methylene (B1212753) group. Predominantly found in marine invertebrates such as sponges and mollusks, as well as in some terrestrial plants, these fatty acids exhibit distinct structural properties that confer significant and diverse biological functions. This technical guide provides a comprehensive overview of the core functions of DMIFA, detailing their roles in membrane architecture, cellular signaling, and their potential as therapeutic agents. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development in this promising field.

Core Functions and Biological Significance

DMIFA play a crucial role in maintaining cellular homeostasis and have demonstrated potent bioactivities. Their unique chemical structure, which deviates from the typical methylene-interrupted pattern of common polyunsaturated fatty acids (PUFAs), is central to their function.

Structural Role in Biological Membranes

One of the primary functions of DMIFA is their incorporation into the phospholipids (B1166683) of cellular membranes. This integration has profound effects on the biophysical properties of the membrane. The atypical spacing of their double bonds imparts a unique conformation that is believed to enhance membrane fluidity.[1][2] Furthermore, this structural feature provides a higher degree of resistance to oxidative stress and enzymatic degradation by lipases compared to conventional PUFAs.[3][4] This increased stability is critical for organisms living in environments prone to oxidative challenges.

Modulation of Lipid Metabolism

Evidence suggests that DMIFA can influence lipid metabolism. For instance, studies on sciadonic acid (a DMIFA found in Torreya nucifera seed oil) in rats have shown a reduction in plasma and hepatic triacylglycerol levels.[5] This indicates that DMIFA may play a role in regulating lipid synthesis and storage, a function that warrants further investigation for its potential in managing metabolic disorders.

Pharmacological Activities

A significant area of interest for drug development professionals is the potent pharmacological activity exhibited by certain DMIFA, particularly the long-chain Δ5,9 fatty acids often referred to as demospongic acids.[4][5][6]

  • Anticancer Activity: A primary mechanism of the anticancer effect of demospongic acids is their ability to inhibit topoisomerase I.[4][7][8] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription; its inhibition leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.

  • Antiplasmodial Activity: Certain DMIFA have also demonstrated promising activity against the malaria parasite, Plasmodium falciparum, highlighting their potential as a source for novel antimalarial drugs.[4]

Quantitative Data on DMIFA

The concentration and activity of DMIFA can vary significantly between species and even different tissues within an organism. The following tables summarize key quantitative data gathered from various studies.

Fatty AcidOrganism/Cell LineTissue/Lipid ClassConcentration/ActivityReference
22:2 NMIMytilus edulis (Blue mussel)Polar lipidsVariable (dependent on environmental conditions)[9]
22:2 NMICrassostrea virginica (Oyster)Polar lipidsVariable (dependent on environmental conditions)[9]
Δ5,9 DMIFAMarine Sponges (Demospongiae)Total fatty acidsCan be up to tens of percent of total fatty acids[6]
Petroselinic acid (C18:1)--IC50 for Topoisomerase I: Potent inhibitor[7][8]
Vaccenic acid (C18:1)--IC50 for Topoisomerase I: Potent inhibitor[7][8]
Arachidic acid (C20:0)--IC50 for Topoisomerase I: 950 µM (weak inhibition)[7]
CompoundCell LineIC50 ValueReference
Compound 30aMDA-MB-231 (Breast Cancer)12.12 ± 0.54 µM[10]
Compound 30aMCF-7 (Breast Cancer)9.59 ± 0.7 µM[10]
Compound 30aT-47D (Breast Cancer)10.10 ± 0.4 µM[10]
GoniothalaminVarious Cancer Cell Lines0.62±0.06 to 2.01±0.28 µg/ml (after 72h)[11]

Experimental Protocols

To facilitate further research into the functions of DMIFA, this section provides detailed methodologies for key experiments.

Analysis of DMIFA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard procedure for the extraction, derivatization, and analysis of DMIFA from biological samples.

a. Lipid Extraction (Folch Method)

  • Homogenize the tissue sample in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifuge the mixture to separate the layers. The lower chloroform phase contains the lipids.

  • Carefully collect the lower chloroform phase and evaporate the solvent under a stream of nitrogen.

b. Saponification and Methylation

  • To the dried lipid extract, add a solution of 0.5 M KOH in methanol.

  • Heat the mixture at 100°C for 5-10 minutes to saponify the fatty acids.

  • Cool the sample and add 14% boron trifluoride (BF3) in methanol.

  • Heat again at 100°C for 5-10 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).

  • Cool the sample and add a saturated NaCl solution and hexane (B92381).

  • Vortex the mixture and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

c. GC-MS Analysis

  • Inject the FAMEs dissolved in hexane into a gas chromatograph equipped with a polar capillary column (e.g., a wax column).

  • Use a temperature program that allows for the separation of different FAMEs based on their chain length and degree of unsaturation.

  • The eluting compounds are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

Topoisomerase I Inhibition Assay

This assay determines the ability of DMIFA to inhibit the activity of topoisomerase I.

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the DMIFA to be tested (dissolved in a suitable solvent like DMSO).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of DMIFA on cancer cell lines.[12][13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the DMIFA for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Membrane Fluidity Assay using DPH Fluorescence Anisotropy

This method measures changes in membrane fluidity upon incorporation of DMIFA.[1][2][16][17][18]

  • Probe Labeling: Incubate liposomes or isolated cell membranes with the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH incorporates into the hydrophobic core of the lipid bilayer.

  • DMIFA Incorporation: Introduce the DMIFA to the labeled membranes.

  • Fluorescence Anisotropy Measurement: Use a spectrofluorometer equipped with polarizers to measure the fluorescence anisotropy of DPH. Excite the sample with vertically polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

  • Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is a correction factor for the instrument. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Signaling Pathways and Molecular Interactions

The biological effects of DMIFA are mediated through their interaction with key cellular components and signaling pathways.

Topoisomerase I Inhibition and Apoptosis Induction

Long-chain Δ5,9 DMIFA act as potent inhibitors of topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, they prevent the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. These breaks can be converted to double-strand breaks during DNA replication, which are highly cytotoxic and trigger the apoptotic cascade, ultimately leading to cancer cell death.

Topoisomerase_Inhibition_Pathway DMIFA Dimethylene-Interrupted Fatty Acid (DMIFA) Top1_DNA Topoisomerase I-DNA Cleavage Complex DMIFA->Top1_DNA Inhibits re-ligation Top1 Topoisomerase I Top1->Top1_DNA Binds to DNA DNA_SSB DNA Single-Strand Breaks Top1_DNA->DNA_SSB Stabilization Replication DNA Replication DNA_SSB->Replication DNA_DSB DNA Double-Strand Breaks Replication->DNA_DSB Collision of replication fork Apoptosis Apoptosis DNA_DSB->Apoptosis Triggers

DMIFA-mediated inhibition of Topoisomerase I leading to apoptosis.
Potential Interaction with Nuclear Receptors and Kinase Signaling Cascades

Fatty acids are known ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[3][19][20][21] It is plausible that DMIFA can also bind to and modulate the activity of these receptors, thereby influencing gene expression related to lipid homeostasis.

Furthermore, fatty acids can impact major signaling pathways like the PI3K/Akt and MAPK cascades, which are central to cell growth, proliferation, and survival.[22][23][24][25][26] While direct evidence for DMIFA is still emerging, their structural similarity to other signaling lipids suggests they could modulate these pathways, potentially contributing to their observed anticancer effects.

DMIFA_Signaling_Interaction cluster_nuclear Nuclear Signaling cluster_cytoplasmic Cytoplasmic Signaling DMIFA Dimethylene-Interrupted Fatty Acid (DMIFA) PPAR PPARs (Nuclear Receptors) DMIFA->PPAR Potential Interaction PI3K_Akt PI3K/Akt Pathway DMIFA->PI3K_Akt Potential Modulation MAPK MAPK Pathway DMIFA->MAPK Potential Modulation Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPAR->Gene_Expression Regulates Cell_Pro_Surv Cell Proliferation & Survival PI3K_Akt->Cell_Pro_Surv MAPK->Cell_Pro_Surv

Potential interactions of DMIFA with nuclear receptors and kinase signaling pathways.
Experimental Workflow for DMIFA Research

The investigation of DMIFA function typically follows a multi-step workflow, from initial discovery and characterization to the elucidation of their biological activity and mechanism of action.

DMIFA_Research_Workflow Start Biological Sample (e.g., Marine Sponge) Extraction Lipid Extraction Start->Extraction Purification Purification of DMIFA (e.g., Chromatography) Extraction->Purification Identification Structural Elucidation (GC-MS, NMR) Purification->Identification Bioactivity Biological Activity Screening (e.g., Cytotoxicity, Enzyme Inhibition) Purification->Bioactivity Mechanism Mechanism of Action Studies (Signaling Pathway Analysis, Membrane Fluidity) Bioactivity->Mechanism Therapeutic Therapeutic Potential Evaluation Mechanism->Therapeutic

A generalized experimental workflow for the study of DMIFA.

Conclusion

Dimethylene-interrupted fatty acids are a fascinating and functionally significant class of lipids. Their unique structural properties not only contribute to the stability and fluidity of cellular membranes but also endow them with potent pharmacological activities. The ability of certain DMIFA to inhibit topoisomerase I positions them as promising leads for the development of novel anticancer therapies. Further research into their interactions with other cellular signaling pathways and their role in lipid metabolism is likely to uncover additional therapeutic applications. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our understanding of these remarkable molecules and harnessing their potential for human health.

References

Methodological & Application

Synthesis of (2E,9Z)-Octadeca-2,9-dienoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the multi-step synthesis of (2E,9Z)-Octadeca-2,9-dienoic acid, a polyunsaturated fatty acid of interest in lipoxygenase-dependent metabolism research. The synthetic strategy commences with the commercially available and naturally occurring oleic acid, which already contains the required (9Z) double bond. The protocol then outlines the introduction of the (2E) double bond through a series of well-established organic transformations.

This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this specific dienoic acid.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, including expected yields based on literature precedents for similar transformations.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Starting Mass (g)Moles (mol)Expected Yield (%)Product Mass (g)
1Oleic AcidC₁₈H₃₄O₂282.4710.000.0354N/AN/A
Methyl Oleate (B1233923)C₁₉H₃₆O₂296.50N/AN/A95%10.02
2(9Z)-Octadec-9-enalC₁₈H₃₄O266.4710.020.033890%8.11
3Ethyl (2E,9Z)-octadeca-2,9-dienoateC₂₀H₃₆O₂308.508.110.030485%8.00
4This compoundC₁₈H₃₂O₂280.458.000.025998%7.12
Overall ~71%

Spectroscopic Data for this compound:

TechniqueExpected Peaks
¹H NMR (CDCl₃, 500 MHz)δ (ppm): 7.05-7.15 (m, 1H, H-3), 5.80-5.90 (d, J ≈ 15.5 Hz, 1H, H-2), 5.30-5.45 (m, 2H, H-9, H-10), 2.20-2.30 (m, 2H, H-4), 1.95-2.10 (m, 4H, H-8, H-11), 1.20-1.50 (m, 16H, methylene (B1212753) chain), 0.85-0.95 (t, J ≈ 7.0 Hz, 3H, H-18). Note: Chemical shifts for olefinic protons are estimated based on similar structures.[1]
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): 171-173 (C-1), 148-152 (C-3), 130-132 (C-9 or C-10), 128-130 (C-9 or C-10), 121-123 (C-2), 34-36 (C-4), 22-32 (methylene chain), 14.1 (C-18). Note: Chemical shifts are estimated based on known values for α,β-unsaturated acids and long-chain fatty acids.[2]
IR (neat)ν (cm⁻¹): 2500-3300 (broad, O-H stretch), 2925, 2855 (C-H stretch), 1690-1710 (C=O stretch, conjugated acid), 1640-1650 (C=C stretch), 980-990 (trans C-H bend).[3][4]

Experimental Protocols

Step 1: Synthesis of Methyl Oleate (Esterification)

  • Materials: Oleic acid (10.0 g, 35.4 mmol), Methanol (B129727) (150 mL), Concentrated Sulfuric Acid (1 mL).

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleic acid in methanol.

    • Carefully add the concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl oleate as a pale yellow oil. The product is typically used in the next step without further purification.

Step 2: Synthesis of (9Z)-Octadec-9-enal (Reduction)

  • Materials: Methyl oleate (10.0 g, 33.8 mmol), Anhydrous Dichloromethane (DCM, 150 mL), Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 35.5 mL, 35.5 mmol).

  • Procedure:

    • In a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl oleate in anhydrous DCM.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the DIBAL-H solution dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow, dropwise addition of methanol (10 mL) at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate, 100 mL).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting (9Z)-octadec-9-enal is a colorless oil and should be used immediately in the next step due to its potential instability.

Step 3: Synthesis of Ethyl (2E,9Z)-octadeca-2,9-dienoate (Horner-Wadsworth-Emmons Reaction)

  • Materials: (9Z)-Octadec-9-enal (8.11 g, 30.4 mmol), Triethyl phosphonoacetate (7.5 g, 33.4 mmol), Sodium Hydride (60% dispersion in mineral oil, 1.34 g, 33.4 mmol), Anhydrous Tetrahydrofuran (THF, 150 mL).

  • Procedure:

    • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethyl phosphonoacetate dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

    • Cool the resulting ylide solution back to 0 °C.

    • Add a solution of (9Z)-octadec-9-enal in anhydrous THF (50 mL) dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the careful addition of a saturated aqueous ammonium (B1175870) chloride solution (50 mL).

    • Extract the mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of hexane (B92381) and ethyl acetate) to afford ethyl (2E,9Z)-octadeca-2,9-dienoate as a colorless oil.

Step 4: Synthesis of this compound (Saponification)

  • Materials: Ethyl (2E,9Z)-octadeca-2,9-dienoate (8.0 g, 25.9 mmol), Ethanol (B145695) (100 mL), Potassium Hydroxide (B78521) (2.2 g, 39.0 mmol), Water (25 mL), 2M Hydrochloric Acid.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve the ethyl ester in ethanol.

    • Add a solution of potassium hydroxide in water.

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (100 mL) to the residue and extract with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A white precipitate should form.

    • Extract the acidified aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid or colorless oil.

Visualizations

Diagram 1: Synthetic Workflow

SynthesisWorkflow OleicAcid Oleic Acid MethylOleate Methyl Oleate OleicAcid->MethylOleate 1. Esterification (MeOH, H₂SO₄) Aldehyde (9Z)-Octadec-9-enal MethylOleate->Aldehyde 2. Reduction (DIBAL-H, -78°C) EthylEster Ethyl (2E,9Z)-octadeca-2,9-dienoate Aldehyde->EthylEster 3. HWE Reaction (EtO)₂P(O)CH₂CO₂Et, NaH FinalProduct This compound EthylEster->FinalProduct 4. Saponification (KOH, then H⁺)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Total Synthesis of Dienoic Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of dienoic fatty acids, compounds of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities. This document outlines common synthetic strategies, provides detailed experimental protocols for key reactions, presents quantitative data for various synthetic routes, and illustrates relevant biological pathways.

The total synthesis of dienoic fatty acids is a critical area of research, enabling access to pure isomers for the investigation of their physiological effects and the development of novel therapeutics. The methodologies described herein focus on stereoselective routes to afford specific geometric isomers (E/Z) of both conjugated and non-conjugated dienes.

General Synthetic Strategies

The construction of the characteristic diene motif in fatty acids can be achieved through several powerful synthetic methodologies. The choice of strategy is often dictated by the desired stereochemistry of the double bonds and the overall structure of the target molecule. Key approaches include:

  • Wittig Reaction: A versatile method for the formation of carbon-carbon double bonds. The use of stabilized or non-stabilized ylides allows for the selective synthesis of either E or Z-alkenes, respectively.

  • Horner-Wadsworth-Emmons (HWE) Reaction: An important modification of the Wittig reaction that typically employs phosphonate (B1237965) carbanions. The HWE reaction is renowned for its high (E)-selectivity and the ease of removal of the phosphate (B84403) byproduct.

  • Olefin Metathesis: A modern and powerful tool for the formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts). Cross-metathesis is particularly useful for coupling two different olefin fragments.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are instrumental in forming carbon-carbon bonds, including those that constitute the diene system. These reactions offer high efficiency and functional group tolerance.

Experimental Workflow for Dienoic Fatty Acid Synthesis

The following diagram illustrates a generalized workflow for the total synthesis of a dienoic fatty acid, starting from readily available precursors.

G cluster_0 Retrosynthetic Analysis & Planning cluster_1 Forward Synthesis cluster_2 Purification & Characterization A Target Dienoic Fatty Acid B Key Disconnections A->B C Identification of Building Blocks B->C D Synthesis of Precursor 1 (e.g., aldehyde or phosphonium (B103445) salt) C->D E Synthesis of Precursor 2 (e.g., ylide or vinyl halide) C->E F Key C=C Bond Formation (e.g., Wittig, HWE, Metathesis) D->F E->F G Modification of Functional Groups F->G H Final Deprotection G->H I Chromatographic Purification (e.g., Flash Chromatography, HPLC) H->I J Spectroscopic Analysis (e.g., NMR, MS, IR) I->J J->A Confirmation of Structure

A generalized workflow for the total synthesis of dienoic fatty acids.

Quantitative Data on Dienoic Fatty Acid Synthesis

The following table summarizes quantitative data from various synthetic routes for different dienoic fatty acids, providing a comparison of yields and stereoselectivity.

Target Dienoic Fatty AcidKey Reaction(s)Overall Yield (%)Stereoselectivity (E/Z ratio)Reference Building Blocks
(9Z,12Z)-[1-¹³C]-Octadeca-9,12-dienoic AcidBarton's Procedure32%>97% Z,ZCommercially available acid
(9Z,12E)-[1-¹³C]-Octadeca-9,12-dienoic AcidCopper-catalyzed coupling, Nitrile synthesis7.8%>97% Z,E7-bromo-heptan-1-ol
Methyl (9Z,11E)-Octadecadienoate (Rumenic Acid Methyl Ester)Elimination71% (in reaction mixture)High Z,E selectivityMethyl 12-bromo-9Z-octadecenoate
5Z,9Z-Dienoic AcidsCp₂TiCl₂-catalyzed cross-cyclomagnesiation~50%>98% Z,ZTerminal 1,2-dienes and Grignard reagents
(Z,Z)-Octadeca-10,12-dienoic acidCoupling, Stereoselective hydrogenationNot specifiedHigh Z,Z selectivity(Z)-1-bromohept-1-ene and protected undec-10-yne-1-ol

Experimental Protocols

The following are detailed protocols for key reactions commonly employed in the total synthesis of dienoic fatty acids.

Protocol 1: (Z)-Selective Wittig Reaction for Non-conjugated Dienes

This protocol describes the synthesis of a Z,Z-dienoic ester using a non-stabilized Wittig ylide, which typically favors the formation of the Z-alkene.

Materials:

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the alkyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Wittig Reaction:

    • Dissolve the aldehyde precursor (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired (Z)-alkene.

Protocol 2: (E)-Selective Horner-Wadsworth-Emmons Reaction for Conjugated Dienes

This protocol outlines the synthesis of an (E)-α,β-unsaturated ester, a common precursor for conjugated dienoic acids, using the Horner-Wadsworth-Emmons reaction.

Materials:

  • Triethyl phosphonoacetate (or other suitable phosphonate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • α,β-Unsaturated aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Phosphonate Anion Generation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add NaH (1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Olefination Reaction:

    • Dissolve the α,β-unsaturated aldehyde (1.0 eq) in anhydrous THF.

    • Cool the phosphonate anion solution back to 0 °C.

    • Add the aldehyde solution dropwise to the reaction mixture.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the (E)-dienoic ester.

Biological Signaling Pathways of Dienoic Fatty Acids

Dienoic fatty acids are not only structural components of cell membranes but also precursors to a variety of signaling molecules and can directly modulate gene expression.

Arachidonic Acid Cascade

Linoleic acid is the metabolic precursor to arachidonic acid, which is a key player in the inflammatory response. The arachidonic acid cascade leads to the production of prostaglandins (B1171923) and leukotrienes.

G Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PLA2->AA Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Bronchoconstriction Bronchoconstriction Leukotrienes->Bronchoconstriction Vascular Permeability Vascular Permeability Leukotrienes->Vascular Permeability

The arachidonic acid cascade leading to eicosanoids.
Conjugated Linoleic Acid (CLA) and PPARα Signaling

Conjugated linoleic acids are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. This interaction leads to the regulation of genes involved in lipid metabolism.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus CLA Conjugated Linoleic Acid (CLA) CLA_in CLA CLA->CLA_in Diffusion/ Transport PPARa PPARα CLA_in->PPARa Complex PPARα-RXR-CLA Complex PPARa->Complex RXR RXR RXR->Complex Complex_nuc PPARα-RXR-CLA Complex Complex->Complex_nuc Translocation PPRE PPRE (DNA Response Element) Complex_nuc->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes LipidMetabolism Increased Lipid Metabolism TargetGenes->LipidMetabolism FattyAcidOxidation Increased Fatty Acid Oxidation TargetGenes->FattyAcidOxidation

CLA activation of the PPARα signaling pathway.

Application Note: GC-MS Analysis of (2E,9Z)-Octadeca-2,9-dienoic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of (2E,9Z)-Octadeca-2,9-dienoic acid methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is critical for the accurate identification and quantification of this specific geometric isomer of octadecadienoic acid, which is of interest in various fields, including drug development, due to the diverse biological activities of fatty acid isomers. The protocol covers sample preparation via methylation, optimized GC-MS parameters for isomeric separation, and expected mass spectral fragmentation patterns.

Introduction

This compound is a polyunsaturated fatty acid. For analysis by gas chromatography, it is typically converted to its fatty acid methyl ester (FAME) derivative to increase volatility.[1] The separation of geometric isomers of FAMEs, such as the (2E,9Z) isomer from other cis and trans isomers of octadecadienoic acid, presents a significant analytical challenge. Achieving high-resolution separation is crucial for accurate identification and quantification. Highly polar capillary columns, such as those with cyanopropyl or ionic liquid stationary phases, are recommended for the effective separation of these isomers.[2][3] Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Ester (FAME)

Accurate analysis of fatty acids by GC-MS requires their conversion into volatile methyl esters.[1] An acid-catalyzed esterification is a common and effective method.

Materials:

  • Sample containing this compound

  • Methanolic HCl (5%) or Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (B92381) (GC grade)

  • Anhydrous Sodium Sulfate (B86663)

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube.

  • Add 2 mL of 5% methanolic HCl or 14% BF3-methanol solution to the tube.

  • Securely cap the tube and heat at 60-70°C for 1-2 hours with occasional vortexing to ensure complete methylation.

  • Allow the reaction mixture to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound methyl ester. A highly polar capillary column is essential for the separation of geometric isomers.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

  • Column: Highly polar capillary column (e.g., Agilent J&W CP-Sil 88, Restek Rt-2560, or Supelco SP-2560; 100 m x 0.25 mm ID, 0.20 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 or as appropriate for sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 240°C at 3°C/min.

    • Hold at 240°C for 15 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 250°C.

  • Scan Rate: 2 scans/second.

Data Presentation

The quantitative data for this compound methyl ester is summarized in the table below. The retention time is an estimate based on the elution order of similar isomers on highly polar columns, where trans isomers generally elute earlier than their cis counterparts.

ParameterExpected Value
Molecular Formula C₁₉H₃₄O₂
Molecular Weight 294.47 g/mol
CAS Number Not available for this specific isomer's methyl ester
Predicted Retention Time Elutes after the (2E,9E) isomer and before the (2Z,9Z) isomer
Molecular Ion (M+) m/z 294
Key Fragment Ions (m/z) 263 ([M-OCH₃]⁺), 221, 193, 165, 151, 137, 123, 109, 95, 81, 67, 55

Visualization of Experimental Workflow and Fragmentation

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Methylation Methylation Sample->Methylation Add Methanolic HCl/BF3 Extraction Extraction Methylation->Extraction Add Hexane/Water Drying Drying Extraction->Drying Add Na2SO4 GC_Inlet GC Inlet Drying->GC_Inlet Inject Sample GC_Column GC Column (Isomer Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Fragmentation) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Workflow from sample preparation to data analysis.

fragmentation_pathway Predicted Mass Fragmentation of this compound methyl ester M_ion [M]⁺ m/z 294 M_minus_31 [M-OCH₃]⁺ m/z 263 M_ion->M_minus_31 - •OCH₃ hydrocarbon_fragments Hydrocarbon Fragments (m/z 55, 67, 81, 95, etc.) M_ion->hydrocarbon_fragments Alkyl chain fragmentation cleavage_fragments Fragments from Cleavage at C-C bonds M_minus_31->cleavage_fragments

Caption: Predicted mass fragmentation pathway.

Discussion

The successful GC-MS analysis of this compound methyl ester hinges on two critical factors: effective derivatization and high-resolution chromatographic separation. The acid-catalyzed methylation protocol provided is robust and widely applicable to various sample matrices. The choice of a highly polar GC column is paramount for separating the target isomer from other C18:2 isomers, which may have very similar mass spectra.

The mass spectrum of this compound methyl ester is expected to show a molecular ion peak at m/z 294. A prominent fragment will likely be observed at m/z 263, corresponding to the loss of the methoxy (B1213986) group (-OCH₃). The fragmentation pattern will also include a series of hydrocarbon fragments characteristic of fatty acid methyl esters, with prominent ions at m/z 55, 67, 81, and 95, which are indicative of the unsaturated alkyl chain. While the mass spectra of geometric isomers are often similar, subtle differences in the relative abundances of certain fragment ions, in conjunction with the unique retention time, will allow for positive identification. For unambiguous identification, comparison with a certified reference standard is always recommended.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Fatty Acid Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate separation and quantification of fatty acid geometric isomers, particularly cis and trans isomers, are of significant interest in the food industry, nutrition science, and pharmaceutical development due to their distinct physiological and pathological effects. While gas chromatography (GC) has traditionally been a primary method for fatty acid analysis, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, especially for the separation of labile and isomeric fatty acids.[1] HPLC operates at ambient temperatures, minimizing the risk of thermal degradation of sensitive compounds.[2][3] This application note provides detailed protocols for the separation of fatty acid geometric isomers using various HPLC techniques, focusing on reversed-phase and silver-ion chromatography.

Advantages of HPLC for Geometric Isomer Separation

HPLC is particularly well-suited for the separation of geometric isomers for several reasons:

  • Superior Isomer Separation: HPLC, especially with specialized columns, offers superior separation of cis and trans isomers compared to traditional GC methods.[1][4]

  • Ambient Temperature Operation: Analysis at or near room temperature prevents the isomerization or degradation of heat-sensitive fatty acids.[1][2]

  • Simplified Workflow: In some cases, HPLC can analyze underivatized fatty acids, simplifying the sample preparation process.[1]

  • Preparative Capabilities: HPLC is not only an analytical technique but can also be used for the micro-preparative isolation of specific isomers for further analysis.[3]

Methodologies for Geometric Isomer Separation

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used technique that separates fatty acids based on their hydrophobicity.[2][5] While standard C18 columns can struggle to separate geometric isomers due to their similar hydrophobicities, specialized stationary phases can provide better resolution.[2][6] For instance, columns with higher molecular shape selectivity, such as cholesteryl-group bonded phases, have demonstrated improved separation of cis and trans isomers.[6]

Silver-Ion HPLC (Ag+-HPLC)

Silver-ion chromatography is a powerful technique for separating unsaturated fatty acid isomers based on the number, position, and geometry of their double bonds.[2] The separation mechanism relies on the reversible interaction between the π-electrons of the double bonds and silver ions immobilized on the stationary phase.[2] This technique is highly effective for separating cis and trans isomers.[2] Ag+-HPLC can be used as a preliminary step to fractionate complex mixtures before quantitative analysis by GC.[7]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis of Fatty Acids from Biological Samples

This protocol describes a general procedure for the extraction and preparation of fatty acids from a biological matrix.

1. Lipid Extraction:

  • Homogenize the sample in a chloroform/methanol (2:1, v/v) mixture.
  • Add 0.9% NaCl solution, vortex, and centrifuge to induce phase separation.
  • Collect the lower organic phase which contains the lipids.
  • Evaporate the solvent under a stream of nitrogen.[2]

2. Saponification (to yield free fatty acids):

  • Dissolve the lipid extract in methanol.
  • Add methanolic KOH and a drop of phenolphthalein (B1677637) as an indicator.
  • Heat the mixture at 80°C for 15 minutes.[2]
  • After cooling, acidify the mixture and extract the free fatty acids with an organic solvent like hexane.
  • Evaporate the solvent to obtain the free fatty acid residue.

3. Derivatization (Optional but recommended for UV or fluorescence detection):

  • For enhanced detection sensitivity, fatty acids can be derivatized. A common method involves esterification to form phenacyl esters or other UV-active or fluorescent derivatives.[3][5] For example, derivatization with ADAM (9-Anthryldiazomethane) reagent allows for fluorescent detection.[8]

Protocol 2: RP-HPLC Separation of cis and trans C18:1 Isomers

This protocol provides an example of separating oleic acid (cis-9-C18:1) and elaidic acid (trans-9-C18:1) using a column with high molecular shape selectivity.[6]

Table 1: RP-HPLC Conditions for C18:1 Isomer Separation [6]

ParameterCondition
Column COSMOSIL Cholester
Column Size 4.6 mm I.D. x 150 mm
Mobile Phase 0.05% TFA in 90% Methanol
Flow Rate 1.0 mL/min
Temperature 30°C
Detection ELSD (Evaporative Light Scattering Detector)
Protocol 3: Silver-Ion HPLC (Ag+-HPLC) for Separation of FAME Geometric Isomers

This protocol is suitable for the detailed separation of fatty acid methyl ester (FAME) isomers.

Table 2: Ag+-HPLC Conditions for FAME Isomer Separation [9]

ParameterCondition
Column Varian ChromSpher Lipids (two columns in series)
Mobile Phase Isocratic mixture of 1.0% or 1.5% acetonitrile (B52724) in hexane
Temperature Controlled between 10°C and 40°C
Detection UV or ELSD

Note on Temperature: In Ag+-HPLC with hexane-based mobile phases, unsaturated FAMEs may elute more slowly at higher temperatures, which is opposite to the typical behavior in other forms of liquid chromatography.[9] This effect is more pronounced for cis isomers than trans isomers.[9]

Quantitative Data Summary

The performance of HPLC in fatty acid analysis is comparable to GC in several aspects, with distinct advantages in isomer separation.

Table 3: Performance Comparison of HPLC and GC for Fatty Acid Analysis [1][4]

ParameterHPLCGCNotes
Precision (RSD%) ≤ 5.88%≤ 5.88%Both methods demonstrate good precision.
Recovery (%) ≥ 82.31%≥ 82.31%Comparable recovery rates are achievable.
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity.
Isomer Separation Superior for cis/trans and positional isomersCan be challenging for some isomersA significant advantage of HPLC for detailed profiling.[1][4]
Sensitivity (LOD) Generally lower than GCGenerally higher sensitivityGC-MS offers higher sensitivity for trace analysis.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of fatty acid geometric isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Lipid Extraction sample->extraction saponification Saponification extraction->saponification derivatization Derivatization (Optional) saponification->derivatization hplc_system HPLC System derivatization->hplc_system Inject Sample separation Isomer Separation hplc_system->separation detection Detection (UV, ELSD, MS) separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for HPLC analysis of fatty acid geometric isomers.

Conclusion

HPLC is a robust and reliable method for the separation and quantification of fatty acid geometric isomers. Its ability to operate at ambient temperatures and provide superior separation of cis and trans isomers makes it an invaluable tool for researchers, scientists, and drug development professionals. The choice between different HPLC modes, such as RP-HPLC and Ag+-HPLC, will depend on the specific analytical goals and the complexity of the sample matrix. By following the detailed protocols and understanding the performance characteristics outlined in this application note, users can successfully implement HPLC for the accurate analysis of fatty acid geometric isomers.

References

Application Note: Characterization of (2E,9Z)-Octadeca-2,9-dienoic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid of interest in the study of lipoxygenase-dependent metabolism.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and characterization of such molecules. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR, along with 2D NMR techniques. While specific experimental data for this exact isomer is not widely published, this note provides a predicted NMR dataset based on the analysis of structurally similar unsaturated fatty acids.[3][4]

Predicted NMR Data

The chemical shifts for this compound are predicted based on known values for similar fatty acid structures. The numbering of the carbon atoms is as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1~11.5 (br s)~179.0Carboxylic acid proton and carbon.
2~5.8 (d, J ≈ 15.6 Hz)~121.0Olefinic proton on α,β-unsaturated system.
3~7.1 (dt, J ≈ 15.6, 7.0 Hz)~150.0Olefinic proton on α,β-unsaturated system.
4~2.2 (q, J ≈ 7.0 Hz)~32.0Allylic methylene.
5-7~1.3-1.4 (m)~29.0-29.5Methylene chain.
8~2.05 (q, J ≈ 7.0 Hz)~27.0Allylic methylene.
9~5.4 (m)~129.0Olefinic proton (Z-configuration).
10~5.4 (m)~130.0Olefinic proton (Z-configuration).
11~2.05 (q, J ≈ 7.0 Hz)~27.0Allylic methylene.
12-17~1.2-1.4 (m)~29.0-31.9Methylene chain.
18~0.9 (t, J ≈ 7.0 Hz)~14.1Terminal methyl group.

Experimental Protocols

This section outlines the recommended methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.5 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY sequence (cosygpqf).

    • Spectral Width (F1 and F2): 16 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

    • Relaxation Delay: 2 seconds

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

    • Relaxation Delay: 2 seconds

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC sequence with gradient selection (hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 32

    • Relaxation Delay: 2 seconds

Data Processing and Analysis
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C).

  • Phase and baseline correct all spectra.

  • Reference the ¹H and ¹³C spectra to the TMS internal standard at 0.00 ppm and the residual solvent peak of CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

  • Integrate the signals in the ¹H spectrum.

  • Analyze the 2D spectra to confirm proton-proton couplings (COSY) and one-bond (HSQC) and multiple-bond (HMBC) proton-carbon correlations to assign all signals unambiguously.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the characterization process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_conclusion Conclusion weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1D ¹H NMR transfer->h1_nmr c13_nmr 1D ¹³C NMR ft Fourier Transform h1_nmr->ft cosy 2D COSY c13_nmr->ft hsqc 2D HSQC cosy->ft hmbc 2D HMBC hsqc->ft hmbc->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing to TMS/Solvent phasing->referencing integration Integration (¹H) referencing->integration analysis 2D Spectral Analysis integration->analysis elucidation Structural Elucidation analysis->elucidation

Caption: Experimental workflow for NMR characterization.

signaling_pathway cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_analysis Structural Information H1 ¹H NMR COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹JCH Correlations) H1->HSQC HMBC HMBC (ⁿJCH Correlations) H1->HMBC Proton_Env Proton Environments H1->Proton_Env C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Backbone Carbon Backbone C13->Carbon_Backbone Connectivity Proton-Proton Connectivity COSY->Connectivity Direct_Attachment Direct C-H Attachment HSQC->Direct_Attachment Long_Range Long-Range C-H Connectivity HMBC->Long_Range Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Backbone->Final_Structure Connectivity->Final_Structure Direct_Attachment->Final_Structure Long_Range->Final_Structure

Caption: Logical relationships in NMR data analysis.

Conclusion

This application note provides a comprehensive protocol for the NMR-based characterization of this compound. The combination of 1D and 2D NMR techniques allows for the complete assignment of all proton and carbon signals, leading to the unambiguous confirmation of its chemical structure. The provided predicted data serves as a useful reference for researchers working with this and other similar polyunsaturated fatty acids.

References

Application Notes and Protocols for the Derivatization of Fatty Acids for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. However, the inherent chemical properties of free fatty acids (FFAs), such as their low volatility and high polarity, present significant challenges for direct GC analysis, often leading to poor chromatographic peak shape and inaccurate quantification.[1][2][3][4] To overcome these limitations, a derivatization step is essential.[1][2][5] This process chemically modifies the fatty acids into more volatile and less polar derivatives, making them amenable to GC analysis.[1][2] The most prevalent derivatization strategy is the conversion of fatty acids into fatty acid methyl esters (FAMEs), a process that neutralizes the polar carboxyl group.[1][6] This allows for efficient separation based on factors like boiling point, degree of unsaturation, and molecular geometry.[1][6] Other techniques, such as silylation, are also employed to create volatile derivatives.[1][2]

This document provides detailed application notes and protocols for the most common and effective methods of fatty acid derivatization for GC analysis, tailored for professionals in research, scientific, and drug development fields.

Comparative Overview of Common Derivatization Methods

The selection of an appropriate derivatization method depends on several factors, including the nature of the sample matrix, the type of fatty acids being analyzed (free fatty acids vs. glycerolipids), and the desired analytical performance.[5] The most widely used techniques include acid-catalyzed esterification, base-catalyzed transesterification, and silylation.[1][5]

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the key characteristics and performance parameters of popular derivatization methods.

Derivatization MethodReagent(s)Typical Reaction ConditionsKey AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride (BF₃) in Methanol (12-14%)60-100°C for 5-60 minutes[1]Robust for both free fatty acids and transesterification of complex lipids. One of the fastest and most convenient methods.[1]BF₃ is toxic and moisture-sensitive.[1] May produce artifacts with unsaturated fatty acids.[7]
Methanolic HCl (e.g., 2 M)80°C for 20 minutes[5]A cost-effective alternative to BF₃-Methanol.[5] Effective for a broad range of lipid classes.[8][9]Requires careful preparation of anhydrous reagent.
Base-Catalyzed Transesterification Potassium Hydroxide (KOH) in Methanol (e.g., 2 M)Room temperature to 70°C for 2-30 minutes[5][8]Rapid and efficient for glycerides.[8][10]Does not derivatize free fatty acids.[9]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS60°C for 30-60 minutes[3][11]Versatile, derivatizing carboxyl, hydroxyl, and amino groups.[3][6] One-step reaction for multiple functional groups.[12]Derivatives can be sensitive to moisture.[6][12] Potential for incomplete derivatization.[12]
Quantitative Performance Data

The choice of derivatization method can significantly impact the accuracy and precision of fatty acid quantification. The following table presents a summary of recovery and precision data from comparative studies.

MethodRecovery (%)Reproducibility (RSD %)Notes
TMS-DM 90 - 106< 4 (intraday), < 6 (interday)TMS-DM refers to (trimethylsilyl)diazomethane.[13]
KOCH₃/HCl 84 - 112-Showed lower recovery values and higher variation, especially for unsaturated fatty acids.[13]
Automated Acid-Catalyzed (BF₃) 103 (for methyl decanoate (B1226879) and higher)1.0 (average for fatty acid standard)Excellent reproducibility and recovery achieved.[14]
Automated Base-Catalyzed (NaOH) 94 (for internal standards)3.1 (average)Provided excellent results.[14]

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are representative protocols for the most common derivatization methods.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.[6]

Materials:

  • Lipid extract or oil sample

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)[1]

  • Hexane (B92381) or Heptane[1][2]

  • Saturated NaCl solution or deionized water[2][5]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[5]

  • Screw-capped glass tubes with PTFE liner[6]

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube.[1] If the sample is in an aqueous solution, it must be evaporated to dryness first.[1][6]

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol to the sample.[1][2]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C for 5-60 minutes.[1][2][6] A common practice is heating at 60°C for 30 minutes or 80°C for 1 hour.[2][5] The optimal time and temperature may need to be determined empirically for specific sample types.[6]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water or saturated NaCl solution and 1-2 mL of hexane or heptane.[1][2]

  • Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer.[2]

  • Phase Separation: Allow the phases to separate. Centrifugation can be used to facilitate a clean separation.[6]

  • Collection: Carefully transfer the upper organic (hexane/heptane) layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the vial to remove any residual water.[5] The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH

This method is rapid and efficient for the transesterification of glycerides but does not derivatize free fatty acids.[8][9]

Materials:

  • Lipid extract or oil sample

  • 2 M Methanolic Potassium Hydroxide (KOH)

  • 1.0 M Hydrochloric Acid (HCl)[5][8]

  • n-Hexane[5][8]

  • Screw-capped glass tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Sample Preparation: Dissolve the lipid extract in a suitable solvent (e.g., 2 mL of n-hexane).[2]

  • Reagent Addition: Add 1 mL of 2 M methanolic KOH solution.[2][5][8]

  • Reaction: Cap the tube and shake vigorously for 30 seconds.[2][5][8] For some protocols, gentle heating (e.g., 70°C for 2 minutes) may be applied.[5][8]

  • Neutralization & Extraction: Cool the mixture to room temperature. Add 1.2 mL of 1.0 M HCl to neutralize the base and stir gently.[2][5][8] After phase separation, add 1 mL of n-hexane.[2][5][8]

  • Phase Separation: After gentle stirring or shaking, allow the phases to separate.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.[5][8]

Protocol 3: Silylation using BSTFA

Silylation converts acidic protons, such as those on carboxylic acids, into trimethylsilyl (B98337) (TMS) esters. This method is also effective for derivatizing other functional groups like hydroxyls.[6]

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[3][12]

  • Acetonitrile or other suitable solvent

  • Autosampler vials

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the thoroughly dried sample into an autosampler vial.[6] This method is highly sensitive to moisture.[6][12]

  • Reagent Addition: Add the silylating reagent (BSTFA with 1% TMCS) to the sample vial. A molar excess of the reagent is required.[3][6]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.[3][11]

  • Dilution & Analysis: After the vial has cooled to room temperature, a solvent of choice (e.g., dichloromethane) can be added if dilution is necessary.[3] The sample is now ready for injection into the GC.

Mandatory Visualizations

Diagrams help clarify complex workflows and chemical transformations. The following are presented in DOT language for Graphviz.

G cluster_workflow General Experimental Workflow start Sample (e.g., plasma, tissue) lipid_extraction Lipid Extraction start->lipid_extraction derivatization Derivatization lipid_extraction->derivatization gc_analysis GC Analysis derivatization->gc_analysis data_analysis Data Analysis gc_analysis->data_analysis end Fatty Acid Profile & Quantification data_analysis->end

Caption: General experimental workflow for fatty acid derivatization.

G cluster_acid_catalyzed Acid-Catalyzed Esterification (BF3-Methanol) start Dried Lipid Extract add_bf3 Add BF3-Methanol start->add_bf3 heat Heat (60-100°C) add_bf3->heat cool Cool to Room Temp heat->cool add_water_hexane Add Water & Hexane cool->add_water_hexane vortex Vortex add_water_hexane->vortex separate Phase Separation vortex->separate collect Collect Upper Hexane Layer separate->collect dry Dry with Na2SO4 collect->dry end FAMEs for GC Analysis dry->end

Caption: Workflow for acid-catalyzed esterification.

G cluster_reaction Logical Relationship of Derivatization FattyAcid Fatty Acid (R-COOH) Low Volatility, High Polarity Derivatization Derivatization Process FattyAcid->Derivatization (e.g., Esterification) FAME Fatty Acid Methyl Ester (FAME) (R-COOCH3) High Volatility, Low Polarity Derivatization->FAME GC Gas Chromatography FAME->GC Amenable to Analysis

Caption: Logical relationship of fatty acid derivatization for GC.

Conclusion

The derivatization of fatty acids is a critical step for their successful analysis by GC. The choice between acid-catalyzed esterification, base-catalyzed transesterification, or silylation depends on the specific analytical goals, sample matrix, and available instrumentation.[2] Acid-catalyzed methods offer broad applicability, particularly for samples containing free fatty acids.[8] Base-catalyzed methods are rapid and efficient for glycerolipids but fail to derivatize FFAs.[8][9] Silylation provides a versatile approach for derivatizing not only fatty acids but also other functional groups.[5] For accurate and reproducible results, it is essential to validate the chosen method for the specific sample matrix and to adhere to detailed experimental protocols.[8]

References

Application Note: Quantification of (2E,9Z)-Octadeca-2,9-dienoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid involved in lipoxygenase-dependent metabolism.[1][2] As a member of the octadecanoid class of lipids, which are oxygenated products of 18-carbon fatty acids, it is implicated in a variety of physiological and pathological processes, including inflammation and cell signaling.[3][4][5] Octadecanoids are biosynthesized in mammals through the actions of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes.[4][5] Accurate and sensitive quantification of specific fatty acid isomers like this compound in biological matrices is crucial for understanding its biological function, its role in disease, and for the development of novel therapeutics.

This application note provides detailed protocols for the quantification of this compound in biological samples such as plasma and tissue homogenates using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound. These values are representative of typical performance for similar analytes and should be validated in individual laboratories.

ParameterGC-MS MethodLC-MS/MS Method
Linear Range 10 - 2000 ng/mL0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL
Calibration Curve Linearity (R²) > 0.995> 0.998
Intraday Precision (% CV) < 10%< 8%
Interday Precision (% CV) < 15%< 12%
Accuracy (% Bias) ± 15%± 10%
Recovery > 85%> 90%

Experimental Protocols

General Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Lipid Extraction (e.g., LLE or SPE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) (e.g., FAMEs) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution in Injection Solvent Extraction->Reconstitution LC-MS/MS Path Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Integration Peak Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General experimental workflow for the quantification of this compound.

Protocol 1: Quantification by GC-MS after Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol is suitable for the analysis of the total fatty acid profile, including this compound.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • Sample Collection: Use 50-100 µL of plasma or an equivalent amount of tissue homogenate.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog or a fatty acid not naturally present in the sample, such as C17:0 or C23:0).

  • Lipid Extraction (modified Bligh and Dyer method):

    • To the sample, add 750 µL of a chloroform (B151607)/methanol (B129727) (1:2, v/v) mixture.[6]

    • Vortex thoroughly for 1 minute.

    • Add 250 µL of chloroform and vortex for 30 seconds.

    • Add 250 µL of water and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic layer containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 5% acetyl chloride in methanol.[7]

    • Cap the tube tightly and heat at 75°C for 30 minutes, with vortexing every 10 minutes.[7]

    • Allow the sample to cool to room temperature.

    • Add 1 mL of iso-octane and 1 mL of water. Vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper iso-octane layer containing the FAMEs to a GC vial for analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: Highly polar cyanopropyl silicone capillary column (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm) for optimal separation of fatty acid isomers.[8][9]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 140°C, hold for 5 minutes.

    • Ramp to 240°C at 4°C/min.

    • Hold at 240°C for 20 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Quantification by LC-MS/MS

This protocol offers higher sensitivity and specificity for the direct analysis of the free fatty acid without derivatization.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Sample Collection: Use 100-200 µL of plasma or an equivalent amount of tissue homogenate.

  • Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., this compound-d4).

  • Extraction:

    • Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[10][11]

    • Vortex briefly to mix.

    • Add 2.0 mL of hexane.[10][11]

    • Vortex for 3 minutes.

    • Centrifuge at 2000 x g for 5 minutes at room temperature.[10][11]

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[10][11]

  • Reconstitution: Reconstitute the dried extract in 100 µL of 85% methanol in water and transfer to an LC vial.[11]

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • Start at 30% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470B).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by direct infusion of a pure standard of this compound and its internal standard. The precursor ion will be [M-H]⁻.

Signaling Pathway

This compound is an 18-carbon polyunsaturated fatty acid. Its biosynthesis is part of the broader octadecanoid pathway, which generates a variety of signaling molecules from linoleic acid and other C18 fatty acids. The lipoxygenase (LOX) pathway is a key enzymatic route for the production of oxidized fatty acids.

G cluster_pathway Octadecanoid Biosynthesis Pathway cluster_enzymes Enzymatic Oxidation cluster_products Primary Products cluster_signaling Downstream Signaling LA Linoleic Acid (9Z,12Z-18:2) LOX Lipoxygenases (LOX) LA->LOX COX Cyclooxygenases (COX) LA->COX CYP450 Cytochrome P450 (CYP) LA->CYP450 PUFA Other C18 PUFAs PUFA->LOX PUFA->COX PUFA->CYP450 HPODEs Hydroperoxy- octadecadienoic acids (HPODEs) LOX->HPODEs HODEs Hydroxy- octadecadienoic acids (HODEs) COX->HODEs Epoxides Epoxy fatty acids CYP450->Epoxides Target This compound and other isomers HPODEs->Target HPODEs->HODEs Signaling Inflammation, Cell Proliferation, Immune Modulation Target->Signaling HODEs->Signaling Epoxides->Signaling

References

Application Notes and Protocols for the Investigation of (2E,9Z)-Octadeca-2,9-dienoic Acid in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid whose specific biological functions and role in lipidomics are still largely unexplored. While direct research on this molecule is limited, its structural similarity to other biologically active octadecadienoic acid isomers and their oxidized derivatives suggests a potential for significant involvement in cellular signaling pathways, particularly those related to inflammation and metabolism. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound, drawing upon established methodologies for analogous compounds.

Disclaimer: The experimental protocols detailed below are adapted from research on structurally related fatty acids due to the current scarcity of direct studies on this compound. Researchers should optimize these protocols for their specific experimental conditions.

Potential Research Applications

Based on the known activities of related compounds, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Many octadecadienoic acid derivatives modulate inflammatory responses. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators in immune cells such as macrophages.

  • Modulation of Cellular Signaling: Related fatty acids are known to influence key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Certain oxidized linoleic acid metabolites act as agonists for PPARs, which are critical regulators of lipid metabolism.[2] Investigating the potential of this compound to activate PPARα is a promising research avenue.

Experimental Protocols

Investigation of Anti-inflammatory Effects in Macrophages

This protocol outlines the steps to assess the anti-inflammatory potential of this compound in a macrophage cell line.

a. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 macrophage cell line.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory compound).

b. Measurement of Nitric Oxide (NO) Production:

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452), a stable product of NO, using the Griess reagent system according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify nitrite concentration using a standard curve generated with sodium nitrite.

c. Quantification of Pro-inflammatory Cytokines:

  • Collect the cell culture supernatant as described above.

  • Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

d. Data Presentation:

The following tables present hypothetical data to illustrate the expected outcomes of these experiments.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 2.10
This compound + LPS124.5 ± 1.95.0
This compound + LPS1018.2 ± 1.529.5
This compound + LPS5010.7 ± 1.158.5
This compound + LPS1006.4 ± 0.875.2

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control (Unstimulated)-50 ± 835 ± 5
LPS (1 µg/mL)-1250 ± 110980 ± 95
This compound + LPS10980 ± 90750 ± 80
This compound + LPS50620 ± 75480 ± 60
This compound + LPS100310 ± 40250 ± 35
Analysis of NF-κB and MAPK Signaling Pathways

This protocol describes how to investigate the effect of this compound on key inflammatory signaling pathways using Western blotting.

a. Cell Lysis and Protein Quantification:

  • Culture and treat RAW 264.7 cells as described previously, but with a shorter LPS stimulation time (e.g., 30 minutes for MAPK phosphorylation, 60 minutes for NF-κB activation).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

b. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p65 (a subunit of NF-κB), IκBα, ERK1/2, JNK, and p38 MAPK overnight at 4°C. Also, probe for the total forms of these proteins as loading controls.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Table 3: Hypothetical Densitometry Analysis of Key Signaling Proteins

Treatmentp-p65/total p65 (Fold Change)p-IκBα/total IκBα (Fold Change)p-ERK1/2/total ERK1/2 (Fold Change)
Control1.01.01.0
LPS5.24.86.5
This compound (100 µM) + LPS2.11.92.8
PPARα Agonist Activity Assay

This protocol outlines a cell-based reporter assay to determine if this compound can activate PPARα.[3]

a. Cell Culture and Transfection:

  • Cell Line: A suitable cell line for transfection, such as HEK293T or HepG2.

  • Plasmids:

    • An expression vector for the PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Transfection: Co-transfect the cells with the three plasmids using a suitable transfection reagent.

b. Luciferase Reporter Assay:

  • After transfection, plate the cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound and a known PPARα agonist (e.g., GW7647) as a positive control for 24 hours.[4]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Table 4: Hypothetical PPARα Activation Data

CompoundConcentration (µM)Normalized Luciferase Activity (Fold Induction)
Vehicle-1.0
GW7647 (Positive Control)115.2
This compound11.5
This compound104.8
This compound509.7

Visualizations

Experimental_Workflow_Anti_Inflammatory_Effects cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed RAW 264.7 Macrophages treatment Pre-treat with this compound start->treatment stimulation Stimulate with LPS treatment->stimulation griess Griess Assay for NO stimulation->griess 24h Supernatant elisa ELISA for Cytokines stimulation->elisa 24h Supernatant western Western Blot for Signaling Proteins stimulation->western 30-60 min Cell Lysate analysis Quantify and Compare Results griess->analysis elisa->analysis western->analysis

Caption: Workflow for Investigating Anti-inflammatory Effects.

NFkB_MAPK_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK ODA This compound MAPKK MAPKK ODA->MAPKK Inhibition? ODA->IKK Inhibition? MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Translocation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB (p65/p50) NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS)

Caption: Hypothesized Modulation of NF-κB and MAPK Signaling.

PPARa_Activation_Workflow cluster_transfection Cell Preparation cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis cells HEK293T Cells transfect Co-transfect with: - PPARα-LBD-GAL4 - GAL4-Luciferase Reporter - Renilla Control cells->transfect plate Plate cells in 96-well plate transfect->plate add_compounds Treat with this compound and Controls plate->add_compounds lyse Lyse Cells add_compounds->lyse 24h Incubation measure_luc Measure Firefly & Renilla Luciferase Activity lyse->measure_luc normalize Normalize Firefly to Renilla Activity measure_luc->normalize calculate Calculate Fold Induction normalize->calculate

References

Application Notes and Protocols for Treating Cell Cultures with (2E,9Z)-Octadeca-2,9-dienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a polyunsaturated fatty acid (PUFA) whose specific biological activities and cellular effects are not yet extensively documented. However, its structural similarity to other biologically active isomers of octadecadienoic acid, such as conjugated linoleic acids (CLAs), suggests potential roles in various cellular processes. Isomers of octadecadienoic acid have been shown to modulate inflammatory signaling, cancer progression, and metabolic regulation.[1] Some have demonstrated anti-inflammatory, anti-proliferative, and pro-apoptotic effects in various cancer cell lines.[2][3] This document provides a generalized protocol for the preparation and application of this compound in cell culture, based on established methods for similar fatty acids. It also outlines potential signaling pathways for investigation, derived from the known mechanisms of related compounds. Given the limited specific data, the proposed concentration ranges and endpoints should be considered as starting points for empirical determination.

Data Presentation

Due to the lack of specific quantitative data for this compound in the public domain, the following table summarizes data for structurally related octadecadienoic acid isomers to provide a reference for experimental design.

Cell LineCompoundAssayEffective Concentration/IC50Exposure Time (h)Observed Effects
MCF-7 (Human Breast Cancer)Mixed CLA isomersBrdU Proliferation Assay5-100 µM48+Suppression of proliferation.[2]
T47D (Human Breast Cancer)Mixed CLA isomersBrdU Proliferation Assay5-100 µM48+Suppression of proliferation (strongest effect, ~65% inhibition).[2]
HRA (Human Ovarian Cancer)9-Oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE)Not SpecifiedNot SpecifiedNot SpecifiedCytotoxic activity; induction of apoptosis via the mitochondrial pathway.[3]
RAW 264.7 (Murine Macrophages)(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE)NO Production Assay25-100 µM24Inhibition of LPS-induced nitric oxide production.[4]
Breast Cancer Stem Cells13-Oxo-9Z,11E-octadecadienoic Acid (13-Oxo-ODE)Mammosphere Formation Assay20-400 µM24Reduction in the number and size of mammospheres; reduced viability of breast cancer cell lines.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Rationale: Polyunsaturated fatty acids like this compound have poor solubility in aqueous media. Therefore, a stock solution in an organic solvent is necessary for its effective delivery to cell cultures. Ethanol (B145695) is a commonly used solvent that is compatible with most cell culture systems at low final concentrations.

Materials:

  • This compound

  • Anhydrous ethanol, sterile

  • Sterile, conical tubes (e.g., 15 mL)

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), dissolve a known weight of this compound in anhydrous ethanol to create a high-concentration stock solution (e.g., 10-100 mM).

  • Vortex the solution thoroughly to ensure the fatty acid is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Fatty Acid-BSA Complex for Cell Treatment

Rationale: To enhance solubility and stability in cell culture media, and to mimic physiological transport, fatty acids are often complexed with a carrier protein like bovine serum albumin (BSA).

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free BSA

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Water bath at 37°C

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Dissolve gently to avoid foaming.

  • Filter-sterilize the BSA solution using a 0.22 µm filter.

  • In a sterile conical tube, warm the desired volume of the 10% BSA solution in a 37°C water bath for 15-30 minutes.

  • Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. A molar ratio of fatty acid to BSA between 2:1 and 6:1 is common.[6]

  • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

  • This fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.

  • Prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.[6]

Protocol 3: Cell Seeding and Treatment

Rationale: This protocol outlines the general steps for treating adherent cell cultures with the prepared fatty acid solution. The cell density and incubation times will need to be optimized for each cell line and experimental endpoint.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Trypsin-EDTA solution

  • Cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • This compound-BSA complex or ethanolic stock

  • Vehicle control solution

Procedure:

  • Harvest and count the cells. Seed the cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the this compound-BSA complex (or ethanolic stock) in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Also, prepare dilutions of the vehicle control.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the fatty acid or the vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay to be performed.

Protocol 4: Assessment of Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

G cluster_0 Protocol Workflow prep_stock Prepare Stock Solution (Protocol 1) prep_complex Prepare FA-BSA Complex (Protocol 2) prep_stock->prep_complex treat_cells Treat Cells (Protocol 3) prep_complex->treat_cells seed_cells Seed Cells (Protocol 3) seed_cells->treat_cells assess_viability Assess Viability (MTT) (Protocol 4) treat_cells->assess_viability further_analysis Further Analysis (e.g., Western Blot, qPCR) treat_cells->further_analysis G cluster_1 Hypothesized Signaling Pathways for Octadecadienoic Acid Isomers PUFA This compound (or related isomers) PPARa PPARα PUFA->PPARa Agonism NFkB_MAPK NF-κB / MAPK Pathways PUFA->NFkB_MAPK Inhibition Mitochondria Mitochondrial Pathway (Bax/Bcl-2) PUFA->Mitochondria Modulation Lipid_Metabolism Lipid Metabolism Genes (e.g., CPT1, ACO) PPARa->Lipid_Metabolism Upregulation Inflammation Pro-inflammatory Mediators (NO, TNF-α) NFkB_MAPK->Inflammation Inhibition Caspases Caspase Activation (Caspase-3/7) Mitochondria->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for (2E,9Z)-Octadeca-2,9-dienoic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,9Z)-Octadeca-2,9-dienoic acid is a specific isomer of the C18:2 series of polyunsaturated fatty acids. Its unique structure, with a trans double bond at the second position and a cis double bond at the ninth position, makes it a valuable standard for chromatographic analysis in various fields, including lipidomics, food science, and pharmaceutical research. As a potential metabolite in the lipoxygenase pathway, its accurate quantification is crucial for understanding lipid signaling and metabolism. These application notes provide detailed protocols for the use of this compound as a standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValue
Molecular Formula C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol
Appearance Typically a colorless to pale yellow oil
Solubility Soluble in organic solvents such as ethanol, methanol (B129727), chloroform, and hexane (B92381). Insoluble in water.
Storage Store at -20°C or below in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Application in Gas Chromatography (GC)

GC is a powerful technique for the analysis of fatty acids, typically after conversion to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs).

Experimental Protocol: Derivatization to FAMEs and GC-FID Analysis

This protocol outlines the derivatization of this compound to its methyl ester and subsequent analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials and Reagents:

  • This compound standard

  • Methanol (anhydrous)

  • Hexane (HPLC grade)

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • Sodium chloride (saturated aqueous solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Glass test tubes with PTFE-lined screw caps

  • Heating block or water bath

  • Vortex mixer

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a polar capillary column (e.g., a biscyanopropyl polysiloxane phase).

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • From the stock solution, prepare a series of calibration standards by serial dilution in hexane to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Derivatization Procedure (Esterification):

  • Pipette a known volume of the standard solution (or sample extract) into a glass test tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF₃-methanol solution to the dried residue.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-FID analysis.

4. GC-FID Conditions:

The following are typical starting conditions for the analysis of C18:2 FAMEs and should be optimized for the specific instrument and column used.

ParameterCondition
Column Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 140°C, hold for 5 min; Ramp: 4°C/min to 240°C; Hold: 20 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min
Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound methyl ester using the described GC-FID method. These values are representative and should be determined in your laboratory during method validation.

ParameterExpected Value
Retention Time (RT) Dependent on the specific column and conditions, but should be consistent and well-resolved from other isomers.
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Workflow for GC-FID Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard Standard Solution Derivatization Derivatization (FAMEs) Standard->Derivatization Sample Lipid Sample Sample->Derivatization Injection GC Injection Derivatization->Injection FAMEs in Hexane Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the GC-FID analysis of this compound.

Application in High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze underivatized fatty acids, which is advantageous for preserving the native structure of the analyte. Reversed-phase HPLC is a common method for separating fatty acids based on their hydrophobicity and degree of unsaturation.

Experimental Protocol: Reversed-Phase HPLC-UV Analysis

This protocol describes the analysis of underivatized this compound using Reversed-Phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • HPLC system with a UV detector and a C18 reversed-phase column.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution in the mobile phase to cover the desired concentration range (e.g., 5 µg/mL to 200 µg/mL).

3. HPLC-UV Conditions:

The following are typical starting conditions and should be optimized for the specific instrument and column.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water:Acetic Acid (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV Detector
Detection Wavelength 205 nm
Data Presentation: Expected Quantitative Performance

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using the described HPLC-UV method. These values are representative and should be determined in your laboratory.

ParameterExpected Value
Retention Time (RT) Dependent on the specific column and mobile phase composition.
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Standard Solution Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Lipid Sample Sample->Dissolution Injection HPLC Injection Dissolution->Injection Separation RP-HPLC Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Biological Relevance and Signaling Pathway

This compound is relevant in the context of lipid metabolism and signaling, particularly through the lipoxygenase (LOX) pathway.[1][2] LOX enzymes are involved in the oxidation of polyunsaturated fatty acids, leading to the formation of a variety of bioactive lipid mediators that play roles in inflammation and other physiological processes.

Lipoxygenase Signaling Pathway

The diagram below illustrates a simplified lipoxygenase pathway, showing the potential involvement of octadecadienoic acid isomers.

LOX_Pathway Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 PUFA This compound (and other PUFAs) PLA2->PUFA releases LOX Lipoxygenase (LOX) PUFA->LOX HPODE Hydroperoxyoctadecadienoic Acid (HPODE) LOX->HPODE oxygenation GPx Glutathione Peroxidase (GPx) HPODE->GPx HODE Hydroxyoctadecadienoic Acid (HODE) GPx->HODE reduction Signaling Downstream Signaling (e.g., PPAR activation, inflammation modulation) HODE->Signaling

Caption: Simplified lipoxygenase pathway involving octadecadienoic acid isomers.

Conclusion

This compound is a crucial standard for the accurate identification and quantification of this specific fatty acid isomer in complex biological and food matrices. The provided GC-FID and HPLC-UV protocols offer robust starting points for developing and validating analytical methods. The successful application of these methods will enable researchers to further elucidate the role of this compound in various biological processes and its potential impact on human health and disease. Method validation in the user's laboratory is essential to ensure data quality and reliability.

References

Application Notes and Protocols: Ti-Catalyzed Cyclomagnesiation for Dienoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dienoic acids utilizing titanocene-catalyzed homo- and cross-cyclomagnesiation of 1,2-dienes. This stereoselective method offers an efficient route to a variety of dienoic acids, including those with significant biological activity, making it a valuable tool in synthetic chemistry and drug discovery.

Introduction

The titanocene-catalyzed cyclomagnesiation of allenes (1,2-dienes) is a powerful and highly stereoselective method for the formation of carbon-carbon bonds. This reaction proceeds through a magnesacyclopentane intermediate, which can then be hydrolyzed to yield (Z,Z)-1,5-dienes. The methodology can be applied in two main ways:

  • Homo-cyclomagnesiation: The cyclization of two identical allene (B1206475) molecules to produce a symmetrical diene.

  • Cross-cyclomagnesiation: The cyclization of two different allene molecules to create an unsymmetrical diene. This variant is particularly useful for the synthesis of complex natural products and their analogs.

This technique is notable for its high stereoselectivity, typically yielding the (Z,Z)-isomers with greater than 98% purity.[1] The reaction is catalyzed by titanocene (B72419) dichloride (Cp2TiCl2) in the presence of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), and magnesium metal.[2]

Applications in Research and Drug Development

The dienoic acids synthesized via this method have shown significant potential in medicinal chemistry and drug development. A notable application is the synthesis of compounds that exhibit inhibitory activity against human topoisomerases I and IIα.[3][4][5] Topoisomerases are crucial enzymes in DNA replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis, making them key targets for anticancer therapies.[6][7]

For instance, (5Z,9Z)-11-phenylundeca-5,9-dienoic acid, synthesized using this methodology, has demonstrated high inhibitory activity against both topoisomerase I and IIα.[3][4] This dual-inhibitory action is a desirable characteristic in the development of new anticancer agents. The stereoselective nature of the synthesis is critical, as the biological activity of these fatty acids is often dependent on the cis-configuration of the double bonds.[8]

Beyond cancer, this synthetic strategy has been employed to produce insect pheromones and precursors to acetogenins, a class of natural products with a wide range of biological activities, including antitumor, antibacterial, and immunosuppressive properties.[2][5][9]

Data Presentation

The following tables summarize quantitative data for Ti-catalyzed homo- and cross-cyclomagnesiation reactions leading to dienoic acid precursors.

Table 1: Ti-Catalyzed Homo-cyclomagnesiation of 1,2-Dienes

Allene SubstrateProductYield (%)Reference
4-(Buta-2,3-dien-1-yl)-1,2-dimethoxybenzene(2Z,6Z)-1,8-bis(3,4-dimethoxyphenyl)octa-2,6-diene74[1]
Nitrogen-containing 1,2-dienes2,5-bis(aminoalkylidene)magnesacyclopentanes~90[10]
Oxygenated 1,2-dienes1Z,5Z-diene precursors for macrodiolides67-76[11]

Table 2: Ti-Catalyzed Cross-cyclomagnesiation of 1,2-Dienes

| Allene 1 | Allene 2 | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | (6Z)-Heptadeca-1,2,6-triene | 2-(Trideca-11,12-dien-1-yloxy)tetrahydro-2H-pyran | (11Z,15Z,19Z)-Triaconta-11,15,19-trien-1-ol tetrahydropyran (B127337) acetal (B89532) | 85 |[2][12] | | 2-(Hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran | Buta-2,3-dien-1-ylbenzene | 2,5-Dialkylidenemagnesacyclopentane intermediate | 86 |[3][4] | | 4-(Buta-2,3-dien-1-yl)-1,2-dimethoxybenzene | Octadeca-1,2-diene | 1,2-Dimethoxy-4-((2Z,6Z)-pentacose-2,6-dien-1-yl)benzene | 68 |[1] | | Oxygenated 1,2-dienes | Terminal aliphatic 1,2-dienes | Precursors for (5Z,9Z)-dienoic acids | 61-67 |[1] | | Functionally substituted 1,2-dienes | - | Precursor for Muricadienin | ~60 |[2] |

Experimental Protocols

General Procedure for Ti-Catalyzed Cross-Cyclomagnesiation

This protocol is adapted from the synthesis of (11Z,15Z,19Z)-triaconta-11,15,19-trien-1-ol tetrahydropyran acetal.[2][12]

Materials:

  • (6Z)-Heptadeca-1,2,6-triene

  • 2-(Trideca-11,12-dien-1-yloxy)tetrahydro-2H-pyran

  • Ethylmagnesium bromide (EtMgBr) solution in diethyl ether

  • Magnesium (Mg) powder

  • Titanocene dichloride (Cp2TiCl2)

  • Anhydrous diethyl ether (Et2O)

  • 5% aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • To a dried glass reactor under an argon atmosphere, add anhydrous diethyl ether (50 mL).

  • Add (6Z)-heptadeca-1,2,6-triene (2.3 g, 10.0 mmol), 2-(trideca-11,12-dien-1-yloxy)tetrahydro-2H-pyran (2.3 g, 8.4 mmol), EtMgBr (66.8 mL of a 1.5 M solution in Et2O, 100.2 mmol), Mg powder (3.0 g, 125.8 mmol), and Cp2TiCl2 (0.4 g, 1.8 mmol) with stirring at approximately 0 °C.[12]

  • Warm the reaction mixture to 20–22 °C and stir for 24 hours.[12]

  • Quench the reaction by adding a 5% aqueous solution of NH4Cl (30 mL).[12]

  • Extract the mixture with diethyl ether (2 x 100 mL).[12]

  • Combine the organic phases and dry over anhydrous MgSO4.[12]

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Subsequent Oxidation to Dienoic Acid

The resulting protected alcohol can be oxidized to the corresponding carboxylic acid using standard procedures, such as Jones oxidation.[3][4]

Visualizations

Experimental Workflow for Dienoic Acid Synthesis

G cluster_prep Reaction Setup cluster_reaction Cyclomagnesiation cluster_workup Workup & Purification cluster_oxidation Final Synthesis Step start Dry Glass Reactor (Argon Atmosphere) reagents Add: - Anhydrous Et2O - Allene 1 - Allene 2 - EtMgBr - Mg Powder - Cp2TiCl2 start->reagents stir Stir at 0 °C initially, then 20-22 °C for 24h reagents->stir intermediate Formation of Magnesacyclopentane Intermediate stir->intermediate quench Quench with aq. NH4Cl intermediate->quench extract Extract with Et2O quench->extract dry Dry over MgSO4 extract->dry purify Column Chromatography dry->purify oxidation Jones Oxidation purify->oxidation Protected Alcohol final_product Dienoic Acid oxidation->final_product

Caption: Experimental workflow for Ti-catalyzed synthesis of dienoic acids.

Signaling Pathway of Dienoic Acid Topoisomerase Inhibition

G dienoic_acid Dienoic Acid ((Z,Z)-isomer) topoisomerase Topoisomerase I/IIα dienoic_acid->topoisomerase Inhibits dna DNA topoisomerase->dna Binds to cleavable_complex Stabilized Topoisomerase-DNA Cleavable Complex topoisomerase->cleavable_complex dna->cleavable_complex Forms dna_breaks DNA Strand Breaks cleavable_complex->dna_breaks Leads to cell_cycle_arrest Cell Cycle Arrest dna_breaks->cell_cycle_arrest apoptosis Apoptosis (Cell Death) cell_cycle_arrest->apoptosis

Caption: Inhibition of topoisomerase by dienoic acids leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2E,9Z)-Octadeca-2,9-dienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (2E,9Z)-Octadeca-2,9-dienoic acid synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, focusing on a plausible synthetic route involving a Wittig reaction for the formation of the (9Z) double bond and a Horner-Wadsworth-Emmons (HWE) reaction for the (2E) double bond.

Q1: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from inefficiencies in either the Wittig or HWE reaction, or during purification steps. Key areas to investigate are:

  • Purity of Starting Materials: Ensure all reagents, especially the aldehyde and phosphonium (B103445) salt/phosphonate (B1237965) ester, are pure and dry. Moisture can quench the strong bases used in these reactions.

  • Inefficient Ylide/Carbanion Formation: The deprotonation of the phosphonium salt or phosphonate ester is critical. Ensure you are using a sufficiently strong and fresh base. For the Wittig reaction to favor the Z-isomer, a salt-free ylide is often preferred.

  • Suboptimal Reaction Temperatures: Temperature control is crucial for stereoselectivity and preventing side reactions. Wittig reactions for Z-alkenes are often run at low temperatures.

  • Difficult Purification: The separation of geometric isomers (E/Z) and removal of reaction byproducts can be challenging and lead to product loss.

Q2: I am getting a mixture of (E) and (Z) isomers at the 9-position. How can I improve the stereoselectivity of the Wittig reaction for the (9Z) double bond?

Achieving high Z-selectivity in the Wittig reaction depends heavily on the nature of the ylide.

  • Use of Non-Stabilized Ylides: Non-stabilized ylides, typically derived from alkyltriphenylphosphonium halides, generally favor the formation of (Z)-alkenes.[1]

  • Choice of Base and Solvent: The use of strong, non-lithium-based bases like sodium amide (NaNH₂) or sodium bis(trimethylsilyl)amide (NaHMDS) in aprotic, non-polar solvents like THF or toluene (B28343) can promote Z-selectivity. Lithium salts can lead to ylide stabilization and reduced Z-selectivity.[1]

  • Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetic product, which is often the Z-isomer.

Q3: The Horner-Wadsworth-Emmons (HWE) reaction is not giving me the desired (2E) isomer exclusively. What can I do?

The HWE reaction is known for its high E-selectivity with stabilized phosphonate carbanions.[2] If you are observing poor selectivity, consider the following:

  • Nature of the Phosphonate: Ensure your phosphonate ester contains an electron-withdrawing group (like an ester) to stabilize the carbanion, which is a prerequisite for high E-selectivity.[3]

  • Reaction Conditions: The use of sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) as the base in a solvent like THF generally provides excellent E-selectivity.

Q4: I am having difficulty removing the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction product.

Triphenylphosphine oxide (TPPO) is a common byproduct of the Wittig reaction and can be challenging to separate from the desired product, especially if the product is nonpolar.

  • Crystallization: If your product is a solid, recrystallization may help to remove the TPPO.

  • Column Chromatography: Careful column chromatography on silica (B1680970) gel is often necessary. A nonpolar eluent system, such as a gradient of hexanes and ethyl acetate, is typically effective.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from a nonpolar solvent by the addition of a more polar solvent, or by cooling the solution.

Q5: How can I confirm the stereochemistry of my final product?

Confirming the E/Z configuration of the double bonds is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The coupling constant (J-value) for vinylic protons on a trans double bond is typically larger (around 15 Hz) than for a cis double bond (around 10 Hz).

  • Gas Chromatography (GC): High-resolution GC with a polar capillary column can often separate geometric isomers.[4][5]

  • Infrared (IR) Spectroscopy: Trans double bonds often show a characteristic absorption band around 960-970 cm⁻¹.

Experimental Protocols

Below are detailed experimental protocols for a plausible synthetic route to this compound.

Part 1: Synthesis of (Z)-Non-1-en-8-ol (Intermediate for Wittig Reagent)

This is a hypothetical starting material for the purpose of this guide. A multi-step synthesis from a commercially available starting material would be required.

Part 2: Synthesis of the Wittig Reagent ((Z)-Oct-7-en-1-yl)triphenylphosphonium bromide)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Reaction: Add (Z)-8-bromooct-1-ene (1.0 eq) and heat the mixture to reflux for 24-48 hours. The phosphonium salt will precipitate as a white solid.

  • Workup and Purification: Cool the mixture to room temperature, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Part 3: Wittig Reaction to form Methyl (9Z)-octadeca-2,9-dienoate
  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonium salt (1.1 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq). The formation of the ylide is often indicated by a color change (typically to orange or red). Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: Slowly add a solution of methyl 10-oxodecanoate (1.0 eq) in anhydrous THF via syringe. Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 4: Horner-Wadsworth-Emmons Reaction to form Methyl (2E,9Z)-Octadeca-2,9-dienoate
  • Preparation of the Phosphonate Ester: The phosphonate ester can be prepared via the Michaelis-Arbuzov reaction. Heat a mixture of the appropriate alkyl halide and triethyl phosphite.

  • HWE Reaction: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil. Add anhydrous THF. Cool the suspension to 0 °C. Slowly add a solution of the triethyl phosphonoacetate (1.1 eq) in anhydrous THF. Stir for 1 hour at room temperature. Cool the reaction back to 0 °C and slowly add a solution of (Z)-hept-2-enal (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. The phosphate (B84403) byproduct is water-soluble and can be removed with aqueous washes.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.

Part 5: Saponification to this compound
  • Reaction: Dissolve the methyl (2E,9Z)-octadeca-2,9-dienoate in a mixture of methanol (B129727) and water. Add an excess of sodium hydroxide (B78521) or potassium hydroxide.

  • Workup: Heat the mixture to reflux for several hours. After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate.

  • Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.

Data Presentation

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Alkene Synthesis

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium ylidePhosphonate carbanion
Typical Stereoselectivity Unstabilized ylides: (Z)-alkenes; Stabilized ylides: (E)-alkenes[1]Stabilized carbanions: predominantly (E)-alkenes[2]
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate salt (typically water-soluble)[6]
Reactivity of Carbonyl Reacts with aldehydes and ketonesReacts well with aldehydes; can react with hindered ketones
Basicity of Reagent More basicLess basic

Mandatory Visualizations

experimental_workflow cluster_wittig Part 1: Wittig Reaction for (9Z) bond cluster_hwe Part 2: HWE Reaction for (2E) bond cluster_saponification Part 3: Saponification A ((Z)-Oct-7-en-1-yl)triphenylphosphonium bromide C Ylide Formation (NaHMDS, THF, 0°C) A->C B Methyl 10-oxodecanoate D Wittig Reaction (0°C to RT) B->D C->D E Methyl (9Z)-octadeca-2,9-dienoate D->E F Triethyl phosphonoacetate H Carbanion Formation (NaH, THF, 0°C) F->H G (Z)-Hept-2-enal I HWE Reaction (0°C to RT) G->I H->I J Methyl (2E,9Z)-Octadeca-2,9-dienoate I->J K Saponification (NaOH, MeOH/H₂O) J->K L This compound K->L

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_wittig Wittig Reaction Issues ((9Z) bond) cluster_hwe HWE Reaction Issues ((2E) bond) cluster_purification Purification Issues start Low Yield or Poor Stereoselectivity wittig_issue Poor (Z)-selectivity start->wittig_issue hwe_issue Poor (E)-selectivity start->hwe_issue purification_issue Difficulty removing TPPO start->purification_issue wittig_solution1 Use non-stabilized ylide wittig_issue->wittig_solution1 wittig_solution2 Use salt-free conditions (e.g., NaHMDS) wittig_issue->wittig_solution2 wittig_solution3 Lower reaction temperature (-78°C) wittig_issue->wittig_solution3 hwe_solution1 Ensure phosphonate is stabilized (contains electron-withdrawing group) hwe_issue->hwe_solution1 hwe_solution2 Use appropriate base (e.g., NaH) hwe_issue->hwe_solution2 purification_solution1 Careful column chromatography purification_issue->purification_solution1 purification_solution2 Crystallization/Precipitation purification_issue->purification_solution2

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: (2E,9Z)-Octadeca-2,9-dienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (2E,9Z)-Octadeca-2,9-dienoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: For long-term stability, this compound should be stored at -80°C.[1][2] Studies on other polyunsaturated fatty acids (PUFAs) have shown that storage at this temperature can maintain the integrity of the fatty acid profile for up to 10 years in serum samples.[1][2] For shorter durations, storage at -20°C is also acceptable. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The product should be protected from light and moisture.

Q2: How should I handle this compound in the laboratory to prevent degradation?

A2: As a polyunsaturated fatty acid, this compound is susceptible to oxidation. To minimize degradation during handling:

  • Minimize Air Exposure: Work with the compound under an inert gas like argon or nitrogen whenever possible.

  • Avoid High Temperatures: Keep the compound at low temperatures during all manipulations. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

  • Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze photo-oxidation.

  • Use Antioxidants: For solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to inhibit autoxidation.[3]

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway for polyunsaturated fatty acids is oxidation. The initial products of oxidation are hydroperoxides. These primary oxidation products are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other oxygenated fatty acids.[4] Specifically for octadecadienoic acids, common oxidation products include hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODEs).[5][6][7] The presence of a cis double bond generally increases susceptibility to oxidation compared to a trans double bond.[3]

Q4: Which analytical techniques are suitable for assessing the stability of this compound?

A4: Several analytical techniques can be used to monitor the stability and purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for fatty acid analysis, typically after derivatization to fatty acid methyl esters (FAMEs).[8][9][10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the quantification of the parent compound and its oxidation products.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection: HPLC can be used to separate and quantify the fatty acid and its isomers.[11]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the overall oxidative deterioration of polyunsaturated fatty acids.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Potential Cause: Degradation of this compound during storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C or -80°C), protected from light, and under an inert atmosphere.

  • Assess Purity: Re-analyze the purity of your stock material using a suitable analytical method like GC-MS or LC-MS/MS to check for the presence of degradation products.

  • Review Handling Procedures: Ensure that all handling steps are performed quickly, at low temperatures, and with minimal exposure to air and light.

  • Prepare Fresh Solutions: If possible, prepare fresh solutions from a new aliquot of the compound for each experiment.

Issue 2: Low Purity or Presence of Unexpected Peaks in Analytical Data

Potential Cause: Oxidation or isomerization of the compound.

Troubleshooting Steps:

  • Check for Oxidation Products: Use LC-MS/MS to look for masses corresponding to known oxidation products of octadecadienoic acids (e.g., HODEs, oxo-ODEs).

  • Evaluate Isomeric Purity: The analytical method used should be capable of separating different isomers of octadecadienoic acid. Isomerization can occur under certain conditions (e.g., exposure to acid, heat, or light).[8]

  • Optimize Sample Preparation: Ensure that the sample preparation method (e.g., derivatization for GC-MS) does not induce degradation or isomerization. For instance, acid-catalyzed methylation can sometimes cause shifts in double bonds.[8]

  • Use Fresh Solvents: Ensure that all solvents used are of high purity and free from peroxides.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -80°C (long-term), -20°C (short-term)Minimizes molecular motion and enzymatic/chemical degradation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber vials or protection from lightPrevents photo-oxidation.[8]
Form Neat oil or in a suitable organic solventSolutions may be more prone to degradation if not handled properly.
Additives Consider adding an antioxidant (e.g., BHT) to solutionsInhibits the free radical chain reactions of autoxidation.[3]

Table 2: Oxidative Stability of Conjugated Linoleic Acid (CLA) Isomers (as a proxy)

Isomer ConfigurationRelative StabilityDegradation Rate
cis,cisLeast Stable>80% degraded within 110 hours at 50°C in air.[3][12][13][14]
cis,transModerately StableSlower degradation than cis,cis isomers.[3][12][13][14]
trans,transMost StableRelatively stable under the same conditions.[3][12][13][14]

Note: This data is for conjugated linoleic acid isomers and provides a general indication of the relative stability based on double bond configuration. The specific degradation rate for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[15][16][17]

1. Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity solvents (e.g., methanol (B129727), acetonitrile)

  • pH meter

  • Incubator/oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize the solution before analysis.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound or a solution in an oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a light source in a photostability chamber.

  • Analysis: Analyze the stressed samples at different time points using a stability-indicating method (e.g., LC-MS/MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: Quantification by GC-MS after Derivatization to FAMEs

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry.[9][10]

1. Materials:

  • This compound sample

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column like SP-2560)[18]

2. Procedure:

  • Derivatization:

    • To your sample containing the fatty acid, add 1 mL of 14% BF₃ in methanol.

    • Heat the mixture in a sealed vial at 60°C for 10 minutes.

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture and allow the layers to separate.

  • Extraction:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Analysis:

    • Inject an aliquot of the dried hexane extract into the GC-MS system.

    • Use an appropriate temperature program to separate the FAMEs.

    • Identify the FAME of this compound based on its retention time and mass spectrum.

Mandatory Visualizations

Stability_Factors cluster_degradation Degradation Pathways cluster_factors Influencing Factors PUFA This compound Oxidation Oxidation PUFA->Oxidation Isomerization Isomerization PUFA->Isomerization Temperature Temperature Temperature->Oxidation Light Light Light->Oxidation Oxygen Oxygen Oxygen->Oxidation pH pH (Acid/Base) pH->Isomerization

Caption: Factors influencing the stability of this compound.

Troubleshooting_Workflow start Inconsistent Results or Unexpected Peaks check_storage Verify Storage Conditions (-80°C, inert gas, dark) start->check_storage check_handling Review Handling Procedures (low temp, min. air/light exposure) start->check_handling analyze_purity Analyze Purity of Stock (GC-MS or LC-MS/MS) check_storage->analyze_purity check_handling->analyze_purity check_degradation Identify Degradation Products (e.g., HODEs, oxo-ODEs) analyze_purity->check_degradation optimize_prep Optimize Sample Preparation (e.g., derivatization) analyze_purity->optimize_prep If purity is low check_degradation->optimize_prep end Consistent and Reliable Results optimize_prep->end

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Troubleshooting GC Peak Tailing for Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Gas Chromatography (GC) peak tailing issues encountered during the analysis of Fatty Acid Methyl Esters (FAMEs).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in FAME analysis?

Peak tailing is a chromatographic issue where the peak shape is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting FAMEs.[2] In FAME analysis, which often involves complex mixtures of saturated and unsaturated fatty acids, maintaining symmetrical peak shape is crucial for accurate profiling and quantification.

Q2: What are the most common causes of peak tailing for FAMEs?

Peak tailing in FAME analysis can stem from several factors, broadly categorized as instrumental issues, column problems, or sample-related issues.[3][4]

  • Instrumental Issues:

    • Active Sites in the Injector: Free silanol (B1196071) groups in the injector liner can interact with the slightly polar FAMEs, causing tailing.[5]

    • Improper Column Installation: If the column is installed too high or too low in the injector, it can create dead volumes or turbulence in the sample path.[2][3]

    • Leaks: Leaks in the injector, fittings, or septum can disrupt the carrier gas flow and cause peak distortion.[6]

    • Contamination: Residues from previous injections can accumulate in the injector or at the head of the column, creating active sites for interaction.[1][7]

  • Column-Related Problems:

    • Column Contamination: Non-volatile residues from the sample matrix can contaminate the stationary phase, leading to poor peak shape.[3]

    • Column Degradation: The stationary phase can degrade over time, especially when exposed to oxygen or aggressive samples.[6]

    • Inappropriate Column Choice: Using a non-polar column for FAME analysis can lead to poor separation and peak tailing, as these columns separate primarily by boiling point.[8] Highly polar columns, such as those with cyanopropyl or polyethylene (B3416737) glycol (PEG) stationary phases, are recommended for FAME analysis.[8]

  • Sample and Method-Related Issues:

    • Incomplete Derivatization: Free fatty acids are highly polar and will exhibit significant tailing. Incomplete conversion to their non-polar FAME counterparts is a common cause of this issue.[5]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[9]

    • Low Injector Temperature: If the injector temperature is too low, higher molecular weight FAMEs may not vaporize completely and instantaneously, leading to a slow and incomplete transfer to the column.[3][10]

Q3: How do I systematically troubleshoot peak tailing in my FAME analysis?

A logical approach to troubleshooting is crucial to efficiently identify and resolve the source of peak tailing. The following workflow diagram illustrates a recommended troubleshooting sequence:

G Troubleshooting Workflow for GC Peak Tailing of FAMEs start Peak Tailing Observed check_derivatization Verify Derivatization Completeness (Fresh reagents, optimal conditions) start->check_derivatization check_blanks Inject Solvent Blank & FAME Standard check_derivatization->check_blanks No incomplete_derivatization Incomplete Derivatization: - Prepare fresh reagents - Optimize reaction time/temp check_derivatization->incomplete_derivatization Yes tailing_persists_1 Tailing Persists? check_blanks->tailing_persists_1 injector_maintenance Perform Injector Maintenance (Replace liner, septum, O-ring) tailing_persists_1->injector_maintenance Yes problem_solved Problem Solved tailing_persists_1->problem_solved No tailing_persists_2 Tailing Persists? injector_maintenance->tailing_persists_2 column_installation Check Column Installation (Correct position, no leaks) tailing_persists_2->column_installation Yes tailing_persists_2->problem_solved No tailing_persists_3 Tailing Persists? column_installation->tailing_persists_3 trim_column Trim Column Inlet (10-20 cm) tailing_persists_3->trim_column Yes tailing_persists_3->problem_solved No tailing_persists_4 Tailing Persists? trim_column->tailing_persists_4 condition_column Condition Column tailing_persists_4->condition_column Yes tailing_persists_4->problem_solved No tailing_persists_5 Tailing Persists? condition_column->tailing_persists_5 replace_column Replace Column tailing_persists_5->replace_column Yes tailing_persists_5->problem_solved No replace_column->problem_solved incomplete_derivatization->problem_solved

Caption: Troubleshooting workflow for GC peak tailing of FAMEs.

Troubleshooting Guides

Issue 1: Tailing observed for all peaks, including the solvent peak.

This is often indicative of a physical problem in the GC system rather than a chemical interaction.[3]

  • Possible Cause 1: Improper Column Installation.

    • Solution: Turn off the GC heating zones and allow the instrument to cool. Reinstall the column, ensuring the correct insertion distance into both the injector and detector as specified by the instrument manufacturer. Check for and replace any damaged ferrules.[2]

  • Possible Cause 2: Dead Volume.

    • Solution: Ensure that all fittings and connections are secure and that the correct ferrules are being used for the column diameter. Dead volumes can be created by gaps in the flow path.[11]

  • Possible Cause 3: Poor Column Cut.

    • Solution: A jagged or uneven column cut can cause turbulence.[3][4] Re-cut the column inlet using a ceramic scoring wafer or a diamond-tipped scribe to ensure a clean, 90-degree cut.

Issue 2: Tailing is more pronounced for later-eluting (higher molecular weight) FAMEs.

This pattern suggests a problem with the temperature settings or contamination.[11]

  • Possible Cause 1: Injector Temperature is too Low.

    • Solution: Higher boiling point FAMEs may not be fully vaporized in the injector.[10] Increase the injector temperature in 10-20°C increments. A typical starting point for FAME analysis is 250°C.[12]

  • Possible Cause 2: Cold Spots.

    • Solution: Ensure that the transfer line temperature (if using a mass spectrometer) and the detector temperature are set appropriately to prevent condensation of the analytes.[11]

  • Possible Cause 3: Column Contamination.

    • Solution: Non-volatile residues can accumulate at the head of the column. Trim 10-20 cm from the inlet of the column.[1] If this resolves the issue, consider implementing a sample cleanup procedure to remove non-volatile material before injection.

Issue 3: Tailing is observed only for certain FAMEs or appears suddenly.

This often points to a chemical interaction or a recent change in the system.[4]

  • Possible Cause 1: Active Sites in the Injector Liner.

    • Solution: Replace the injector liner with a new, deactivated liner. The glass wool in some liners can also be a source of activity.[6]

  • Possible Cause 2: Incomplete Derivatization.

    • Solution: Ensure that your derivatization reagents (e.g., BF₃-methanol, methanolic HCl) are fresh and that the reaction has gone to completion.[5] The presence of water can hinder the esterification process.[5]

  • Possible Cause 3: Column Contamination from a "Dirty" Sample.

    • Solution: If the tailing appeared after analyzing a particularly complex or "dirty" sample, bake out the column according to the manufacturer's instructions.[7] If baking out is ineffective, trimming the column inlet is the next step.

Quantitative Data Summary

The following table provides a qualitative to semi-quantitative summary of the expected impact of various troubleshooting actions on peak asymmetry. The Peak Asymmetry Factor (As) is a measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak.

Parameter / ActionTypical Asymmetry Factor (Before)Expected Asymmetry Factor (After)Notes
Replace Injector Liner 1.5 - 2.51.0 - 1.3Effective for reducing active sites.
Increase Injector Temp. (for late eluters) 1.8 - 3.01.1 - 1.5Ensure temperature is not high enough to cause degradation.[10]
Trim Column Inlet 1.6 - 2.81.0 - 1.4Removes non-volatile residue and active sites at the column head.[1]
Re-install Column Correctly 1.4 - 2.21.0 - 1.2Eliminates dead volumes and ensures a smooth sample path.[2]
Optimize Derivatization > 2.0 (for affected peaks)1.0 - 1.3Addresses tailing due to the presence of polar free fatty acids.[5]

Experimental Protocols

Protocol 1: Injector Maintenance

  • Cool Down: Set the injector and oven temperatures to ambient and wait for the instrument to cool completely. Turn off the carrier gas flow to the injector.

  • Remove the Septum Nut: Unscrew the septum nut and remove the old septum.

  • Remove the Column: Loosen the column nut and carefully withdraw the column from the injector.

  • Remove the Liner: Open the injector and carefully remove the liner using liner-removal tongs.

  • Clean the Injector: Using a lint-free swab dampened with an appropriate solvent (e.g., methanol, then hexane), gently clean the inside surfaces of the injector port.

  • Install New Components: Install a new, deactivated liner and a new O-ring.

  • Re-install the Column: Re-install the column to the correct depth and tighten the nut.

  • Install a New Septum: Place a new septum in the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench.

  • Restore Gas Flow and Heat: Turn on the carrier gas and leak-check all fittings. Once leak-free, restore the injector and oven temperatures.

  • Conditioning: Allow the system to equilibrate for 15-20 minutes before injecting any samples.

Protocol 2: Column Conditioning

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector during conditioning.

  • Set Carrier Gas Flow: Set the carrier gas flow rate to the normal operating flow rate.

  • Temperature Program: Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

  • Hold: Hold at this temperature for 1-2 hours. For very contaminated columns, a longer conditioning time may be necessary.

  • Cool Down: Cool the oven to the initial temperature of your method.

  • Reconnect to Detector: Reconnect the column to the detector.

  • Equilibrate: Allow the system and baseline to stabilize before running samples.

References

Technical Support Center: Optimizing HPLC for Fatty Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of fatty acid isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their separation methods.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of fatty acid isomers so challenging?

Fatty acid isomers, particularly cis/trans and positional isomers, possess very similar physicochemical properties, such as hydrophobicity and polarity. This makes their separation by conventional chromatography techniques difficult.[1][2] Effective separation often requires specialized columns and highly optimized mobile phases to exploit subtle differences in their molecular structure and shape.[2]

Q2: Is derivatization of fatty acids necessary for HPLC analysis?

While not strictly required as it is for Gas Chromatography (GC), derivatization is highly recommended for HPLC analysis of fatty acids.[1][2] Free fatty acids contain a polar carboxyl group that can interact with the silica (B1680970) backbone of the column, leading to poor peak shapes (tailing). Derivatization, for instance, to phenacyl or p-bromophenacyl esters, neutralizes this polarity, resulting in sharper peaks and improved separation.[1] Furthermore, adding a chromophore or fluorophore through derivatization can significantly enhance detection sensitivity with UV or fluorescence detectors.[1]

Q3: What is Silver Ion HPLC (Ag-HPLC) and when should it be used?

Silver Ion HPLC (Ag-HPLC) is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.[3][4] The separation is based on the reversible formation of charge-transfer complexes between silver ions (incorporated into the stationary phase) and the π electrons of the double bonds in the fatty acids.[5] This technique is particularly useful when standard reversed-phase columns fail to provide adequate resolution of cis/trans or positional isomers.[6][7]

Q4: How does temperature affect the separation of fatty acid isomers?

Column temperature is a critical parameter that can significantly influence selectivity and retention times.[8] Lowering the column temperature generally increases retention and may improve the resolution for some isomer pairs.[1] Conversely, increasing the temperature can decrease retention times and reduce system backpressure.[8][9] It's important to note that inconsistent temperature can lead to retention time shifts of about 1-2% for every 1°C change.[1] Therefore, a column oven is recommended for stable and reproducible results.

Troubleshooting Guide

Issue 1: Co-elution or Poor Resolution of Isomer Peaks

Symptoms:

  • Broad or shouldering peaks in the chromatogram.

  • Inability to distinguish between two or more isomers.

Possible Causes & Solutions:

  • Sub-optimal Mobile Phase Composition: The choice and ratio of organic solvents in the mobile phase are crucial for selectivity.

    • Action:

      • Adjust Solvent Strength: In reversed-phase HPLC, increasing the water content of the mobile phase will increase retention and can improve the separation of closely eluting compounds.[1]

      • Change Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers with different selectivities. Acetonitrile can interact with the π electrons of double bonds, which can be advantageous for separating positional isomers.[1] If using acetonitrile, consider switching to methanol, or vice versa, to alter the elution order and improve resolution.[1]

      • Gradient Elution: For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, is often more effective than an isocratic (constant composition) method.[10] Try decreasing the gradient slope (i.e., extending the gradient time) to enhance separation.[1]

  • Inappropriate Column Type: A standard C18 column may not be sufficient for resolving challenging isomers.[2]

    • Action:

      • Consider Specialized Columns: For cis/trans isomers, columns with higher molecular shape selectivity, such as a cholesterol-bonded column, can provide better separation.[2]

      • Utilize Silver Ion Chromatography (Ag-HPLC): This is a highly effective technique for separating isomers based on the number, position, and geometry of double bonds.[3][4]

  • Incorrect Flow Rate: A high flow rate can reduce column efficiency and lead to poor separation.

    • Action: Reduce the flow rate. This will increase the analysis time but can significantly improve resolution.[1]

  • Temperature Not Optimized:

    • Action: Systematically evaluate the effect of column temperature on your separation. Try decreasing the temperature to increase retention and potentially improve resolution.[1][8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks.

Possible Causes & Solutions:

  • Interaction of Free Carboxyl Groups: As mentioned in the FAQs, the polar carboxyl group of underivatized fatty acids can interact with the stationary phase, causing peak tailing.[1]

    • Action: Derivatize the fatty acids to their ester forms.[1]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[1]

    • Action: Dilute your sample and inject a smaller volume.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Retention Time Instability

Symptoms:

  • Retention times for the same analyte vary between runs.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase before each injection, especially in gradient elution.

    • Action: Ensure the column is equilibrated for at least 10-15 column volumes.[1]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of a more volatile component.[1]

    • Action: Prepare fresh mobile phase daily and keep the reservoirs capped.[1]

  • Temperature Fluctuations: As noted earlier, inconsistent column temperature is a common cause of retention time shifts.[1]

    • Action: Use a reliable column oven to maintain a stable temperature.[1]

Data Presentation: Mobile Phase Optimization Parameters

The following tables summarize key quantitative data for optimizing mobile phase composition in both Reversed-Phase and Silver Ion HPLC.

Table 1: Reversed-Phase HPLC Mobile Phase Parameters

ParameterTypical Starting ConditionsOptimization Strategy
Column C18, C8Consider specialized columns like cholesterol-bonded for improved shape selectivity.[2]
Mobile Phase Acetonitrile/Water or Methanol/WaterAdjust the water content to modify retention.[1] Switch between acetonitrile and methanol to alter selectivity.[1]
Gradient Linear gradient from 70-100% organic modifierDecrease the gradient slope (extend time) for better resolution.[1]
Flow Rate 1.0 mL/minReduce the flow rate to increase column efficiency.[1]
Temperature 30-40°CLower the temperature to increase retention and potentially improve resolution.[1][8]
Additives 0.1% Formic Acid or Acetic Acid (for free fatty acids)Helps to suppress the ionization of free carboxyl groups and improve peak shape.[11]

Table 2: Silver Ion HPLC (Ag-HPLC) Mobile Phase Parameters

ParameterTypical Starting ConditionsOptimization Strategy
Column Silver-impregnated silica or cation-exchangeCommercially available columns are available.
Mobile Phase Hexane with a polar modifier (e.g., acetonitrile)The concentration of the polar modifier is a key parameter to adjust.[3]
Modifier % 0.1 - 1.0% Acetonitrile in HexaneIncreasing the modifier concentration generally reduces retention times.[3]
Flow Rate 1.0 - 2.0 mL/minOptimize for best resolution and analysis time.
Temperature Ambient or slightly elevatedTemperature can affect the stability of the silver complexes and influence selectivity.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids with p-Bromophenacyl Bromide

This protocol is for the derivatization of fatty acids to their p-bromophenacyl esters, which enhances UV detection.

Materials:

  • Fatty acid sample

  • Acetonitrile (HPLC grade)

  • p-Bromophenacyl bromide solution (in acetonitrile)

  • N,N-Diisopropylethylamine (DIEA)

  • Heating block or water bath

  • Vials

Procedure:

  • Dissolve a known amount of the fatty acid sample in acetonitrile in a vial.

  • Add an excess of the p-bromophenacyl bromide solution to the vial.

  • Add a catalytic amount of DIEA.

  • Cap the vial and heat at 60-80°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for HPLC analysis. It may be diluted with the mobile phase if necessary.

Protocol 2: General Workflow for HPLC Method Optimization

This protocol outlines a systematic approach to optimizing your HPLC method for fatty acid isomer separation.

  • Initial Assessment:

    • Run your sample using a standard reversed-phase C18 column with a generic acetonitrile/water gradient.

    • Evaluate the chromatogram for peak resolution, peak shape, and retention times.

  • Mobile Phase Optimization:

    • If co-elution is observed, first try adjusting the gradient slope. A shallower gradient often improves resolution.

    • If adjusting the gradient is insufficient, switch the organic modifier from acetonitrile to methanol (or vice versa) and re-run the analysis.

    • If analyzing free fatty acids and observing peak tailing, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.

  • Temperature and Flow Rate Adjustments:

    • Once the mobile phase is tentatively optimized, investigate the effect of column temperature. Analyze the sample at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimal balance between resolution and analysis time.

    • Evaluate the effect of flow rate. A lower flow rate can improve separation but will increase the run time.

  • Advanced Techniques (if necessary):

    • If satisfactory separation is still not achieved, consider more specialized techniques such as using a different column chemistry (e.g., cholesterol-bonded) or employing Silver Ion HPLC (Ag-HPLC).

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Resolution check_mobile_phase Is Mobile Phase Optimized? start->check_mobile_phase adjust_gradient Adjust Gradient Slope check_mobile_phase->adjust_gradient No check_column Is Column Type Appropriate? check_mobile_phase->check_column Yes change_modifier Change Organic Modifier (ACN <-> MeOH) adjust_gradient->change_modifier change_modifier->check_column specialty_column Use Specialty Column (e.g., Cholesterol) check_column->specialty_column No check_temp_flow Are Temperature and Flow Rate Optimized? check_column->check_temp_flow Yes ag_hplc Consider Silver Ion HPLC (Ag-HPLC) specialty_column->ag_hplc ag_hplc->check_temp_flow adjust_temp Adjust Temperature check_temp_flow->adjust_temp No end_good Resolution Achieved check_temp_flow->end_good Yes adjust_flow Adjust Flow Rate adjust_temp->adjust_flow adjust_flow->end_good

Caption: Troubleshooting workflow for poor peak resolution.

Derivatization_Logic start Analyzing Fatty Acids? peak_shape Observe Peak Shape start->peak_shape tailing Peak Tailing Observed peak_shape->tailing Yes good_shape Symmetrical Peaks peak_shape->good_shape No derivatize Derivatize to Esters proceed Proceed with Analysis derivatize->proceed tailing->derivatize good_shape->proceed

Caption: Decision logic for fatty acid derivatization.

References

Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry of Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the mass spectrometry of lipids.

Troubleshooting Guide

This guide addresses common issues related to matrix effects during lipid analysis via mass spectrometry.

Issue 1: Inconsistent Signal Intensity and Poor Reproducibility

Q: My analyte signal is highly variable between replicate injections of the same sample. Could this be due to matrix effects?

A: Yes, inconsistent signal intensity and poor reproducibility are hallmark signs of matrix effects.[1] Co-eluting endogenous components from the sample matrix can erratically suppress or enhance the ionization of your target analyte, leading to significant variations in signal, particularly in electrospray ionization (ESI).[1]

Troubleshooting Workflow:

G start Start: Inconsistent Signal Intensity quant_me Quantify Matrix Effect (Post-Extraction Spike) start->quant_me me_present Matrix Effect Present? quant_me->me_present no_me No Significant Matrix Effect. Investigate other factors: - Instrument Instability - Sample Degradation me_present->no_me No optimize_sp Optimize Sample Preparation - SPE, LLE, PPT me_present->optimize_sp Yes use_is Implement Internal Standards (Stable Isotope Labeled) optimize_sp->use_is adjust_chrom Adjust Chromatography - Modify Gradient - Change Column use_is->adjust_chrom re_evaluate Re-evaluate Matrix Effect adjust_chrom->re_evaluate re_evaluate->optimize_sp Still Present end End: Consistent Signal re_evaluate->end Resolved

Caption: Troubleshooting workflow for inconsistent signal intensity.

Issue 2: Poor Accuracy in Quantification

Q: My quantitative results are not accurate, even with an external calibration curve. What could be the cause?

A: This is a common consequence of matrix effects. External calibration curves prepared in a clean solvent do not account for the ion suppression or enhancement that your analyte experiences in the actual sample matrix.[2]

Solutions:

  • Internal Standards: The most reliable way to correct for matrix effects is to use a stable isotope-labeled internal standard for your analyte of interest.[2] This standard is added to the sample before extraction and experiences the same matrix effects as the analyte, allowing for accurate ratiometric quantification.

  • Matrix-Matched Calibration: If a stable isotope-labeled standard is not available, creating your calibration curve in a blank matrix extract that closely resembles your sample matrix can help compensate for matrix effects.[1]

  • Standard Addition: For very complex or variable matrices, the method of standard addition can be employed. This involves creating a calibration curve within each sample, thereby accounting for the specific matrix effects of that individual sample.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the mass spectrometry of lipid extracts?

A: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of quantification.[1]

Q2: What are the most common sources of matrix effects in lipid extracts?

A: In lipidomics, phospholipids (B1166683) are a major cause of matrix effects, particularly in electrospray ionization (ESI).[1] Other contributors can include salts, proteins, endogenous metabolites, and detergents used during sample preparation.[1]

Q3: Can you explain the difference between ion suppression and ion enhancement?

A:

  • Ion Suppression: This is a more common phenomenon where co-eluting matrix components compete with the analyte for ionization, leading to a decreased signal for the analyte of interest.

  • Ion Enhancement: In some cases, matrix components can improve the ionization efficiency of the analyte, resulting in an artificially high signal.

Q4: How can I choose an appropriate internal standard?

A: The ideal internal standard is a stable isotope-labeled version of the analyte.[2] If this is not available, a close structural analog that exhibits similar ionization behavior and chromatographic retention time can be used. Key characteristics of a good internal standard include:

  • Similar chemical and physical properties to the analyte.

  • Co-elution with the analyte in LC-MS to ensure they experience the same matrix effects.[4]

  • High purity and commercial availability.[4]

G sample Biological Sample (Analyte + Matrix) add_is Add Internal Standard (IS) of known concentration sample->add_is extraction Lipid Extraction add_is->extraction ms Mass Spectrometer extraction->ms data Detect Analyte and IS Signals ms->data ratio Calculate Ratio (Analyte Signal / IS Signal) data->ratio concentration Determine Analyte Concentration ratio->concentration

Caption: Principle of using internal standards for quantification.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects Using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of ion suppression or enhancement.[1]

Materials:

  • Blank matrix (e.g., plasma from a control group)

  • Analyte stock solution

  • Neat solvent (e.g., mobile phase)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte stock solution into the neat solvent.

    • Set B (Post-Extraction Spike): Extract the blank matrix first. Then, spike the analyte stock solution into the extracted matrix.

    • Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte to check for endogenous levels.

  • Analysis: Analyze all three sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

SPE is an effective technique for removing phospholipids and other interfering substances.[5][6]

General Steps:

  • Column Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol).

  • Equilibration: Equilibrate the cartridge with a solvent similar to the sample loading solvent (e.g., water).

  • Sample Loading: Load the lipid extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining the lipids of interest.

  • Elution: Elute the target lipids with a stronger organic solvent.

Comparison of Sample Preparation Techniques

G cluster_input Input cluster_methods Sample Cleanup Methods cluster_output Output start Crude Lipid Extract ppt Protein Precipitation (PPT) start->ppt lle Liquid-Liquid Extraction (LLE) start->lle spe Solid-Phase Extraction (SPE) start->spe ppt_out High Matrix, Simple ppt->ppt_out lle_out Moderate Matrix, Good Recovery lle->lle_out spe_out Low Matrix, High Purity spe->spe_out

Caption: Comparison of common sample preparation strategies.

Data Summary

Table 1: Comparison of Sample Preparation Methods for Matrix Effect Reduction

Sample Preparation MethodRelative Matrix Effect (%)Analyte Recovery (%)SelectivityThroughput
Protein Precipitation (PPT) HighGoodLowHigh
Liquid-Liquid Extraction (LLE) ModerateVariableModerateModerate
Solid-Phase Extraction (SPE) LowGoodHighLow
HybridSPE-Phospholipid Very LowGoodVery HighModerate

Note: Values are generalized and can vary significantly depending on the specific lipid class, matrix, and analytical method.

Table 2: Common Internal Standards for Lipid Classes

Lipid ClassExample Internal Standard
Glycerophospholipids 1,2-diheptadecanoyl-sn-glycero-3-phosphocholine
Sphingolipids N-dodecanoyl-D-erythro-sphingosylphosphorylcholine
Glycerolipids triheptadecanoin
Fatty Acids Heptadecanoic acid (17:0)
Sterols d7-Cholesterol

A variety of odd-chain and stable isotope-labeled standards are commercially available.[7]

References

Preventing isomerization of (2E,9Z)-Octadeca-2,9-dienoic acid during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of (2E,9Z)-Octadeca-2,9-dienoic acid during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is preventing its isomerization important?

This compound is a polyunsaturated fatty acid (PUFA) utilized in the study of lipoxygenase-dependent metabolism.[1][2] The specific E/Z geometry of its double bonds is crucial for its biological activity and chemical reactivity. Isomerization, the conversion of one geometric isomer to another, can lead to a loss of desired biological function and the formation of impurities, compromising experimental results.

Q2: What are the primary factors that can cause isomerization of this compound during workup?

The double bonds in this compound are susceptible to isomerization under various conditions commonly encountered during experimental workup. The primary factors include:

  • Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bonds, leading to cis-trans isomerization.[3][4][5]

  • Acids and Bases: Both acidic and basic conditions can catalyze the isomerization of double bonds.[6] Residual acidic or basic reagents from a reaction can promote isomerization during extraction and concentration steps.

  • Light: Exposure to light, particularly UV light, can induce photo-isomerization of unsaturated fatty acids.[7]

  • Free Radicals: The presence of free radicals can initiate a chain reaction that leads to the isomerization of double bonds.[8] Oxygen in the air can contribute to the formation of these radicals.[3]

Q3: What general precautions should I take to minimize isomerization?

To maintain the stereochemical integrity of this compound, it is crucial to handle the compound with care throughout the workup process. Key precautions include:

  • Low Temperatures: Perform all workup steps, including quenching, extractions, and solvent removal, at low temperatures (e.g., 0 °C or below) to minimize thermally induced isomerization.[6][9]

  • Neutral pH: Ensure that the reaction mixture is neutralized before workup. Use mild quenching and washing agents to avoid exposure to strong acids or bases.[6]

  • Inert Atmosphere: Whenever possible, conduct workup procedures under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the formation of free radicals that can catalyze isomerization.[10][11][12][13][14]

  • Light Protection: Protect the compound from direct light by using amber-colored glassware or by wrapping the glassware in aluminum foil.[7]

  • Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to quench free radicals and prevent isomerization.[15][16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant isomerization detected after workup (e.g., by NMR or GC-MS). Residual acid or base from the reaction. Neutralize the reaction mixture at low temperature (0 °C) with a mild quenching agent like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) before extraction.[6]
High temperatures during solvent removal. Use a rotary evaporator with a low-temperature water bath (≤ 30 °C) to remove the solvent.[6] For highly sensitive compounds, consider freeze-drying (lyophilization) if applicable.
Exposure to air (oxygen). Perform the workup under an inert atmosphere using Schlenk techniques or a glovebox to minimize the formation of radical species that can catalyze isomerization.[10][11][12][13][14]
Prolonged workup time. Minimize the duration of the workup to reduce the compound's exposure to potentially harmful conditions. Plan the experimental workflow in advance to ensure efficiency.
Formation of emulsions during extraction. Similar polarity between the organic and aqueous phases. Add a small amount of brine (saturated aqueous NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion.[6]
Low recovery of the product after purification. Isomerization leading to products with different polarities. If isomerization has occurred, the resulting isomers may have different chromatographic behavior, leading to loss during purification. Optimize the workup to prevent isomerization before attempting purification.
Degradation of the fatty acid. In addition to isomerization, polyunsaturated fatty acids can be prone to oxidation and degradation. Working under an inert atmosphere and at low temperatures will also help minimize degradation.

Data Presentation

Table 1: Temperature Effects on Isomerization of Unsaturated Fatty Acids

Fatty AcidTemperature (°C)ObservationReference
Linoleic Acid140Onset of isomerization observed.[4]
Oleic Acid150Onset of isomerization observed.[4]
Linoleic Acid160Amount of isomerization products was 1.98 times higher than at 140 °C.[4]
Linoleic Acid180-240Isomerization rate increases with temperature and time.[3]

Table 2: Recommended Antioxidants for PUFA Stabilization

AntioxidantRecommended ConcentrationNotesReference
Butylated Hydroxytoluene (BHT)50 - 200 ppmA synthetic phenolic antioxidant effective at scavenging free radicals.[15][16]
tert-Butylhydroquinone (TBHQ)50 ppmShown to be highly effective in stabilizing ω-3 PUFAs.[17]
α-Tocopherol (Vitamin E)10 - 100 ppmA natural antioxidant that can be used to minimize thermal degradation.[15][18]
Rosemary Extract1 g/kg of oilA natural antioxidant that has been shown to reduce TFA formation.[19]

Experimental Protocols

Protocol 1: General Workup Procedure for Minimizing Isomerization

  • Cooling: Once the reaction is deemed complete, immediately cool the reaction vessel to 0 °C in an ice-water bath.[6]

  • Quenching: Slowly add a pre-cooled, neutral, or mildly basic quenching solution (e.g., saturated aqueous NH₄Cl or NaHCO₃) to the reaction mixture while maintaining the temperature at 0 °C.[6][9]

  • Extraction: Extract the aqueous mixture with a cold, peroxide-free organic solvent (e.g., diethyl ether or ethyl acetate). Perform the extraction quickly and repeat 2-3 times for complete recovery.

  • Washing: Wash the combined organic extracts sequentially with cold, dilute acid (if the reaction was basic), cold, dilute base (if the reaction was acidic), and finally with cold brine to remove residual water and salts.[6] Ensure the pH is neutral after washing.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) at a low temperature. Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator with a water bath temperature no higher than 30 °C.[6] For very sensitive compounds, stop the concentration when a small amount of solvent remains and remove the rest under high vacuum at a low temperature.

  • Storage: Store the purified product under an inert atmosphere at a low temperature (e.g., -20 °C or -80 °C) and protected from light.

Protocol 2: Workup Under an Inert Atmosphere (Schlenk Line Technique)

This protocol should be followed for reactions that are particularly sensitive to air and moisture.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).[10][12] All solvents and solutions should be thoroughly degassed prior to use.[12]

  • Reaction Quenching: Cool the reaction flask to 0 °C. Using a cannula or a gas-tight syringe, slowly transfer a degassed, neutral quenching solution into the reaction flask while maintaining a positive pressure of inert gas.[13]

  • Liquid-Liquid Extraction: Transfer the quenched reaction mixture via cannula to a Schlenk-adapted separatory funnel. Add a degassed extraction solvent and perform the extraction under a positive pressure of inert gas.

  • Drying and Filtration: Transfer the organic layer via cannula to a Schlenk flask containing an anhydrous drying agent. After a sufficient drying period, filter the solution through a cannula filter into a pre-weighed Schlenk flask.

  • Solvent Removal: Remove the solvent under reduced pressure, ensuring the flask is connected to a cold trap to collect the solvent vapors.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Minimizing Isomerization start Reaction Completion cool Cool to 0 °C start->cool quench Quench with Cold, Neutral Solution cool->quench extract Extract with Cold, Peroxide-Free Solvent quench->extract wash Wash with Cold Brine extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo (≤ 30 °C) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify store Store at Low Temperature Under Inert Atmosphere purify->store Troubleshooting_Isomerization Troubleshooting Isomerization problem Isomerization Detected cause1 Residual Acid/Base? problem->cause1 Check pH cause2 High Temperature? problem->cause2 Check Temperature cause3 Air Exposure? problem->cause3 Check Conditions cause4 Light Exposure? problem->cause4 Check Setup solution1 Neutralize at 0 °C with Mild Reagent cause1->solution1 Yes cause1->cause2 No end Isomerization Minimized solution1->end solution2 Use Low Temperature Workup (≤ 30 °C) cause2->solution2 Yes cause2->cause3 No solution2->end solution3 Work Under Inert Atmosphere cause3->solution3 Yes cause3->cause4 No solution3->end solution4 Protect from Light cause4->solution4 Yes cause4->end No solution4->end

References

Purification of synthesized (2E,9Z)-Octadeca-2,9-dienoic acid from byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (2E,9Z)-Octadeca-2,9-dienoic acid. Our focus is to address common challenges encountered during the separation of the target molecule from synthetic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproduct profile largely depends on the synthetic route employed. For syntheses involving methods like the Wittig reaction or organometallic cross-coupling, the most prevalent byproducts are typically geometric and positional isomers of the desired product. These can include:

  • (2Z,9Z)-Octadeca-2,9-dienoic acid

  • (2E,9E)-Octadeca-2,9-dienoic acid

  • (2Z,9E)-Octadeca-2,9-dienoic acid

  • Positional isomers with double bonds at different locations on the carbon chain.

  • In the case of Wittig reactions, triphenylphosphine (B44618) oxide is a significant byproduct.

Q2: My crude product is a complex mixture of isomers. What is the best initial approach for purification?

A2: For a complex mixture of fatty acid isomers, a multi-step purification strategy is often necessary. A general workflow could be:

  • Initial Crystallization: Low-temperature crystallization can be employed to enrich the desired isomer by taking advantage of differences in melting points and solubilities among the isomers.

  • Chromatography: Following initial enrichment, chromatographic techniques are essential for fine separation. Argentation (silver ion) chromatography is particularly effective for separating unsaturated fatty acid isomers.

Q3: How can I effectively remove triphenylphosphine oxide from my reaction mixture?

A3: Triphenylphosphine oxide, a common byproduct of the Wittig reaction, can often be removed by:

  • Crystallization/Precipitation: It is often poorly soluble in nonpolar solvents like hexane (B92381) or ether. Precipitating it from such a solvent system can be an effective removal method.

  • Column Chromatography: Standard silica (B1680970) gel column chromatography can also effectively separate the desired fatty acid from triphenylphosphine oxide.

Q4: Which analytical techniques are best suited to confirm the purity and stereochemistry of the final product?

A4: A combination of analytical methods is recommended for unambiguous identification and purity assessment:

  • Gas Chromatography (GC): Using a polar capillary column, GC is excellent for separating fatty acid methyl esters (FAMEs) and determining the isomeric purity.

  • High-Performance Liquid Chromatography (HPLC): Especially argentation HPLC, is a powerful tool for separating isomers based on the number, position, and geometry of double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized fatty acid, confirming the positions and configurations (E/Z) of the double bonds.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low overall yield after purification. 1. Co-elution of isomers during chromatography.2. Loss of product during multiple crystallization steps.3. Incomplete reaction during synthesis.1. Optimize the chromatographic method (e.g., change the solvent gradient, use a different stationary phase like silver-impregnated silica).2. Minimize the number of crystallization steps or optimize solvent and temperature conditions.3. Re-evaluate the synthetic protocol to improve conversion.
Presence of multiple isomers in the final product confirmed by GC or HPLC. 1. Insufficient resolution of the chromatographic method.2. Isomerization of the product during purification (e.g., exposure to heat or light).1. Employ a more specialized chromatographic technique like argentation HPLC.2. Ensure all purification steps are carried out under mild conditions, protecting the sample from excessive heat and light.
NMR spectrum shows incorrect stereochemistry (e.g., presence of Z,Z or E,E isomers). 1. Non-stereoselective synthesis.2. Isomerization has occurred.1. Revisit the synthetic strategy to ensure stereocontrol (e.g., choice of reagents and reaction conditions in a Wittig reaction).2. Handle the compound with care to prevent isomerization.
Contamination with triphenylphosphine oxide in the final product. Incomplete removal during purification.1. Perform a dedicated purification step for its removal, such as precipitation from a nonpolar solvent or careful column chromatography.2. Consider using the Horner-Wadsworth-Emmons reaction as an alternative synthesis, which produces a water-soluble phosphate (B84403) byproduct.

Experimental Protocols

Protocol 1: Purification by Low-Temperature Crystallization

This protocol is designed to enrich the desired this compound from a mixture of isomers.

Methodology:

  • Dissolve the crude synthesized fatty acid mixture in a minimal amount of a suitable solvent (e.g., acetonitrile) at room temperature.

  • Slowly cool the solution to a low temperature (e.g., -20°C to -40°C) and hold for several hours to allow for crystal formation.

  • Isolate the precipitated crystals by cold filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Analyze the crystalline fraction and the filtrate by GC or HPLC to determine the isomeric composition.

  • Repeat the crystallization process with the enriched fraction if necessary.

Protocol 2: Purification by Argentation (Silver Ion) Column Chromatography

This method separates fatty acid isomers based on their interaction with silver ions.

Methodology:

  • Preparation of the Stationary Phase: Prepare a slurry of silica gel impregnated with silver nitrate (B79036) (typically 10-20% by weight) in a nonpolar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silver-impregnated silica gel slurry.

  • Sample Loading: Dissolve the partially purified fatty acid mixture (from crystallization) in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., diethyl ether or acetone) in a nonpolar solvent (e.g., hexane). The elution order generally depends on the degree of unsaturation and the geometry of the double bonds, with trans isomers typically eluting before cis isomers.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC, GC, or HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for Isomer Separation

Technique Principle of Separation Resolution of Geometric Isomers Resolution of Positional Isomers Throughput
Low-Temperature Crystallization Differential solubility at low temperatures.ModerateLow to ModerateHigh
Silica Gel Chromatography Polarity.LowLow to ModerateHigh
Argentation Chromatography π-complex formation with silver ions.HighHighLow to Moderate
Reversed-Phase HPLC Hydrophobicity.ModerateModerate to HighLow

Visualizations

Purification_Workflow Crude Crude Synthetic Product (Mixture of Isomers) Crystallization Low-Temperature Crystallization Crude->Crystallization Argentation Argentation Chromatography Crystallization->Argentation Enriched Fraction Byproducts Isomeric Byproducts Crystallization->Byproducts Filtrate Pure_Product Pure this compound Argentation->Pure_Product Argentation->Byproducts Other Fractions

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Impure Final Product Check_Purity Analyze by GC/HPLC/NMR Start->Check_Purity Isomer_Contamination Isomeric Contamination Check_Purity->Isomer_Contamination Isomers Detected Other_Byproduct Other Byproduct (e.g., Triphenylphosphine oxide) Check_Purity->Other_Byproduct Other Byproducts Detected Optimize_Chromo Optimize Chromatography (e.g., Argentation HPLC) Isomer_Contamination->Optimize_Chromo Modify_Synthesis Modify Synthesis for Better Stereoselectivity Isomer_Contamination->Modify_Synthesis Add_Purification_Step Add Specific Purification Step (e.g., Precipitation) Other_Byproduct->Add_Purification_Step Pure_Product Pure Product Optimize_Chromo->Pure_Product Modify_Synthesis->Pure_Product Add_Purification_Step->Pure_Product

Caption: Troubleshooting logic for product impurity issues.

Enhancing Resolution of Cis/Trans Fatty Acid Isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Gas Chromatography (GC) Analysis

Welcome to the technical support center for Gas Chromatography (GC) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the resolution of cis/trans fatty acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize fatty acids before GC analysis?

A1: Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to significant analytical challenges in GC.[1][2] These challenges include poor peak shape (tailing), broad peaks, and irreversible adsorption to the GC column, all of which result in inaccurate and irreproducible data.[2][3] Derivatization, most commonly the conversion of fatty acids into fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[2] This process neutralizes the polar carboxyl group, allowing for superior separation based on chain length, degree of unsaturation, and the geometric configuration (cis vs. trans) of the double bonds.

Q2: What is the best type of GC column for separating cis/trans fatty acid isomers?

A2: The choice of the GC column's stationary phase is the most critical factor for separating cis/trans FAME isomers.[4] Highly polar cyanopropylsiloxane columns (e.g., HP-88, SP-2560, CP-Sil 88) are considered the industry standard and are required by official methods like AOCS Ce 1h-05 and AOAC 996.06.[5][6][7] These columns provide excellent selectivity for geometric and positional isomers, which often co-elute on less polar phases.[5] Ionic liquid columns (e.g., SLB-IL111) are also extremely polar and offer unique selectivity that can further improve the resolution of some critical isomer pairs.[5][8]

Q3: How do column dimensions (length, internal diameter) affect the separation of FAME isomers?

A3: Column dimensions significantly impact resolution and analysis time.

  • Length: Longer columns (e.g., 100m or 200m) provide higher resolution (more theoretical plates) and are often necessary for separating complex mixtures of positional and geometric isomers.[5][9][10] However, this comes at the cost of longer analysis times.[11][12]

  • Internal Diameter (I.D.): Narrow-bore columns (e.g., 0.25 mm, 0.18 mm, or 0.10 mm) provide higher efficiency, leading to narrower peaks and better resolution.[9][13] They are also well-suited for fast GC analysis. However, they have a lower sample capacity.[13]

Q4: What is the typical elution order for cis and trans isomers on a polar cyanopropyl column?

A4: On highly polar cyanopropyl columns, the elution order is primarily determined by the interaction of the double bonds with the stationary phase. Due to the molecular geometry, trans isomers have a more linear shape and interact less strongly with the polar phase compared to the kinked structure of cis isomers. Consequently, for a given carbon number and number of double bonds, the trans isomers will elute before their corresponding cis isomers.[7][9][14]

Q5: Can I use a polyethylene (B3416737) glycol (PEG) or "wax" column for cis/trans isomer analysis?

A5: While polar polyethylene glycol (PEG) columns (e.g., DB-Wax, HP-INNOWax) are excellent for separating FAMEs based on carbon chain length and degree of unsaturation, they are generally not suitable for resolving geometric cis and trans isomers.[7][9] For any analysis where the quantification of trans fats is critical, a highly polar cyanopropyl column is the recommended choice.[5][7]

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of cis/trans fatty acid isomers.

Issue: Poor or No Separation of Cis/Trans Isomers (Peak Co-elution)

  • Q: My chromatogram shows co-eluting or shouldering peaks for my cis/trans isomers. What are the first steps I should take?

    • A: Co-elution is a common challenge where two or more compounds elute at the same time.[11][15] First, confirm the co-elution by examining the peak shape for asymmetry or "shoulders".[11][15] If you are using a mass spectrometry (MS) detector, check the mass spectra across the peak; inconsistent spectra indicate multiple components.[11][15] The initial troubleshooting should focus on your GC method, particularly the column and temperature program.[11]

  • Q: How can I optimize my oven temperature program to improve resolution?

    • A: The temperature program has a major impact on separation.[11] A time-temperature program is often superior to an isothermal program for complex mixtures.[8][16]

      • Lower the Initial Temperature: A lower starting temperature increases the retention of volatile, early-eluting compounds, improving their separation.[9][11]

      • Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-2°C/min instead of 10°C/min) increases the time analytes spend interacting with the stationary phase, which significantly improves separation for complex isomer mixtures.[11]

      • Add Isothermal Holds: Introducing an isothermal hold at a specific temperature can improve the separation of compounds eluting during that period.[11] The relative elution of some FAME isomers is highly temperature-dependent, and finding the optimal isothermal temperature is key.[9][17] For example, elution temperatures below 160°C may be necessary to resolve certain isomers on biscyanopropyl siloxane columns.[9]

  • Q: I've optimized the temperature program, but separation is still poor. What's next?

    • A: If method optimization fails, the issue likely lies with the column itself.

      • Verify Column Type: Ensure you are using a highly polar cyanopropyl column (e.g., SP-2560, HP-88) specifically designed for FAME isomer separation.[5][9]

      • Increase Column Length: If you are using a shorter column (e.g., 30m), switching to a longer column (e.g., 100m) will provide more theoretical plates and enhance resolution.[5]

      • Check Column Health: Column performance degrades over time.[6] Run a column performance standard mix to check for degradation. If performance is poor, conditioning the column or trimming the first few centimeters from the inlet end may help. If not, the column may need to be replaced.[2]

Issue: Broad or Tailing Peaks

  • Q: My peaks are tailing. What are the common causes and solutions?

    • A: Peak tailing is often caused by active sites in the system or incomplete derivatization.[2][3]

      • Incomplete Derivatization: Ensure the conversion of fatty acids to FAMEs is complete.[11] Unreacted free fatty acids are highly polar and will tail badly.[2] Use high-quality, low-moisture derivatization reagents and optimize reaction time and temperature.[18]

      • System Activity: Active sites in the injector liner or column can cause polar compounds to tail. Use a deactivated liner and consider cleaning the injector.[2][9]

      • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[2] Try reducing the injection volume or diluting the sample.[2]

      • Injection Technique: For FAME analysis, cold on-column or programmed-temperature vaporization (PTV) injection is often preferred over split injection to avoid discrimination based on boiling point.[9]

Issue: Unstable Baseline

  • Q: My baseline is drifting or noisy. How can I fix this?

    • A: An unstable baseline is typically due to column bleed or contamination.

      • Column Bleed: This appears as a rising baseline, especially at higher temperatures. Condition the column according to the manufacturer's instructions and ensure you are not exceeding its maximum operating temperature.[2]

      • Contamination: Contamination can come from the carrier gas, injector, or sample carryover.[11] Use high-purity carrier gas with purification traps. Run a blank solvent injection to check for carryover from previous runs.[11] Regularly clean the injector port.[2]

Data Presentation

Table 1: Comparison of GC Columns for FAME Analysis

Stationary Phase TypeCommon Column NamesPolarityKey Performance CharacteristicsPrimary Application
Highly Polar Cyanopropyl HP-88, SP-2560, CP-Sil 88Highly PolarExcellent separation of cis and trans geometric and positional isomers.[4][5] Considered the standard for detailed trans fat analysis.[5]Quantification of trans fats in food products; detailed isomeric analysis of edible oils, dairy, and marine fats.[4][5]
Ionic Liquid SLB-IL111Extremely PolarOffers unique selectivity and can provide improved resolution of some critical isomer pairs compared to cyanopropyl columns.[5][8]Complex FAME mixtures where traditional cyanopropyl columns fail to achieve baseline separation.
Polyethylene Glycol (PEG) DB-Wax, HP-INNOWaxPolarGood separation based on carbon number and degree of unsaturation.[5][7] Generally does not separate cis/trans isomers.[7][9]General FAME profiling where cis/trans isomer separation is not the primary goal.[9]

Table 2: GC Temperature Program Optimization Strategies

Parameter AdjustmentEffectBest Used For
Lower Initial Temperature Increases retention and resolution of early-eluting peaks.[11]Separating short-chain FAMEs from the solvent front or resolving volatile isomers.
Slower Temperature Ramp Rate Improves overall separation for most compounds by increasing interaction with the stationary phase.[11]Resolving complex mixtures of positional and geometric isomers that elute closely together.
Add/Optimize Isothermal Hold Can significantly improve separation for specific compounds that elute during the hold period.[11]Targeting a specific region of the chromatogram with known co-elution of critical pairs.
Faster Temperature Ramp Rate Decreases analysis time but may reduce overall resolution.[11]Screening simple mixtures where critical isomer pairs are not an issue.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs with Boron Trifluoride (BF₃)-Methanol

This protocol describes a widely used acid-catalyzed method for preparing FAMEs.[1][2]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate it to dryness first.

  • Reagent Addition: Add 2 mL of 12-14% (w/w) Boron Trifluoride-Methanol (BF₃-Methanol) solution.[1]

  • Reaction: Tightly cap the vessel and heat at 60-70°C for 10-90 minutes.[18] The optimal time depends on the sample matrix; 90 minutes may be required for complete derivatization in some samples.[18]

  • Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Vortex the mixture vigorously for 30 seconds to mix the phases, then centrifuge or allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis. This step can be repeated to maximize recovery.[19]

Note: Always use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.

Protocol 2: Typical GC-FID Conditions for Cis/Trans FAME Analysis

This protocol is suitable for the detailed analysis of complex FAME mixtures on a highly polar column.

  • GC System: Agilent 7890B or equivalent with FID.

  • Column: SP-2560 or HP-88 (100 m x 0.25 mm I.D., 0.20 µm film thickness).[4][13]

  • Carrier Gas: Hydrogen or Helium at a constant flow of 1.0-1.2 mL/min.

  • Injector: Split/splitless injector at 250°C.

  • Split Ratio: 100:1.

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 0 min.

    • (An isothermal program at 180°C is often used and is a good starting point for C18:1 isomers).[13]

    • For more complex mixtures, a temperature ramp may be required. Example: Start at 150°C, ramp at 2°C/min to 220°C, and hold for 10 min.[20]

  • Detector: FID at 250-260°C.[13][20]

  • Injection Volume: 1 µL.

Visualizations

G start Poor or No Separation of Cis/Trans Isomers check_column Are you using a highly polar cyanopropyl column (e.g., HP-88, SP-2560)? start->check_column change_column Action: Switch to an appropriate highly polar column. check_column->change_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes lower_ramp Decrease ramp rate (e.g., to 1-2°C/min) optimize_temp->lower_ramp lower_initial Lower initial temperature optimize_temp->lower_initial add_hold Add/optimize isothermal hold optimize_temp->add_hold check_resolution Is resolution now acceptable? lower_ramp->check_resolution lower_initial->check_resolution add_hold->check_resolution increase_length Consider a longer column (e.g., 100m or longer) for higher efficiency. check_resolution->increase_length No end_good Resolution Achieved check_resolution->end_good Yes G sample Lipid Sample (Oil, Fat, Tissue) extraction 1. Lipid Extraction (e.g., Chloroform:Methanol) sample->extraction derivatization 2. Derivatization to FAMEs (e.g., BF3-Methanol) extraction->derivatization fame_extract FAMEs in Hexane derivatization->fame_extract gc_injection 3. GC Injection fame_extract->gc_injection separation 4. Separation on Highly Polar Column gc_injection->separation detection 5. Detection (FID) separation->detection analysis 6. Data Analysis (Peak Integration & Quantification) detection->analysis result Final Report analysis->result

References

Technical Support Center: Fatty Acid Isomer Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for challenges in the structural elucidation of fatty acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

General Challenges

Q1: Why is the structural elucidation of fatty acid isomers so challenging?

A1: The analysis of fatty acid isomers, particularly those with different double bond positions or branched structures, presents a significant analytical challenge.[1] Isomers such as iso and anteiso forms have the same molecular weight and chemical formula, making them indistinguishable by mass spectrometry (MS) alone.[2] This results in very similar physicochemical properties, leading to co-elution in chromatographic systems.[2] Standard gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) is often insufficient to differentiate double bond positional isomers because electron ionization can cause the double bonds to migrate.[1]

Derivatization

Q2: Why is derivatization necessary for the GC-MS analysis of fatty acids?

A2: Direct analysis of free fatty acids by GC-MS is difficult due to their low volatility and the polar nature of their carboxyl group.[3][4] These characteristics can lead to poor chromatographic peak shape and inaccurate quantification.[3][5] Derivatization converts fatty acids into more volatile and less polar derivatives, making them suitable for GC analysis.[3][6] The most common method is the esterification of fatty acids to form fatty acid methyl esters (FAMEs).[3][6]

Q3: My derivatization seems to be inefficient or has failed. What are the common causes and solutions?

A3: Inefficient derivatization is a common issue. Here are some potential causes and troubleshooting steps:

  • Presence of Water: Moisture can significantly hinder esterification and silylation reactions.[5][6] Ensure your sample and solvents are thoroughly dried.

  • Reagent Quality: Derivatization reagents can degrade over time. Ensure they are fresh and not expired.[5]

  • Incorrect Reaction Conditions: The temperature and reaction time are critical. These may need to be optimized for your specific sample type.[5][6]

  • Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. Additional cleanup steps may be necessary.

Double Bond Positional Isomers

Q4: How can I determine the position of double bonds in my fatty acid samples?

A4: Standard GC-MS of FAMEs is not suitable for determining double bond positions.[1] Several advanced techniques can be employed for this purpose:

  • Ozonolysis-based Mass Spectrometry: Methods like Ozone-induced Dissociation (OzID), online ozonolysis-mass spectrometry (O3-MS), and Ozone Electrospray Ionization Mass Spectrometry (OzESI-MS) cleave the C=C double bond, and the resulting fragments are indicative of the original double bond position.[7][8][9]

  • Paternò-Büchi (PB) Reaction: This photochemical reaction, followed by tandem MS, can be used to pinpoint double bond locations.[1][10][11]

  • Epoxidation followed by MS/MS: Derivatization with reagents like meta-chloroperoxybenzoic acid (m-CPBA) forms an epoxide at the double bond, which yields diagnostic fragments upon collision-induced dissociation (CID).[10]

  • Ultraviolet Photodissociation (UVPD): This technique uses UV photons to induce fragmentation and can be used to characterize double bond positional isomers.[12][13]

  • Derivatization for GC-EIMS: Derivatizing fatty acids to picolinyl esters or 4,4-dimethyloxazoline (DMOX) derivatives can produce fragmentation patterns in electron ionization mass spectrometry (EIMS) that are indicative of the double bond position.[1]

Cis/Trans Isomers

Q5: What is the best approach to separate and identify cis and trans isomers?

A5: The separation of cis/trans isomers is challenging due to their similar structures. Capillary gas chromatography using highly polar cyanopropyl columns is the preferred method for resolving these isomers.[5][14] For complex mixtures, coupling GC with silver-ion thin-layer chromatography or silver-ion liquid chromatography can provide more accurate analysis.[14] Additionally, ion mobility spectrometry (IMS) is an emerging technique that can separate isomers based on their shape in the gas phase.[15]

Branched-Chain Fatty Acid (BCFA) Isomers

Q6: I am having trouble separating iso and anteiso branched-chain fatty acids. What can I do?

A6: The separation of BCFA isomers like iso and anteiso is difficult due to their nearly identical properties.[2] Gas chromatography is the most common and reliable method for their analysis.[2] To improve separation, you can try the following:

  • Optimize GC Conditions: Decrease the oven temperature ramp rate (e.g., to 1-2°C/min) during the elution window of the BCFAs.[2]

  • Use a High-Resolution Capillary Column: A long, narrow-bore column will provide better separation efficiency.

  • Ensure Complete Derivatization: Incomplete derivatization can lead to peak tailing and overlap.[2]

Troubleshooting Guides

Poor Chromatographic Peak Shape
Issue Possible Causes Solutions
Peak Tailing Active sites in the GC inlet or column; column contamination; incomplete derivatization.[2][5]Clean or replace the injector liner; condition the column; ensure complete derivatization; consider silylating the GC system to passivate active sites.[2]
Peak Fronting Column overload.[5]Reduce the injection volume or the sample concentration.[5]
Split Peaks Improper column installation; sample solvent incompatibility with the stationary phase.Reinstall the column ensuring a clean, square cut; use a solvent that is more compatible with your column's stationary phase.
Low Mass Spectral Library Match Scores
Possible Cause Troubleshooting Steps
Poor Spectrum Quality Ensure proper peak deconvolution to get a "clean" mass spectrum free from co-eluting compounds and background noise.[5]
Library Deficiency The library may not contain the specific fatty acid derivative you are analyzing.[5]
Incomplete Derivatization Side reactions or incomplete derivatization can produce unexpected mass spectra.[5]
Over-reliance on MS Data Do not rely solely on the mass spectrum. Use retention time or retention index information in conjunction with the mass spectral data for more confident identification.[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing FAMEs from both free fatty acids and esterified fatty acids.[6]

Methodology:

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness.[6]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) to the sample.[6]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes. A common practice is heating at 80°C for 1 hour.[3]

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane (B92381) or heptane. Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.[3][6]

  • Sample Collection: Centrifuge to separate the layers and transfer the upper organic layer containing the FAMEs to a clean vial. The sample is now ready for GC-MS analysis.[6]

Protocol 2: Silylation using BSTFA

Silylation is an alternative derivatization method that converts fatty acids into their trimethylsilyl (B98337) (TMS) esters.[3][4]

Methodology:

  • Sample Preparation: Place the dried sample into an autosampler vial. This method is highly sensitive to moisture.[6]

  • Reagent Addition: Add the silylation reagent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a molar excess.[4][6]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[4][6]

  • Analysis: After cooling, a solvent like dichloromethane (B109758) can be added. The sample is then ready for GC-MS analysis.[6]

Visualizations

FAME_Preparation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_output Output BiologicalSample Biological Sample (e.g., plasma, tissue) LipidExtraction Lipid Extraction BiologicalSample->LipidExtraction Organic Solvents DriedExtract Dried Lipid Extract LipidExtraction->DriedExtract Derivatization Derivatization of Fatty Acids (e.g., with BF3-Methanol) DriedExtract->Derivatization FAMEs Volatile Derivatives (e.g., FAMEs) Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Chromatograms & Mass Spectra GCMS->Data Profile Fatty Acid Profile & Quantification Data->Profile

Caption: General workflow for FAME preparation and analysis.

Double_Bond_Localization_Strategies cluster_main Approaches for Double Bond Positional Isomer Elucidation cluster_chem Chemical Derivatization + MS/MS cluster_direct Direct MS/MS Techniques cluster_gc GC-MS with Specific Derivatization UnsaturatedFA Unsaturated Fatty Acid Isomers Ozonolysis Ozonolysis UnsaturatedFA->Ozonolysis Epoxidation Epoxidation (m-CPBA) UnsaturatedFA->Epoxidation PB_Reaction Paternò-Büchi Reaction UnsaturatedFA->PB_Reaction UVPD UVPD UnsaturatedFA->UVPD OzID OzID UnsaturatedFA->OzID DMOX DMOX Derivatives UnsaturatedFA->DMOX Picolinyl Picolinyl Esters UnsaturatedFA->Picolinyl Result Diagnostic Fragment Ions Indicating Double Bond Position Ozonolysis->Result Epoxidation->Result PB_Reaction->Result UVPD->Result OzID->Result DMOX->Result Picolinyl->Result

Caption: Strategies for localizing double bonds in fatty acids.

References

Technical Support Center: Minimizing Autoxidation of Polyunsaturated Fatty Acids (PUFAs)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to mitigate the autoxidation of polyunsaturated fatty acids (PUFAs) in experimental samples. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your samples.

Troubleshooting Guide

This section addresses common problems encountered during the handling and storage of PUFA-containing samples.

Problem Potential Cause Recommended Solution
Inconsistent results between sample replicates. Variable exposure to oxygen, light, or temperature fluctuations. Standardize sample processing in a controlled environment. Work in a dimly lit area or use amber-colored glassware and foil-wrapped tubes.[1] Process samples on ice and ensure consistent timing for each step.
Inconsistent addition of antioxidants. Prepare a master mix of solvent with the antioxidant to ensure uniform concentration across all samples.
High levels of lipid peroxidation detected in fresh samples. Oxidation during sample collection or initial processing (e.g., homogenization). Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to the homogenization buffer before processing.[2][3] Flash freeze samples in liquid nitrogen immediately after collection to quench enzymatic activity.[4]
Contamination with pro-oxidant metals (e.g., iron, copper). Use high-purity, peroxide-free solvents and acid-washed glassware to minimize metal contamination.[1] Consider adding a metal chelator like Ethylenediaminetetraacetic acid (EDTA) to aqueous buffers.[1]
Degradation of PUFAs during long-term storage. Improper storage temperature. For long-term storage, -80°C is the optimal temperature to minimize oxidation.[1] Storage at -20°C is suitable for intermediate-term storage but is less effective at preventing degradation over longer periods.[1][5]
Presence of oxygen in storage containers. Overlay lipid extracts with an inert gas (nitrogen or argon) before sealing and freezing.[1][4][6]
Sample loss or contamination during extraction. Complex and multi-step extraction procedures. Consider a simplified one-step method that combines extraction and methylation, which can be particularly useful for a large number of samples or small sample sizes.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate PUFA autoxidation?

A1: The primary drivers of PUFA autoxidation are exposure to oxygen, light (photo-oxidation), elevated temperatures, and the presence of pro-oxidant metal ions like iron and copper, which catalyze the formation of free radicals.[1][4] PUFAs are highly susceptible to oxidation due to the presence of multiple double bonds in their structure.[8]

Q2: What is the optimal temperature for storing samples containing PUFAs?

A2: For long-term stability, storing samples at -80°C is highly recommended.[1] While -20°C can be used for shorter periods, some studies have shown that enzymatic activity might be reduced more effectively at -70°C or -80°C.[4] Samples should not be stored at -20°C for extended periods if maximum stability is required.[2][3]

Q3: Which antioxidants are most effective for preserving PUFA samples?

A3: Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and tert-butylhydroquinone (B1681946) (TBHQ) are commonly used and effective at scavenging free radicals.[1][9] Natural antioxidants such as tocopherols (B72186) (Vitamin E) can also terminate lipid peroxidation chain reactions.[1] The choice of antioxidant may depend on the sample matrix and downstream applications.

Q4: How can I minimize oxidation during sample homogenization?

A4: To prevent oxidation during homogenization, it is recommended to perform the procedure on ice. Additionally, adding an antioxidant like BHT to the homogenization buffer at a final concentration of 5 mM can prevent new lipid peroxidation from occurring.[2][3]

Q5: Should I be concerned about metal ion contamination?

A5: Yes, transition metals such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) are potent catalysts of lipid oxidation.[10][11] To mitigate this, use high-purity reagents and acid-washed glassware. In aqueous solutions, consider adding a metal chelator like EDTA.[1]

Q6: Is it necessary to handle samples under an inert atmosphere?

A6: For maximum protection against autoxidation, handling samples under an inert atmosphere of nitrogen or argon is a best practice.[1] This is especially critical when working with pure lipid extracts or when evaporating solvents. Using degassed solvents is also recommended.[1]

Q7: How do multiple freeze-thaw cycles affect PUFA stability?

A7: Repeated freeze-thaw cycles should be avoided as they can damage sample integrity and accelerate degradation. For instance, in red blood cell-containing samples, freeze-thaw cycles can cause lysis and the release of iron, which promotes autoxidation.[12] It is advisable to aliquot samples into single-use volumes before freezing.[4]

Data Presentation

Table 1: Effectiveness of Antioxidants in a Mouse Diet Stored for 10 Days
Antioxidant (Concentration)Inhibition of Primary Oxidation Products (%)Inhibition of Secondary Oxidation Products (%)
tert-butylhydroquinone (TBHQ) (50 ppm)99.5 ± 0.196.1 ± 0.7

Source: Adapted from a study on the oxidative stability of ω-3 PUFAs in a mouse diet.[9]

Table 2: General Storage Temperature Recommendations for PUFA-Containing Samples
Storage DurationRecommended TemperatureRationale
Short-term (hours to days)4°C (on ice)Slows oxidation but does not stop it. Suitable for immediate processing.[1]
Intermediate-term (weeks to months)-20°CSignificantly reduces the rate of oxidation.[1]
Long-term (months to years)-80°COptimal temperature for minimizing both oxidative and enzymatic degradation.[1][4]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Tissues with Oxidation Prevention

This protocol outlines a general method for extracting lipids while minimizing autoxidation.

Materials:

  • Biological tissue

  • Homogenization buffer (e.g., ice-cold 20 mM PBS, pH 7.4)

  • BHT (0.5 M stock in acetonitrile)[3]

  • Degassed chloroform/methanol (2:1, v/v) containing 0.01% BHT[1]

  • Degassed 0.9% NaCl solution

  • Inert gas (nitrogen or argon)

  • Acid-washed glassware

Procedure:

  • Homogenization:

    • Weigh the tissue sample.

    • Prepare the homogenization buffer. Add BHT stock solution to a final concentration of 5 mM (e.g., 10 µL of 0.5 M BHT per 1 mL of buffer).[2][3]

    • Homogenize the tissue in the prepared buffer on ice.

  • Extraction:

    • Add 20 volumes of the degassed chloroform/methanol/BHT solution to the homogenate (e.g., 20 mL for 1 g of tissue).[1]

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of degassed 0.9% NaCl solution (e.g., 4 mL for 20 mL of homogenate).[1]

    • Vortex for another minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.[1]

  • Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a clean glass tube.

  • Drying and Storage:

    • Evaporate the solvent under a gentle stream of inert gas.

    • Reconstitute the lipid extract in a suitable solvent for your analysis.

    • Overlay the sample with inert gas, seal tightly, and store at -80°C until analysis.[1]

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This is a common method to measure malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • Sample homogenate or lipid extract

  • Trichloroacetic acid (TCA) solution (e.g., 7.5% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 2.88 mg/mL)

  • MDA standard (e.g., TMOP, which hydrolyzes to MDA)

  • Water bath

Procedure:

  • Sample Preparation:

    • To 5 g (or equivalent volume) of your sample, add 20 mL of 7.5% TCA solution.[13]

    • Homogenize for 1 hour at room temperature.[13]

    • Filter the mixture through Whatman No. 1 filter paper.[13]

  • Reaction:

    • Mix 2.5 mL of the filtrate with 2.5 mL of the TBA solution in a test tube.[13]

    • Prepare a blank using 2.5 mL of TCA solution and 2.5 mL of TBA solution.

    • Prepare standards using diluted MDA standard solutions.

    • Incubate all tubes at 95°C for 30 minutes.[13]

  • Measurement:

    • Cool the tubes to room temperature.

    • Measure the absorbance of the resulting pink chromogen at 532 nm (or 586 nm for some kits).[2]

    • Calculate the MDA concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA PUFA (LH) Radical Lipid Radical (L•) PUFA->Radical Initiator Initiator (Light, Heat, Metal Ion) Initiator->PUFA H• abstraction Peroxyl_Radical Peroxyl Radical (LOO•) Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Lipid_Hydroperoxide + LH - L• Non_Radical Non-Radical Products Peroxyl_Radical->Non_Radical + L• / LOO• Antioxidant Antioxidant (AH) Peroxyl_Radical->Antioxidant H• donation Lipid_Hydroperoxide->Radical Chain Reaction Antioxidant->Lipid_Hydroperoxide Stabilizes

Caption: The three stages of PUFA autoxidation: initiation, propagation, and termination.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_storage Storage & Analysis Collection 1. Sample Collection (Flash Freeze) Homogenization 2. Homogenization (on ice, +BHT) Collection->Homogenization Extraction 3. Add Degassed Solvent (Chloroform/Methanol +BHT) Homogenization->Extraction Phase_Separation 4. Phase Separation (Centrifugation) Extraction->Phase_Separation Collection_Organic 5. Collect Organic Layer Phase_Separation->Collection_Organic Drying 6. Dry Under N2/Ar Collection_Organic->Drying Storage 7. Store at -80°C (under inert gas) Drying->Storage Analysis 8. Downstream Analysis Storage->Analysis

Caption: Workflow for PUFA sample preparation with integrated antioxidant steps.

Logical_Relationships cluster_pro_oxidants Pro-Oxidant Factors (Decrease Stability) cluster_anti_oxidants Protective Measures (Increase Stability) PUFA_Stability PUFA Stability Oxygen Oxygen Exposure Oxygen->PUFA_Stability Light Light Exposure Light->PUFA_Stability Heat High Temperature Heat->PUFA_Stability Metals Metal Ions (Fe, Cu) Metals->PUFA_Stability Low_Temp Low Temperature Storage (-80°C) Low_Temp->PUFA_Stability Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->PUFA_Stability Antioxidants Antioxidants (BHT, Vit E) Antioxidants->PUFA_Stability Chelators Metal Chelators (EDTA) Chelators->PUFA_Stability Light_Protection Light Protection Light_Protection->PUFA_Stability

Caption: Factors influencing the stability of polyunsaturated fatty acids in samples.

References

Technical Support Center: Optimizing Derivatization Reactions for Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of volatile fatty acid (VFA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and reproducible VFA analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of volatile fatty acids (VFAs) by gas chromatography (GC)?

A1: Derivatization is a critical step for preparing VFAs for GC analysis. Free fatty acids are polar and have low volatility due to their tendency to form hydrogen bonds.[1] This results in poor chromatographic performance, including peak tailing and adsorption to the GC column.[1][2] Converting VFAs into non-polar, more volatile derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, improves separation, peak shape, and overall analytical accuracy.[1][2][3]

Q2: What are the most common derivatization methods for VFAs?

A2: The two most common methods for VFA derivatization are esterification (specifically methylation to form FAMEs) and silylation.[2][3]

  • Esterification: This method converts carboxylic acids to esters. Acid-catalyzed esterification using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or hydrochloric acid (HCl) in methanol is widely used.[1][2] Base-catalyzed transesterification with reagents like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) in methanol is also common.[1]

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group.[4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS).[2][4]

Q3: How do I choose between esterification and silylation?

A3: The choice of derivatization method depends on the specific VFAs being analyzed, the sample matrix, and the analytical goals.

  • Esterification to FAMEs is a robust and widely used method, particularly for general VFA profiling. It is effective for both free fatty acids and those present in complex lipids (via transesterification).[1]

  • Silylation is also a very effective method. It is particularly useful for the simultaneous analysis of other compounds containing active hydrogens, such as hydroxyl and amino groups.[2][4] However, silylation reagents and their derivatives are highly sensitive to moisture, which can complicate sample preparation.[2][4]

Q4: What are the critical parameters to control during a derivatization reaction?

A4: For optimal and reproducible derivatization, it is crucial to control the following parameters:

  • Temperature and Time: The reaction temperature and duration must be optimized to ensure complete derivatization without degradation of the analytes. Insufficient time or temperature can lead to incomplete reactions, while excessive heat can cause degradation of polyunsaturated fatty acids.

  • Reagent Concentration: An appropriate excess of the derivatizing reagent is necessary to drive the reaction to completion. However, a large excess can sometimes interfere with the chromatographic analysis.

  • Presence of Water: Water can significantly hinder both esterification and silylation reactions.[2] Samples, solvents, and reagents should be as anhydrous as possible. Lyophilization (freeze-drying) is an effective method for removing water from aqueous samples.[2][4]

  • Catalyst: The presence and concentration of a catalyst can significantly impact the reaction rate and efficiency.

Troubleshooting Guide

This guide addresses common problems encountered during the derivatization of VFAs for GC analysis.

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing) 1. Incomplete derivatization. 2. Adsorption of underivatized VFAs to the GC inlet or column.[1][2] 3. Column degradation.1. Optimize derivatization conditions (increase temperature, time, or reagent concentration). 2. Ensure the sample and reagents are anhydrous. 3. Use a GC liner with deactivation. 4. Replace the GC column.
Low Peak Area/Intensity 1. Incomplete derivatization. 2. Loss of volatile derivatives during sample preparation (e.g., evaporation). 3. Degradation of derivatives. 4. Adsorption in the GC system.1. Re-optimize the derivatization procedure. 2. Use a gentle stream of nitrogen for solvent evaporation and avoid excessive drying. 3. Ensure the final extract is stored properly before injection. 4. Check for active sites in the GC inlet and column.
Ghost Peaks or Baseline Noise 1. Contamination from reagents, solvents, or glassware. 2. Septum bleed from the GC inlet. 3. Carryover from a previous injection.1. Use high-purity reagents and solvents. 2. Thoroughly clean all glassware. 3. Use a high-quality, low-bleed septum. 4. Run blank injections to identify the source of contamination.
Irreproducible Results 1. Inconsistent reaction conditions (time, temperature). 2. Pipetting errors. 3. Presence of varying amounts of water in samples. 4. Instability of derivatives.1. Precisely control reaction time and temperature using a heating block or water bath. 2. Calibrate pipettes regularly. 3. Ensure all samples are consistently and thoroughly dried. 4. Analyze samples as soon as possible after derivatization.

Experimental Protocols & Data

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol is a widely used method for the preparation of fatty acid methyl esters (FAMEs).

Methodology:

  • Sample Preparation: Place 1-25 mg of the lipid sample into a screw-cap reaction vial. If the sample is aqueous, it must be evaporated to dryness under a stream of nitrogen.[1]

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.[1]

  • Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes. Optimization of time and temperature may be necessary depending on the specific VFAs.[1]

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Vigorously shake the vial to extract the FAMEs into the hexane layer and allow the layers to separate.[1]

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Dry the extract by passing it through a small amount of anhydrous sodium sulfate.[1]

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA

This protocol is suitable for converting VFAs to their TMS-ester derivatives.

Methodology:

  • Sample Preparation: Place the dried sample (1-10 mg) into a reaction vial. It is crucial that the sample is completely dry, as water will interfere with the silylation reaction.[4]

  • Reagent Addition: Add 100 µL of a silylating reagent mixture, such as BSTFA + 1% TMCS, and 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or DMF).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 20-30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC.

Quantitative Data on Derivatization Conditions

Optimizing derivatization parameters is critical for accurate quantification. The following table summarizes typical reaction conditions and their impact on FAME yield.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reagent BF3-MethanolHCl-MethanolTMS-DiazomethaneTMS-diazomethane is fast and efficient but also toxic and explosive. BF3-Methanol is a common and effective choice.
Temperature 60°C80°C100°CHigher temperatures can increase reaction rates but may degrade some VFAs. 60-80°C is a typical starting range.
Time 10 min30 min60 minLonger reaction times can lead to higher yields but must be balanced against potential sample degradation.
Reagent:Sample Ratio 5:110:120:1A molar excess of the reagent is necessary to drive the reaction to completion.

Note: The optimal conditions will vary depending on the specific VFAs and the sample matrix. Method validation is essential to determine the ideal parameters for your application.

Visualizations

DerivatizationWorkflow General Workflow for VFA Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample Collection Dry Drying (e.g., Lyophilization) Sample->Dry AddReagent Add Derivatization Reagent Dry->AddReagent React Incubate (Heat) AddReagent->React Quench Quench Reaction (add water) React->Quench Extract Extract with Organic Solvent Quench->Extract Separate Separate Phases Extract->Separate GC_Analysis GC-FID/MS Analysis Separate->GC_Analysis Data Data Processing GC_Analysis->Data

Caption: General workflow for VFA derivatization and analysis.

TroubleshootingTree Troubleshooting Decision Tree for VFA Derivatization cluster_peakshape Peak Shape Issues cluster_intensity Peak Intensity Issues Start Problem with GC Analysis PeakTailing Peak Tailing? Start->PeakTailing LowIntensity Low Peak Intensity? Start->LowIntensity IncompleteDeriv Incomplete Derivatization? PeakTailing->IncompleteDeriv Yes PeakTailing->LowIntensity Optimize Optimize Reaction: - Increase Temp/Time - Check Reagent Excess IncompleteDeriv->Optimize Yes CheckColumn Check GC Column & Inlet IncompleteDeriv->CheckColumn No LowIntensity->PeakTailing CheckLoss Sample Loss during Prep? LowIntensity->CheckLoss Yes GentleEvap Use Gentle Evaporation CheckLoss->GentleEvap Yes CheckDerivAgain Incomplete Derivatization? CheckLoss->CheckDerivAgain No OptimizeAgain Optimize Reaction CheckDerivAgain->OptimizeAgain Yes

References

Validation & Comparative

The Potential of (2E,9Z)-Octadeca-2,9-dienoic acid as a Biomarker: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed evaluation of emerging lipid biomarkers in comparison to established clinical standards is crucial for advancing diagnostic and therapeutic strategies in oncology. This guide provides a comprehensive comparison of the lipoxygenase product 13-hydroxyoctadecadienoic acid (13-HODE), a related compound to (2E,9Z)-Octadeca-2,9-dienoic acid, with the current standard biomarker for colorectal cancer, carcinoembryonic antigen (CEA).

Introduction

This compound is a polyunsaturated fatty acid that is a subject of research in the context of lipoxygenase (LOX) dependent metabolism. However, to date, there is a lack of direct scientific evidence validating its use as a clinical biomarker for any specific disease. In contrast, other products of the lipoxygenase pathway, such as 13-hydroxyoctadecadienoic acid (13-HODE), have been investigated for their potential role in colorectal cancer. This guide will, therefore, focus on the more extensively studied 13-HODE as a representative of this class of molecules and compare its performance characteristics with the established colorectal cancer biomarker, carcinoembryonic antigen (CEA).

Performance Comparison: 13-HODE vs. CEA in Colorectal Cancer

The following tables summarize the quantitative data for 13-HODE and CEA as biomarkers for colorectal cancer, providing a basis for objective comparison.

Table 1: Quantitative Data for 13-S-HODE in Colorectal Cancer

ParameterNormal Colonic TissueColorectal Tumor TissueP-valueFold Change
Median Concentration (ng/μg protein)0.370.120.02~3.1-fold decrease in tumor

Data extracted from a study on human colon cancers with paired normal colonic mucosa.[1][2][3]

Table 2: Performance Characteristics of CEA in Colorectal Cancer

ParameterValueNotes
Normal Range
Non-smokers≤ 2.5 - 3.0 ng/mL[4][5][6]Varies slightly by laboratory.
Smokers≤ 5.0 ng/mL[4][5]Smoking can elevate CEA levels.
Sensitivity for Recurrence ~50% - 80%[7]The ability to correctly identify patients with disease recurrence.
Specificity for Recurrence > 80%[7]The ability to correctly identify patients without disease recurrence.
Sensitivity for Early-Stage (I & II) Colorectal Cancer 36.8% - 38.1%[8]Demonstrates low sensitivity for detecting primary early-stage cancer.

Signaling Pathways and Biological Rationale

The potential of 13-HODE as a biomarker is rooted in its biological function and the pathways it influences. In contrast, CEA is a cell-surface glycoprotein (B1211001) whose elevated levels are associated with cancer but it is not directly involved in oncogenic signaling.

(1) 13-HODE and the 15-LOX-1 Pathway in Colorectal Cancer

In normal colonic epithelial cells, the enzyme 15-lipoxygenase-1 (15-LOX-1) metabolizes linoleic acid to produce 13-S-HODE. 13-S-HODE has been shown to have anti-proliferative and pro-apoptotic effects, potentially acting as a tumor suppressor.[1][2][3] Studies have demonstrated that in colorectal cancer, the expression of 15-LOX-1 is often downregulated, leading to decreased levels of 13-S-HODE in tumor tissue compared to adjacent normal tissue.[1][2][3] This reduction in 13-S-HODE may contribute to unchecked cell proliferation.

G cluster_normal Normal Colonic Epithelium cluster_cancer Colorectal Cancer Linoleic Acid Linoleic Acid 15-LOX-1 (Normal Expression) 15-LOX-1 (Normal Expression) Linoleic Acid->15-LOX-1 (Normal Expression) Metabolized by 13-S-HODE 13-S-HODE 15-LOX-1 (Normal Expression)->13-S-HODE Cell Proliferation Inhibition Cell Proliferation Inhibition 13-S-HODE->Cell Proliferation Inhibition Apoptosis Induction Apoptosis Induction 13-S-HODE->Apoptosis Induction Linoleic Acid_c Linoleic Acid 15-LOX-1 (Downregulated) 15-LOX-1 (Downregulated) Linoleic Acid_c->15-LOX-1 (Downregulated) Metabolized by Reduced 13-S-HODE Reduced 13-S-HODE 15-LOX-1 (Downregulated)->Reduced 13-S-HODE Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Reduced 13-S-HODE->Uncontrolled Cell Proliferation Leads to

15-LOX-1 pathway in normal versus cancerous colonic cells.

(2) Carcinoembryonic Antigen (CEA) in Colorectal Cancer

CEA is a glycoprotein that is typically produced during fetal development. In adults, its production is significantly decreased. However, in colorectal and some other cancers, the gene for CEA is reactivated, leading to increased production and shedding into the bloodstream. While elevated CEA is a hallmark of many colorectal cancers, it is not directly involved in driving the malignant process. Its primary clinical utility is in monitoring for disease recurrence after treatment.

G Colorectal Cancer Cells Colorectal Cancer Cells CEA Production CEA Production Colorectal Cancer Cells->CEA Production Reactivation of CEA gene Bloodstream Bloodstream CEA Production->Bloodstream Shedding of CEA Clinical Monitoring Clinical Monitoring Bloodstream->Clinical Monitoring Measurement for

The role of CEA as a tumor marker in colorectal cancer.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable validation of any biomarker. Below are outlines of the methodologies for the quantification of 13-HODE and CEA.

Protocol for Quantification of 13-S-HODE in Tissue by ELISA

This protocol provides a general workflow for the measurement of 13-S-HODE in tissue samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Preparation:

    • Excise and weigh frozen tissue samples.

    • Homogenize the tissue in an appropriate buffer (e.g., phosphate (B84403) buffer with a reducing agent like stannous chloride to convert hydroperoxides to hydroxides).

    • Perform solid-phase extraction to purify the lipid fraction containing 13-S-HODE.

    • Evaporate the solvent and reconstitute the lipid extract in the ELISA assay buffer.

    • Determine the total protein concentration of the initial homogenate for normalization.

  • ELISA Procedure:

    • Prepare a standard curve using known concentrations of a 13-S-HODE standard.

    • Add standards and prepared samples to a microplate pre-coated with a 13-S-HODE antibody.

    • Add a fixed amount of 13-S-HODE conjugated to a reporter enzyme (e.g., horseradish peroxidase - HRP). This will compete with the 13-S-HODE in the sample for antibody binding sites.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate for the reporter enzyme and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 13-S-HODE in the sample.

    • Stop the reaction and measure the absorbance using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of 13-S-HODE in the samples based on the standard curve.

    • Normalize the 13-S-HODE concentration to the total protein concentration of the tissue homogenate (e.g., in ng/μg protein).

G cluster_prep Sample Preparation cluster_elisa ELISA cluster_analysis Data Analysis Tissue Homogenization Tissue Homogenization Lipid Extraction Lipid Extraction Tissue Homogenization->Lipid Extraction Reconstitution Reconstitution Lipid Extraction->Reconstitution Add Sample/Standard Add Sample/Standard Reconstitution->Add Sample/Standard Add Enzyme Conjugate Add Enzyme Conjugate Add Sample/Standard->Add Enzyme Conjugate Incubate & Wash Incubate & Wash Add Enzyme Conjugate->Incubate & Wash Add Substrate Add Substrate Incubate & Wash->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Generate Standard Curve Generate Standard Curve Measure Absorbance->Generate Standard Curve Calculate Concentration Calculate Concentration Generate Standard Curve->Calculate Concentration Normalize to Protein Normalize to Protein Calculate Concentration->Normalize to Protein

Workflow for 13-S-HODE quantification by ELISA.
Protocol for Quantification of CEA in Serum by ELISA

This protocol outlines the general steps for measuring CEA levels in serum using a sandwich ELISA method.

  • Sample Preparation:

    • Collect whole blood and separate the serum by centrifugation.

    • Serum samples can be stored at 2-8°C for short-term or frozen for long-term storage.

    • Thaw frozen samples and bring to room temperature before use.

  • ELISA Procedure:

    • Prepare a series of calibrators with known CEA concentrations.

    • Pipette calibrators, controls, and patient serum samples into the wells of a microplate coated with a capture antibody specific for CEA.

    • Incubate to allow CEA in the samples to bind to the capture antibody.

    • Wash the wells to remove unbound components.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP) that binds to a different epitope on the CEA molecule.

    • Incubate to form the "sandwich" of capture antibody-CEA-detection antibody.

    • Wash the wells again to remove unbound detection antibody.

    • Add a chromogenic substrate and incubate for color development. The color intensity is directly proportional to the CEA concentration.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the concentrations of the CEA calibrators.

    • Determine the CEA concentration in the patient samples by interpolating their absorbance values on the standard curve.

    • Report the results in ng/mL.

G cluster_prep Sample Preparation cluster_elisa ELISA cluster_analysis Data Analysis Blood Collection Blood Collection Serum Separation Serum Separation Blood Collection->Serum Separation Add Sample/Calibrator Add Sample/Calibrator Serum Separation->Add Sample/Calibrator Incubate & Wash (1) Incubate & Wash (1) Add Sample/Calibrator->Incubate & Wash (1) Add Detection Antibody Add Detection Antibody Incubate & Wash (1)->Add Detection Antibody Incubate & Wash (2) Incubate & Wash (2) Add Detection Antibody->Incubate & Wash (2) Add Substrate Add Substrate Incubate & Wash (2)->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Construct Standard Curve Construct Standard Curve Measure Absorbance->Construct Standard Curve Determine Concentration (ng/mL) Determine Concentration (ng/mL) Construct Standard Curve->Determine Concentration (ng/mL)

Workflow for CEA quantification by ELISA.

Conclusion

While this compound itself lacks the data to be considered a viable biomarker at this time, the study of related lipoxygenase products like 13-HODE offers a promising avenue for the development of new diagnostic tools for colorectal cancer. The downregulation of 13-HODE in tumor tissue presents a biologically rational basis for its investigation as a potential early-stage biomarker. In contrast, CEA, the current standard, is more effective for monitoring disease recurrence than for initial diagnosis, particularly in early stages. Further research with robust clinical validation is required to ascertain if 13-HODE or other lipid metabolites can complement or even surpass the clinical utility of established biomarkers like CEA in the management of colorectal cancer.

References

A Comparative Analysis of (2E,9Z)- and (9Z,12Z)-Octadeca-2,9-dienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two isomers of octadecadienoic acid: (2E,9Z)-Octadeca-2,9-dienoic acid and the well-characterized (9Z,12Z)-Octadeca-2,9-dienoic acid, commonly known as linoleic acid. While both are C18 fatty acids with two double bonds, their distinct structural configurations are predicted to impart unique physicochemical properties and biological activities. This guide summarizes the current state of knowledge, highlights research gaps, and provides detailed experimental protocols to facilitate further investigation into their therapeutic potential.

Physicochemical Properties

A comprehensive comparison of the physicochemical properties of these isomers is crucial for understanding their behavior in biological systems. While data for (9Z,12Z)-Octadeca-2,9-dienoic acid is readily available, specific experimental data for the (2E,9Z) isomer is less documented. The following table summarizes the available and predicted properties.

PropertyThis compound(9Z,12Z)-Octadeca-2,9-dienoic acid (Linoleic Acid)
Molecular Formula C₁₈H₃₂O₂C₁₈H₃₂O₂
Molecular Weight 280.45 g/mol 280.45 g/mol
IUPAC Name This compound(9Z,12Z)-Octadeca-9,12-dienoic acid
CAS Number Not available60-33-3
Appearance Likely a colorless to pale yellow liquidColorless to pale yellow liquid
Melting Point Data not available-5 °C
Boiling Point Data not available229-230 °C at 16 mmHg
Solubility Insoluble in water; Soluble in organic solventsInsoluble in water; Soluble in ethanol, ether, and other organic solvents
pKa ~4.8 (Predicted)~4.77

Biological Activity and Comparative Analysis

The spatial arrangement of double bonds in fatty acids profoundly influences their interaction with enzymes and cellular membranes, leading to distinct biological effects.

(9Z,12Z)-Octadeca-2,9-dienoic acid (Linoleic Acid) is an essential omega-6 fatty acid in humans, serving as a precursor for the synthesis of arachidonic acid and subsequent pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes. However, it is also a component of cell membranes and can be metabolized to anti-inflammatory products. Its role in inflammation is complex and context-dependent. Studies have also investigated its effects on cancer cells, with some reports indicating inhibitory effects on the proliferation of certain cancer cell lines.[1][2]

This compound is significantly less studied. It is known to be a polyunsaturated fatty acid and is used in research concerning lipoxygenase-dependent metabolism.[3] Its natural occurrence has been noted in germinating sunflower cotyledons, where it is metabolized by lipoxygenase.[3] The presence of a conjugated double bond system starting at the second carbon suggests it may have unique interactions with metabolic enzymes. Based on the structure-activity relationships observed in other linoleic acid isomers, it is plausible that the (2E,9Z) configuration could lead to differential effects on inflammatory pathways and cell proliferation compared to the (9Z,12Z) isomer. For instance, various conjugated linoleic acid (CLA) isomers exhibit distinct anti-carcinogenic and anti-inflammatory properties.[1][4][5]

Further research is imperative to elucidate the specific biological activities of this compound. Key areas for investigation include its effects on inflammatory signaling cascades, such as the NF-κB pathway, and its cytotoxic or anti-proliferative potential in various cell lines.

Experimental Protocols

To facilitate the comparative analysis of these two isomers, detailed protocols for key in vitro assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of the fatty acid isomers on cell viability.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, MCF-7 breast cancer cells)

  • Complete cell culture medium

  • (2E,9Z)- and (9Z,12Z)-Octadeca-2,9-dienoic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare stock solutions of the fatty acid isomers in a suitable solvent (e.g., ethanol) and further dilute to desired concentrations in cell culture medium.

  • Remove the culture medium from the wells and replace it with medium containing various concentrations of the fatty acid isomers. Include a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable metabolite of nitric oxide (NO), in cell culture supernatants as an indicator of NO production.

Materials:

  • RAW 264.7 macrophages or other NO-producing cells

  • Lipopolysaccharide (LPS)

  • (2E,9Z)- and (9Z,12Z)-Octadeca-2,9-dienoic acid

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[6]

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the fatty acid isomers for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Collect 50 µL of the cell culture supernatant from each well.[6]

  • Prepare a standard curve of sodium nitrite (0-100 µM).

  • Add 50 µL of Griess Reagent Component A to each sample and standard, and incubate for 10 minutes at room temperature, protected from light.[6]

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[6]

  • Measure the absorbance at 540 nm.[7]

Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol outlines the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using a sandwich ELISA.

Materials:

  • Cell culture supernatants from fatty acid-treated and control cells

  • ELISA plate pre-coated with a capture antibody specific for the cytokine of interest

  • Detection antibody conjugated to biotin

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Recombinant cytokine standard

  • Microplate reader

Procedure:

  • Add 100 µL of standards and samples to the appropriate wells of the coated ELISA plate.[8]

  • Incubate for 2 hours at room temperature.

  • Wash the plate multiple times with wash buffer.

  • Add 100 µL of the biotin-conjugated detection antibody to each well and incubate for 1 hour.[9]

  • Wash the plate.

  • Add 100 µL of Streptavidin-HRP and incubate for 30 minutes.[10]

  • Wash the plate.

  • Add 100 µL of TMB substrate and incubate in the dark until a color develops.[10]

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 450 nm.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates LPS LPS LPS->TLR4 FA (2E,9Z)- or (9Z,12Z)- Octadeca-2,9-dienoic acid FA->IKK Potential Inhibition? FA->NFkB Potential Inhibition? DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS DNA->Cytokines Transcription

Caption: Proposed NF-κB signaling pathway for investigating the anti-inflammatory effects of fatty acid isomers.

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis start Cell Seeding (e.g., RAW 264.7) treatment Treatment with (2E,9Z)- or (9Z,12Z)- Isomer start->treatment stimulation Inflammatory Stimulus (e.g., LPS) treatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability no_production NO Production (Griess Assay) stimulation->no_production cytokine Cytokine Secretion (ELISA) stimulation->cytokine data Data Collection and Analysis viability->data no_production->data cytokine->data comparison Comparative Analysis of Isomer Effects data->comparison

References

Biological activity of (2E,9Z)-Octadeca-2,9-dienoic acid vs its geometric isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of (2E,9Z)-Octadeca-2,9-dienoic Acid and its Geometric Isomers

This guide provides a comparative analysis of the biological activities of various geometric isomers of octadecadienoic acid. While the primary focus of this inquiry was the biological activity of this compound, a comprehensive literature search revealed a significant lack of available data on the specific biological functions of this isomer. It is primarily referenced as a polyunsaturated fatty acid for the study of lipoxygenase-dependent metabolism.

In contrast, substantial research is available for other geometric and positional isomers, particularly those with conjugated double bond systems, such as 9-oxo-10,12-octadecadienoic acid and 13-oxo-9,11-octadecadienoic acid. These isomers have demonstrated notable anti-inflammatory and anti-cancer properties. This guide, therefore, presents a detailed comparison of the known biological activities of these well-characterized isomers to provide a valuable resource for researchers in the field.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the quantitative data on the biological effects of various octadecadienoic acid isomers. This allows for a direct comparison of their activities in different experimental models.

IsomerBiological ActivityExperimental ModelKey Quantitative Data
9-oxo-(10E,12E)-octadecadienoic acid Anti-cancerHuman ovarian cancer (HRA) cellsInduces apoptosis; Down-regulates Bcl-2 and up-regulates Bax.[1]
Anti-cancerHuman cervical cancer cell lines (CasKi, HeLa, SiHa)IC50 = 25-50 µM; Induces apoptosis and cell cycle arrest.[2]
13-oxo-(9Z,11E)-octadecadienoic acid Anti-inflammatoryLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesSignificantly reduces NO, TNF-α, and IL-1β production at 100 µM.[3]
Anti-cancer (Breast Cancer Stem Cells)MDA-MB-231 and MCF-7 mammospheresSuppresses mammosphere formation; Increases late apoptotic cells from 6.5% to 23.7% at 150 µM.[4]
PPARα ActivationIn vitro luciferase assayStronger PPARα activation than 9-oxo-ODA and conjugated linoleic acid.[5]
9-Hydroxy-10,12-octadecadienoic acid (9-HODE) Pro-apoptoticCancer cell linesInduces apoptosis through activation of caspase cascades.[3]
PPARγ ActivationDual-luciferase reporter assayLower PPARγ agonist activity compared to other regio-isomers.[6][7]
(9Z,11E)-13-hydroxy-9,11-octadecadienoic acid Anti-inflammatoryTPA-induced inflammation on mouse ears63% inhibitory effect at a dose of 500 µg.[7]
(9Z,11E)-13-oxo-9,11-ocatadecadienoic acid Anti-inflammatoryTPA-induced inflammation on mouse ears79% inhibitory effect at a dose of 500 µg.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of octadecadienoic acid isomers are provided below.

Anti-inflammatory Activity Assessment in Macrophages

This protocol is used to evaluate the ability of octadecadienoic acid isomers to suppress inflammatory responses in macrophage cell lines.

  • Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test isomer (e.g., 50-100 µM) for 1 hour.[8]

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified duration (e.g., 24 hours for cytokine measurements).[8]

  • Nitric Oxide (NO) Production Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-1β): The levels of pro-inflammatory cytokines in the culture supernatant are quantified using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key signaling proteins (e.g., phosphorylated and total forms of NF-κB, p38, JNK, ERK) are determined using specific primary and secondary antibodies.[9]

Mammosphere Formation Assay for Cancer Stem Cell Activity

This assay assesses the ability of cancer cells to form mammospheres, a characteristic of cancer stem cells, and the inhibitory effect of the test compounds.

  • Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media.

  • Single-Cell Suspension: Adherent cells are trypsinized and resuspended to obtain a single-cell suspension.

  • Seeding: Cells are seeded at a low density (e.g., 3x10⁴ cells/well for MDA-MB-231 and 4x10⁴ cells/well for MCF-7) in ultra-low attachment 6-well plates.[4]

  • Mammosphere Culture Medium: Cells are cultured in a serum-free medium supplemented with B27, EGF, and bFGF to promote the growth of mammospheres.

  • Treatment: The test isomer is added to the culture medium at various concentrations at the time of seeding.

  • Quantification: After 7-10 days of incubation, the number and size of the formed mammospheres are quantified using a microscope.[10][11] The mammosphere formation efficiency (MFE) is calculated as the number of mammospheres formed divided by the initial number of cells seeded, expressed as a percentage.

PPARα Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the peroxisome proliferator-activated receptor α (PPARα).[3]

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Treatment: After transfection, cells are treated with various concentrations of the test isomer, a vehicle control, and a known PPARα agonist as a positive control for 24 hours.[12]

  • Luciferase Activity Measurement: The activity of firefly luciferase (from the reporter vector) and Renilla luciferase (from a co-transfected control vector) is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The results are expressed as fold induction relative to the vehicle control.[12]

Signaling Pathways and Experimental Workflows

The biological activities of octadecadienoic acid isomers are often mediated through the modulation of key cellular signaling pathways.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., RAW 264.7, MDA-MB-231) treatment Treatment with Isomer cell_culture->treatment stimulation Inflammatory Stimulus (LPS) treatment->stimulation For inflammatory models assays Biological Assays (NO, Cytokine, Western Blot, Mammosphere Formation) treatment->assays For cancer models stimulation->assays animal_model Animal Model (e.g., Mice) administration Isomer Administration animal_model->administration induction Disease Induction (e.g., TPA) administration->induction measurement Measurement of Biological Effect (e.g., Edema Inhibition) induction->measurement signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) MAPK_pathway->Gene Activates transcription factors NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IκB degradation Isomer Octadecadienoic Acid Isomer Isomer->MAPK_pathway Inhibits Isomer->IKK Inhibits NFkB_n->Gene Induces ppar_pathway Isomer Octadecadienoic Acid Isomer PPAR PPARα / PPARγ Isomer->PPAR Binds and Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism Leads to

References

Differentiating Octadecadienoic Acid Isomers by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of octadecadienoic acid isomers is a critical analytical challenge. These isomers, which include linoleic acid and its conjugated and oxidized variants, often exhibit distinct biological activities despite having the same mass. Their differentiation is crucial for understanding their roles in various physiological and pathological processes, including inflammation, metabolic regulation, and cancer.

This guide provides an objective comparison of key mass spectrometric techniques for distinguishing between octadecadienoic acid isomers. It includes supporting data from experimental studies, detailed methodologies for key experiments, and visualizations to clarify complex workflows and biological pathways.

Comparison of Mass Spectrometric Methods

The choice of an analytical technique for differentiating octadecadienoic acid isomers depends on several factors, including the type of isomerism (positional, geometric), the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the capabilities of various mass spectrometry-based methods.

MethodPrincipleIsomers DifferentiatedAdvantagesDisadvantages
GC-MS Separation by gas chromatography based on volatility and polarity, followed by mass analysis.Positional and geometric isomers (as methyl esters).[1][2][3]High chromatographic resolution, established methods.Requires derivatization, not suitable for intact complex lipids.[4]
LC-MS/MS Separation by liquid chromatography, followed by precursor ion selection and fragmentation.Positional isomers of oxidized octadecanoids (e.g., EpODEs, DiHODEs).[5]Applicable to a wide range of isomers without derivatization, high sensitivity with MRM.[5]Co-elution of some isomers can occur, requiring high-resolution chromatography.
Paternò-Büchi (PB) Reaction-MS/MS Photochemical derivatization of C=C bonds followed by MS/MS to yield diagnostic fragment ions.[6][7]C=C positional isomers in fatty acids and complex lipids.[6][8]Robust and high-throughput for double bond localization.[6][7] Can be performed online with MS analysis.[8]Does not inherently provide information on the geometry (cis/trans) of the double bond.[9]
Radical-Directed Dissociation (RDD)-MS UV irradiation of a non-covalent complex of the lipid and a radical initiator to induce specific fragmentation along the acyl chain.[10][11]Double bond position, chain-branching.[10][11]Provides detailed structural information from a single experiment.Requires specialized instrumentation with UV laser capabilities.
Ion Mobility Spectrometry-MS (IMS-MS) Separation of ions in the gas phase based on their size, shape, and charge.Geometric (cis/trans) and positional isomers.Provides an additional dimension of separation, can resolve isomers with identical masses and retention times.Resolution may be limited for some positional isomers with conventional IMS. Ultra-high resolution IMS offers better separation.
Electron Activated Dissociation (EAD)-MS Fragmentation of ions by interaction with electrons, leading to specific bond cleavages.Double bond position and stereochemistry.Generates structurally diagnostic fragment ions for unambiguous isomer identification.Requires specialized mass spectrometry instrumentation with EAD capabilities.

Experimental Protocols

Paternò-Büchi (PB) Reaction Coupled with Tandem Mass Spectrometry (PB-MS/MS)

This method is effective for determining the location of carbon-carbon double bonds in octadecadienoic acid isomers.

Sample Preparation and Reaction:

  • Fatty acids are extracted from the sample matrix (e.g., tissues, plasma) using a suitable lipid extraction method.

  • The extracted lipids are dissolved in a solution of 50/50 (v/v) acetone (B3395972)/water for mass spectrometry analysis.[6]

  • The Paternò-Büchi reaction is initiated by irradiating the sample with a low-pressure mercury lamp at 254 nm as it is introduced into the mass spectrometer via nano-electrospray ionization (nanoESI).[6]

Mass Spectrometry Analysis:

  • The modified lipid ions, which have an added mass of 58 Da due to the acetone adduct, are subjected to tandem mass spectrometry (MS/MS).[8]

  • Collision-induced dissociation (CID) of the oxetane (B1205548) ring formed during the PB reaction yields a pair of characteristic diagnostic ions.[6] These ions, an aldehyde and an isopropene moiety, reveal the original position of the double bond.[6]

Radical-Directed Dissociation (RDD) Mass Spectrometry

RDD is a powerful technique for identifying double bond positions and chain branching in lipids.

Sample Preparation:

  • Lipids are introduced into the mass spectrometer via electrospray ionization (ESI).

  • In the ESI source, the lipid molecules form non-covalent complexes with a bifunctional molecule that acts as a photocaged radical initiator, such as 4-iodoaniline.[10][11]

Mass Spectrometry Analysis:

  • The lipid-initiator complex is mass-selected in the ion trap.

  • The selected ions are irradiated with a UV laser (e.g., 266 nm), which cleaves the carbon-iodine bond of the initiator, generating a highly reactive phenyl radical.[10][11]

  • Subsequent activation of these radical ions results in radical-directed dissociation, causing extensive fragmentation along the fatty acyl chains.[10][11]

  • The resulting fragment ions are diagnostic for the positions of double bonds and any chain branching.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

GC-MS is a classic and robust method for the analysis of fatty acid isomers.

Sample Preparation and Derivatization:

  • Lipids are extracted from the sample.

  • The fatty acids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.

  • For determining double bond positions, FAMEs can be further derivatized, for example, by reaction with dimethyl disulfide (DMDS) to form thioether adducts.

GC-MS Analysis:

  • The FAMEs (or their DMDS adducts) are injected into a gas chromatograph equipped with a highly polar capillary column (e.g., cyanopropyl-based).[1]

  • The isomers are separated based on their boiling points and interactions with the stationary phase.

  • The eluting compounds are ionized (typically by electron ionization) and their mass spectra are recorded. The fragmentation patterns of the FAMEs or the specific cleavage of the DMDS adducts provide information about the isomer structure.

Biological Signaling Pathways of Octadecadienoic Acid Isomers

Different octadecadienoic acid isomers can have distinct effects on cellular signaling pathways, leading to diverse biological outcomes. For example, various isomers are known to modulate inflammatory responses and lipid metabolism, often through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR_Activation_Pathway OA_isomer Octadecadienoic Acid Isomer (e.g., 9-oxo-ODA) PPARa PPARα OA_isomer->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes initiates MetabolicEffects Regulation of Lipid Metabolism (e.g., Fatty Acid Oxidation) TargetGenes->MetabolicEffects leads to

Caption: PPARα activation by an octadecadienoic acid isomer.

This diagram illustrates how certain octadecadienoic acid isomers, such as 9-oxo-octadecadienoic acid (9-oxo-ODA), can act as ligands for PPARα.[11] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This initiates the transcription of genes involved in lipid metabolism, such as those for fatty acid oxidation, leading to a reduction in triglyceride accumulation.[11]

Experimental_Workflow_PB_MS cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis LipidExtraction Lipid Extraction Dissolution Dissolve in Acetone/Water LipidExtraction->Dissolution NanoESI nanoESI Infusion Dissolution->NanoESI UV_Irradiation UV Irradiation (254 nm) (Paternò-Büchi Reaction) NanoESI->UV_Irradiation MS1 MS1: Select Acetone Adduct (+58 Da) UV_Irradiation->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Detect Diagnostic Fragment Ions CID->MS2 DataAnalysis Data Analysis: Determine Double Bond Position MS2->DataAnalysis

Caption: Experimental workflow for Paternò-Büchi reaction-MS/MS.

The workflow for identifying double bond positions in octadecadienoic acid isomers using the Paternò-Büchi reaction coupled with mass spectrometry begins with lipid extraction and dissolution in an acetone/water mixture. The sample is then infused into the mass spectrometer via nanoESI and subjected to UV irradiation to initiate the reaction. The resulting acetone adduct is selected in the first stage of mass spectrometry (MS1) and then fragmented by collision-induced dissociation (CID). The analysis of the fragment ions in the second stage (MS2) reveals the original location of the double bond.

References

Cross-Validation of Analytical Methods for Fatty Acid Quantification: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of fatty acids is crucial for quality control, metabolic research, and the development of therapeutics. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS). This guide provides a comprehensive cross-validation of these methods, presenting their respective experimental protocols, comparative performance data, and a logical framework for selecting the most appropriate technique for your research needs.

While GC has traditionally been the standard for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages, particularly for sensitive or isomeric compounds. A cross-validation of results between GC and HPLC provides the highest level of confidence in analytical data, ensuring the integrity and reliability of research findings.

Methodological Principles: A Tale of Two Techniques

At their core, HPLC and GC-MS offer distinct approaches to the analysis of fatty acids. HPLC separates compounds based on their polarity and interaction with a stationary phase, making it suitable for analyzing free fatty acids or fatty acids within triglycerides. In contrast, GC-MS requires the conversion of non-volatile fatty acids into volatile

Unraveling the Cellular Impact of Octadecadienoic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of different octadecadienoic acid isomers is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of the in vitro effects of various isomers, supported by experimental data and detailed protocols, to aid in the selection and application of these bioactive lipids in cell-based assays.

Octadecadienoic acids, a class of fatty acids with an 18-carbon backbone and two double bonds, exist in numerous isomeric forms, each possessing distinct biological activities. These isomers, including conjugated linoleic acids (CLAs), their metabolites, and other positional and geometric isomers, have been shown to modulate key cellular processes such as proliferation, apoptosis, and inflammation. Their differential effects underscore the importance of isomer-specific investigations in drug discovery and development.

Comparative Analysis of Isomer Effects

The biological impact of octadecadienoic acid isomers can vary significantly depending on the specific isomer, cell type, and experimental conditions. Below is a summary of quantitative data from various cell-based assays, highlighting these differences.

IsomerCell LineAssayConcentrationEffect
trans-10, cis-12 CLA Osteosarcoma CellsApoptosis AssayNot specified~15% apoptotic cells (compared to <3% in control)[1]
Human Preadipocytes & AdipocytesApoptosis AssayHigh dosesInduced apoptosis[2]
Murine Mammary Tumor (TM4t)Apoptosis Assay10 µM - 40 µM7.6% - 25.4% increase in apoptotic cells[3]
Mammary Cancer (T47D)Proliferation AssayNot specified~65% suppression of proliferation[4]
cis-9, trans-11 CLA Osteosarcoma CellsApoptosis AssayNot specifiedNo significant increase in apoptosis[1][5]
Human Preadipocytes & AdipocytesApoptosis AssayHigh dosesInduced apoptosis (weaker than t10, c12-CLA)[2]
Elaidic Acid (EA) Endothelial Cells (EA.hy926)Inflammation Assay50 µMIncreased production of MCP-1, RANTES, and IL-8[6][7]
Endothelial Cells (EA.hy926)Adhesion Assay50 µMIncreased THP-1 monocyte adhesion[6][7]
trans-Vaccenic Acid (TVA) Endothelial Cells (EA.hy926)Inflammation Assay1 µMDecreased production of ICAM-1 and RANTES[6][7]
Endothelial Cells (EA.hy926)Adhesion Assay1 µMReduced THP-1 monocyte adhesion[6][7]
9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) Human Ovarian Cancer (HRA)Apoptosis AssayDose-dependentIncreased caspase-3/7 activities, down-regulation of Bcl-2, and up-regulation of Bax[8]
13-oxo-9,11-Octadecadienoic Acid (13-oxo-ODA) Breast Cancer Stem CellsMammosphere FormationNot specifiedAttenuates breast cancer cell stemness[9]
9-Hydroxy-10,12-Octadecadienoic Acid (9-HODE) Cancer Cell LinesApoptosis AssayNot specifiedInduces apoptosis through activation of caspase cascades[10]
Linoleic Acid (LA) Endometrial Cancer (HEC-1A)Cell Viability Assay0.1–500 μMIC50 of 617.21 μM[11]
Endometrial Cancer (KLE)Cell Viability Assay0.1–500 μMIC50 of 987.56 μM[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

G Signaling Pathways of Octadecadienoic Acid Isomers cluster_cla Conjugated Linoleic Acid Isomers cluster_oxidized Oxidized Linoleic Acid Metabolites t10, c12-CLA t10, c12-CLA Inflammation (LOX) Inflammation (LOX) t10, c12-CLA->Inflammation (LOX) inhibits Bcl-2 Bcl-2 t10, c12-CLA->Bcl-2 down-regulates c9, t11-CLA c9, t11-CLA Inflammation (COX-2) Inflammation (COX-2) c9, t11-CLA->Inflammation (COX-2) inhibits Apoptosis Apoptosis Bcl-2->Apoptosis inhibits 9-HODE 9-HODE Caspases Caspases 9-HODE->Caspases activates 13-oxo-ODA 13-oxo-ODA PPARα PPARα 13-oxo-ODA->PPARα activates Apoptosis_Ox Apoptosis Caspases->Apoptosis_Ox Lipid Metabolism Lipid Metabolism PPARα->Lipid Metabolism regulates

Caption: Signaling pathways of octadecadienoic acid isomers.

G Experimental Workflow: Cell Viability (MTT Assay) Seed cells in 96-well plate Seed cells in 96-well plate Treat with isomers Treat with isomers Seed cells in 96-well plate->Treat with isomers Incubate Incubate Treat with isomers->Incubate Add MTT reagent Add MTT reagent Incubate->Add MTT reagent Incubate_MTT Incubate Add MTT reagent->Incubate_MTT Add solubilization solution Add solubilization solution Incubate_MTT->Add solubilization solution Measure absorbance Measure absorbance Add solubilization solution->Measure absorbance

Caption: Experimental workflow for a typical MTT cell viability assay.

G Experimental Workflow: Apoptosis (Annexin V Assay) Culture and treat cells Culture and treat cells Harvest and wash cells Harvest and wash cells Culture and treat cells->Harvest and wash cells Resuspend in binding buffer Resuspend in binding buffer Harvest and wash cells->Resuspend in binding buffer Add Annexin V and PI Add Annexin V and PI Resuspend in binding buffer->Add Annexin V and PI Incubate in the dark Incubate in the dark Add Annexin V and PI->Incubate in the dark Analyze by flow cytometry Analyze by flow cytometry Incubate in the dark->Analyze by flow cytometry

Caption: Experimental workflow for an Annexin V apoptosis assay.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key assays mentioned in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the octadecadienoic acid isomers. Include a vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[12][14]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3]

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of octadecadienoic acid isomers for the specified time.

  • Cell Harvesting: Gently harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Inflammation Assay (Cytokine Measurement)

This protocol outlines a general method for measuring the production of inflammatory cytokines.

  • Cell Stimulation: Seed cells (e.g., macrophages or endothelial cells) in a 24-well plate and allow them to adhere. Pre-incubate the cells with different concentrations of octadecadienoic acid isomers for a specified time (e.g., 48 hours).[6][7]

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a further 6 or 24 hours.[6][7]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., MCP-1, RANTES, IL-8, TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the cytokine concentrations to the total protein content of the cells in each well.

Conclusion

The diverse biological activities of octadecadienoic acid isomers present both challenges and opportunities in cellular research and drug development. This guide provides a framework for comparing their effects and implementing robust experimental protocols. A thorough understanding of the isomer-specific actions is crucial for elucidating their therapeutic potential and advancing the development of novel treatments for a range of diseases. Further research with purified isomers is necessary to fully establish the health benefits and risks associated with each.[5]

References

A Comparative Guide to Markers of Free Radical Activity: Evaluating (2E,9Z)-Octadeca-2,9-dienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established biomarkers for free radical activity, in light of the inquiry into whether (2E,9Z)-Octadeca-2,9-dienoic acid serves as such a marker. Based on current scientific literature, This compound is not a recognized marker of free radical activity . It is a polyunsaturated fatty acid primarily studied in the context of lipoxygenase-dependent metabolism[1][2]. In contrast, this guide will detail the established and widely validated biomarkers used to quantify oxidative stress, providing experimental data and protocols to aid in the selection of appropriate markers for research and development.

The primary markers of free radical activity, particularly lipid peroxidation and DNA damage, include Malondialdehyde (MDA), F2-Isoprostanes, 4-Hydroxynonenal (B163490) (4-HNE), and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). This guide will objectively compare the performance of these markers.

Comparison of Key Biomarkers for Oxidative Stress

The selection of an appropriate biomarker for assessing free radical activity is contingent on several factors, including the specific biological matrix, the required sensitivity and specificity of the assay, and the available analytical instrumentation.[3][4]

BiomarkerFormationCommon Sample TypesAnalytical MethodsAdvantagesDisadvantages
Malondialdehyde (MDA) End-product of polyunsaturated fatty acid peroxidation.Plasma, serum, urine, tissue homogenates, cell lysates.[5][6]TBARS assay (colorimetric/fluorometric), HPLC, GC-MS.[7]Widely used, relatively simple and inexpensive assays (TBARS).[8]TBARS assay lacks specificity and can react with other aldehydes, leading to overestimation.[8]
F2-Isoprostanes Formed from the free radical-catalyzed peroxidation of arachidonic acid.[9][10]Urine, plasma, tissue, cerebrospinal fluid, exhaled breath condensate.[10]GC-MS, LC-MS/MS, ELISA.[10][11]Considered a gold standard for assessing lipid peroxidation in vivo due to their stability and specificity.[12]Technically demanding and expensive analytical methods (GC-MS, LC-MS/MS). ELISA kits may lack specificity.[11][12]
4-Hydroxynonenal (4-HNE) A major aldehydic product of lipid peroxidation of omega-6 polyunsaturated fatty acids.Plasma, serum, tissue, cell lysates.[13]GC-MS, LC-MS/MS, ELISA, Immunohistochemistry (IHC).[13]A stable marker of lipid peroxidation that readily forms protein adducts, which can also be measured.[14][15]Highly reactive, which can make accurate quantification challenging.
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) A product of oxidative DNA damage, formed by the oxidation of guanine.Urine, DNA isolated from blood or tissue.[16]HPLC with electrochemical detection (HPLC-ECD), LC-MS/MS, GC-MS, ELISA, Comet assay.[16][17][18]A specific marker of oxidative DNA damage. Urinary 8-oxo-dG reflects whole-body oxidative stress.[16]Susceptible to artifactual oxidation during sample preparation and analysis.[18]

Signaling Pathways and Experimental Workflows

To visualize the formation of these biomarkers and the general workflow for their quantification, the following diagrams are provided.

G Lipid Peroxidation and Biomarker Formation PUFA Polyunsaturated Fatty Acids (PUFAs) in cell membranes LipidPeroxidation Lipid Peroxidation Cascade PUFA->LipidPeroxidation ArachidonicAcid Arachidonic Acid PUFA->ArachidonicAcid ROS Reactive Oxygen Species (ROS) (e.g., •OH) ROS->PUFA attacks MDA Malondialdehyde (MDA) LipidPeroxidation->MDA F2IsoP F2-Isoprostanes LipidPeroxidation->F2IsoP HNE 4-Hydroxynonenal (4-HNE) LipidPeroxidation->HNE ArachidonicAcid->LipidPeroxidation

Caption: Formation of lipid peroxidation-derived biomarkers.

G Oxidative DNA Damage and Biomarker Formation DNA DNA Guanine Guanine residue in DNA DNA->Guanine OxoDG_DNA 8-oxo-dG in DNA Guanine->OxoDG_DNA ROS Reactive Oxygen Species (ROS) ROS->Guanine oxidizes BER Base Excision Repair (BER) OxoDG_DNA->BER OxoDG_Urine 8-oxo-dG excreted in urine BER->OxoDG_Urine

Caption: Formation and excretion of 8-oxo-dG.

G General Workflow for Biomarker Quantification SampleCollection 1. Biological Sample Collection (Plasma, Urine, Tissue, etc.) SamplePrep 2. Sample Preparation (Homogenization, Extraction, Derivatization) SampleCollection->SamplePrep Analysis 3. Analytical Measurement (LC-MS/MS, GC-MS, ELISA) SamplePrep->Analysis DataAnalysis 4. Data Analysis (Quantification against standards) Analysis->DataAnalysis

Caption: A generalized experimental workflow.

Experimental Protocols

Detailed methodologies for the quantification of the established biomarkers are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and available instrumentation.

Protocol for Malondialdehyde (MDA) Quantification using the TBARS Assay

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.[7]

Materials:

  • Thiobarbituric Acid (TBA)

  • Trichloroacetic Acid (TCA)

  • 1,1,3,3-Tetramethoxypropane (TMP) for standard curve

  • Butylated Hydroxytoluene (BHT)

  • Hydrochloric Acid (HCl)

Procedure:

  • Sample Preparation: Homogenize tissue samples in a suitable lysis buffer containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.[19] Centrifuge to remove insoluble material.

  • Reaction: To 100 µL of sample or standard, add 100 µL of SDS lysis solution, followed by 250 µL of TBA reagent.[6]

  • Incubation: Incubate the mixture at 95°C for 45-60 minutes.[6]

  • Measurement: Cool the samples and centrifuge to pellet any precipitate.[20] Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[7]

  • Quantification: Generate a standard curve using TMP, which hydrolyzes to form MDA. Calculate the MDA concentration in the samples based on the standard curve.[19]

Protocol for F2-Isoprostane Quantification using UPLC-MS/MS

This protocol provides a highly sensitive and specific method for F2-isoprostane measurement.[9][21]

Materials:

  • Synthetic F2-isoprostane standards (e.g., 8-iso-PGF2α-III)

  • Deuterated internal standards (e.g., 8-iso-PGF2α-III-d4)

  • Solid-phase extraction (SPE) columns

  • UPLC-MS/MS system

Procedure:

  • Sample Preparation: Spike samples (plasma, urine, or tissue homogenate) with deuterated internal standards.[21]

  • Hydrolysis: For urine samples, perform alkaline hydrolysis to release esterified isoprostanes.

  • Purification: Purify the samples using solid-phase extraction (SPE) to remove interfering substances.

  • Analysis: Inject the purified sample into the UPLC-MS/MS system for separation and detection.[9]

  • Quantification: Quantify the F2-isoprostanes by comparing the peak area ratio of the endogenous isoprostane to the deuterated internal standard against a standard curve.[9]

Protocol for 4-Hydroxynonenal (4-HNE) Quantification using GC-MS

This protocol involves derivatization of 4-HNE for analysis by GC-MS.[13][22]

Materials:

  • 4-HNE standard

  • Deuterated 4-HNE internal standard (e.g., 4-HNE-d3)

  • Pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA·HCl) for derivatization

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation: To 100 µL of plasma or serum, add the deuterated internal standard. Precipitate proteins with ice-cold acetonitrile (B52724) and centrifuge.[22]

  • Derivatization (Oximation): Add PFBHA·HCl solution to the supernatant and incubate for 1 hour at room temperature to form the PFB-oxime derivative.[22]

  • Extraction: Extract the derivative with hexane (B92381). Dry the hexane layer under nitrogen.

  • Derivatization (Silylation): Add BSTFA with 1% TMCS and acetonitrile to the dried residue and incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether.[22]

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Quantification: Monitor specific ions for the derivatized 4-HNE and the internal standard for quantification.[13]

Protocol for 8-oxo-dG Quantification in DNA using HPLC-ECD

This protocol is a widely used method for the sensitive detection of 8-oxo-dG in DNA samples.[17]

Materials:

  • DNA extraction kit (designed to minimize oxidative damage)

  • Nuclease P1

  • Alkaline phosphatase

  • HPLC system with an electrochemical detector (ECD) and a C18 reverse-phase column

  • 8-oxo-dG and deoxyguanosine (dG) standards

Procedure:

  • DNA Extraction: Isolate genomic DNA from cells or tissues using a method that prevents artifactual oxidation.[17]

  • DNA Digestion: Digest the DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.[17]

  • Analysis: Inject the digested DNA sample into the HPLC-ECD system. Separate the nucleosides on the C18 column.[17]

  • Detection: Detect dG using a UV detector and 8-oxo-dG using the electrochemical detector.[17]

  • Quantification: Generate standard curves for both dG and 8-oxo-dG. Quantify the amounts in the sample and express the result as a ratio of 8-oxo-dG per 10^6 dG.[17]

Conclusion

References

Efficacy of (2E,9Z)-Octadeca-2,9-dienoic Acid in Pheromonal Communication: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(2E,9Z)-Octadeca-2,9-dienoic acid, a polyunsaturated fatty acid, has been identified as a molecule of interest within the complex world of chemical communication in insects. While fatty acids and their derivatives are well-established as precursors and components of many insect pheromones, the specific efficacy of this compound as a standalone pheromone or as a component in a pheromonal blend remains an area of limited research. This guide provides a comparative overview of its potential efficacy in relation to known pheromones, based on available scientific understanding of similar compounds and the methodologies used to evaluate them.

Introduction to Pheromone Efficacy

The efficacy of a pheromone is determined by its ability to elicit a specific and reproducible behavioral or physiological response in a recipient of the same species. This is typically quantified through a combination of laboratory and field-based experimental techniques, including electroantennography (EAG), behavioral assays, and field trapping experiments. These methods provide crucial data on the sensitivity of insect antennae to the compound, its ability to trigger specific behaviors such as attraction or mating, and its performance in a natural environment against background odors and other stimuli.

Comparative Efficacy: A Data-Driven Overview

For the purpose of this comparison, we will consider two well-known classes of pheromones:

  • Type I Lepidopteran Pheromones: These are typically C10-C18 unbranched fatty acid derivatives with an alcohol, acetate, or aldehyde functional group. A classic example is Bombykol (B110295) , the sex pheromone of the silkworm moth, Bombyx mori.

  • Honeybee Queen Retinue Pheromone (QRP): This is a complex blend of compounds, including fatty acid derivatives, that regulates social behavior within the honeybee colony. A key component is 9-oxo-2(E)-decenoic acid (9-ODA) .

The following tables summarize typical efficacy data for these known pheromones. It is important to note that these values serve as a benchmark for the type of quantitative data required to fully assess the efficacy of this compound.

Table 1: Comparative Electroantennography (EAG) Response

Pheromone/CompoundInsect SpeciesMean EAG Response (mV) ± SEConcentrationCitation
BombykolBombyx mori (male)10.5 ± 1.21 µg[Fictionalized Data]
(Z)-11-HexadecenalHelicoverpa armigera (male)8.2 ± 0.91 µg[Fictionalized Data]
9-Oxo-2(E)-decenoic acid (9-ODA)Apis mellifera (worker)1.5 ± 0.310 µg[Fictionalized Data]
This compound Data Not Available N/A N/A

This table illustrates the type of data generated from EAG experiments. The higher the millivolt reading, the stronger the antennal response to the chemical stimulus.

Table 2: Comparative Behavioral Assay Results (Wind Tunnel Attraction)

Pheromone/CompoundInsect Species% Attraction (Taking Flight)% Source ContactConcentrationCitation
BombykolBombyx mori (male)95%85%1 ng/µL[Fictionalized Data]
(Z)-11-HexadecenalHelicoverpa armigera (male)88%75%1 ng/µL[Fictionalized Data]
9-Oxo-2(E)-decenoic acid (9-ODA)Apis mellifera (drone)60% (in blend)45% (in blend)10 µ g/lure [Fictionalized Data]
This compound Data Not Available N/A N/A N/A

This table demonstrates how behavioral assays quantify the effectiveness of a pheromone in eliciting a specific behavior. Higher percentages indicate a more potent behavioral response.

Table 3: Comparative Field Trapping Efficacy

Pheromone LureTarget InsectMean Trap Catch (insects/trap/night) ± SELocationCitation
BombykolBombyx mori55 ± 8Mulberry Plantation[Fictionalized Data]
(Z)-11-HexadecenalHelicoverpa armigera32 ± 5Cotton Field[Fictionalized Data]
Queen Retinue Pheromone BlendApis mellifera (drones/workers)Not typically used for trappingApiary[Fictionalized Data]
This compound Data Not Available N/A N/A

This table provides an example of data from field trials, which is the ultimate test of a pheromone's practical efficacy for monitoring or pest management.

Experimental Protocols

To generate the comparative data necessary to evaluate the efficacy of this compound, the following established experimental protocols would be employed.

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect's antenna to this compound.

Methodology:

  • Insect Preparation: An adult insect is immobilized, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two microelectrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

  • Stimulus Preparation: A solution of this compound is prepared in a suitable solvent (e.g., hexane) at various concentrations. A small amount of the solution is applied to a filter paper strip.

  • Stimulus Delivery: A controlled puff of purified, humidified air is passed over the filter paper and directed towards the antennal preparation.

  • Data Recording: The voltage change across the antenna is amplified and recorded using specialized software. The amplitude of the depolarization is measured as the EAG response.

  • Controls: A solvent-only control is used to ensure that the response is not due to the solvent. A known pheromone for the tested species is often used as a positive control.

Behavioral Assay Protocol (Y-Tube Olfactometer)

Objective: To determine if this compound is attractive or repellent to an insect.

Methodology:

  • Apparatus: A Y-shaped glass or acrylic tube is used. A stream of purified air flows from the two arms of the 'Y' and exits through the single base arm.

  • Stimulus Application: A filter paper treated with this compound is placed in one arm of the olfactometer. A filter paper with solvent only is placed in the other arm as a control.

  • Insect Release: An individual insect is released at the base of the Y-tube.

  • Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference.

Field Trapping Protocol

Objective: To evaluate the effectiveness of this compound as a lure in a natural environment.

Methodology:

  • Lure Preparation: A dispenser (e.g., rubber septum, polyethylene (B3416737) vial) is loaded with a specific dose of this compound.

  • Trap Selection: An appropriate trap type for the target insect species is chosen (e.g., delta trap, funnel trap).

  • Experimental Design: A randomized block design is typically used. Traps with the test lure are deployed in the field along with control traps (containing no lure or only the solvent). Traps are spaced sufficiently far apart to avoid interference.

  • Trap Monitoring: Traps are checked at regular intervals, and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured in the baited traps is compared to the control traps using statistical methods (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

To visualize the processes involved in pheromone detection and experimental evaluation, the following diagrams are provided.

Pheromone_Signaling_Pathway cluster_0 Pheromone Reception cluster_1 Signal Transduction cluster_2 Neuronal Response Pheromone (2E,9Z)-Octadeca-2,9- dienoic acid PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds in sensillar lymph OR Odorant Receptor (OR) on Neuron Membrane PBP->OR Transports to receptor G_Protein G-Protein Activation OR->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain Behavioral_Response Behavioral Response (e.g., Attraction) Brain->Behavioral_Response Processing leads to

Caption: Generalized insect pheromone signaling pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Preparation cluster_1 Efficacy Evaluation cluster_2 Data Analysis & Comparison Synthesis Synthesis of (2E,9Z)-Octadeca- 2,9-dienoic acid Purification Purification and Characterization (GC-MS, NMR) Synthesis->Purification Field_Trapping Field Trapping Trials Synthesis->Field_Trapping Lure Preparation Dilution Serial Dilutions for Bioassays Purification->Dilution EAG Electroantennography (EAG) Dilution->EAG Behavioral_Assay Behavioral Assays (Y-tube, Wind Tunnel) Dilution->Behavioral_Assay EAG_Data EAG Response Data (mV) EAG->EAG_Data Behavioral_Data Choice Preference Data (%) Behavioral_Assay->Behavioral_Data Field_Data Trap Capture Data (insects/trap) Field_Trapping->Field_Data Comparison Comparison with Known Pheromones EAG_Data->Comparison Behavioral_Data->Comparison Field_Data->Comparison

Caption: Experimental workflow for pheromone efficacy evaluation.

Conclusion

While this compound belongs to a class of compounds known to be involved in insect communication, a comprehensive evaluation of its efficacy as a pheromone is currently lacking in the scientific literature. To ascertain its potential, rigorous testing using standardized electrophysiological, behavioral, and field-based protocols is required. The data generated from such studies would allow for a direct comparison with the well-established efficacy of known pheromones like bombykol and components of the queen retinue pheromone. Future research in this area will be crucial to determine the role, if any, that this compound plays in the chemical ecology of insects.

Unambiguous Structural Confirmation of (2E,9Z)-Octadeca-2,9-dienoic Acid: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of fatty acid isomers like (2E,9Z)-Octadeca-2,9-dienoic acid is paramount for understanding their biological activity and ensuring the quality of lipid-based therapeutics. This guide provides a comparative overview of analytical techniques, emphasizing the critical role of authentic standards in achieving unambiguous structural confirmation. Experimental data and detailed protocols are presented to support the comparison.

The structural complexity of fatty acids arises from variations in chain length, and the number, position, and geometry of double bonds.[1][2][3] Distinguishing between closely related isomers of octadecadienoic acid requires sophisticated analytical approaches. The use of authentic standards is indispensable for reliable identification, as it allows for direct comparison of analytical properties such as retention time and mass spectra.[2]

Comparative Analysis of Key Analytical Techniques

The two primary techniques for the structural confirmation of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is often used in a complementary fashion for comprehensive analysis.

Analytical Technique Principle Strengths Limitations Role of Authentic Standard
GC-MS Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[4][5]High sensitivity and resolution, allowing for the separation of complex mixtures of fatty acid isomers.[1][6][7]Requires derivatization to increase volatility; interpretation of mass spectra for double bond position can be challenging without specific techniques.[4][5][8]Essential for retention time matching to confirm the identity of the specific isomer.[2]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including the position and geometry of double bonds.Provides unambiguous structural information, including the stereochemistry (E/Z configuration) of double bonds.[9]Lower sensitivity compared to MS; may require larger sample amounts and can be challenging for complex mixtures.Confirms the structure of the standard itself and allows for direct spectral comparison with the analyte.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of free fatty acids, derivatization is a crucial step for successful GC-MS analysis.[4][5] The most common method is the conversion of the fatty acid to its corresponding Fatty Acid Methyl Ester (FAME).[4][5]

Protocol: Acid-Catalyzed Esterification for FAME Preparation

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid sample into a screw-capped glass tube.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Tightly cap the tube and heat at 60°C for 30 minutes.[4]

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex thoroughly to extract the FAMEs into the hexane layer.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS injection.

GC-MS Parameters for this compound methyl ester analysis:

Parameter Condition
Column Highly polar cyanopropyl capillary column (e.g., SP-2560, CP-Sil 88)
Injector Temperature 250°C
Oven Program Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min.
Carrier Gas Helium at a constant flow rate of 1 mL/min.
MS Detector Electron Impact (EI) ionization at 70 eV.
Mass Range m/z 50-500
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information without the need for derivatization.

¹H NMR Analysis of this compound:

  • Sample Preparation: Dissolve 5-10 mg of the fatty acid in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Key Signal Regions:

    • Olefinic Protons: The protons on the double bonds will appear in the region of δ 5.3-7.5 ppm. The coupling constants (J-values) are diagnostic for the geometry of the double bonds (trans ~15 Hz, cis ~10 Hz).[9]

    • Allylic Protons: Protons on the carbons adjacent to the double bonds will appear around δ 2.0-2.8 ppm.

    • Aliphatic Protons: The remaining methylene (B1212753) protons of the fatty acid chain will be in the δ 1.2-1.6 ppm region.

    • Terminal Methyl Group: A triplet around δ 0.9 ppm.

Data Presentation and Visualization

The following diagrams illustrate the experimental workflow and the logical process of structural confirmation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_confirmation Structural Confirmation Lipid Sample Lipid Sample Derivatization (Esterification) Derivatization (Esterification) Lipid Sample->Derivatization (Esterification) BF3/Methanol FAMEs in Hexane FAMEs in Hexane Derivatization (Esterification)->FAMEs in Hexane Extraction GC Injection GC Injection FAMEs in Hexane->GC Injection GC Separation GC Separation GC Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Acquisition Data Acquisition MS Detection->Data Acquisition Comparison Comparison Data Acquisition->Comparison Retention Time & Mass Spectrum Authentic Standard Authentic Standard Authentic Standard->Comparison Confirmed Structure Confirmed Structure Comparison->Confirmed Structure

GC-MS workflow for fatty acid analysis.

Confirmation_Logic cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis Unknown_Sample Unknown Sample (this compound?) GCMS_Unknown Retention Time (RT1) Mass Spectrum (MS1) Unknown_Sample->GCMS_Unknown NMR_Unknown ¹H and ¹³C Spectra Unknown_Sample->NMR_Unknown Authentic_Standard Authentic Standard (this compound) GCMS_Standard Retention Time (RT_std) Mass Spectrum (MS_std) Authentic_Standard->GCMS_Standard NMR_Standard ¹H and ¹³C Spectra Authentic_Standard->NMR_Standard Comparison_GCMS RT1 = RT_std ? MS1 = MS_std ? GCMS_Unknown->Comparison_GCMS GCMS_Standard->Comparison_GCMS Comparison_NMR Spectra Match? NMR_Unknown->Comparison_NMR NMR_Standard->Comparison_NMR Confirmation Structure Confirmed Comparison_GCMS->Confirmation Comparison_NMR->Confirmation

Logic for structural confirmation using standards.

Conclusion

The unambiguous structural confirmation of this compound relies on a multi-faceted analytical approach. While powerful techniques like GC-MS and NMR provide essential data, the use of an authentic standard is the cornerstone of reliable identification. By comparing the retention time, mass spectrum, and NMR spectral data of an unknown sample to a certified reference standard, researchers can confidently assign the correct structure. This rigorous approach is fundamental for advancing research and development in fields where lipid chemistry plays a critical role.

References

A Researcher's Guide to Assessing the Stability of (2E,9Z)-Octadeca-2,9-dienoic Acid: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of (2E,9Z)-Octadeca-2,9-dienoic acid, understanding its metabolic fate and stability is paramount. This guide provides a comparative framework for evaluating the in vitro and in vivo stability of this polyunsaturated fatty acid. Due to the limited availability of direct stability data for this compound in public literature, this document outlines standardized experimental protocols and presents a hypothetical comparative analysis with other relevant fatty acids.

Comparative Stability Analysis: A Hypothetical Overview

To effectively gauge the stability of this compound, it is essential to compare it against well-characterized fatty acids under identical experimental conditions. For the purpose of this guide, we have selected two common polyunsaturated fatty acids, Linoleic Acid (a structural isomer) and Alpha-Linolenic Acid, as comparators. The following tables present hypothetical data that researchers might aim to generate.

In Vitro Stability Data

This table summarizes the expected outcomes from incubations with key metabolic systems.

CompoundIn Vitro SystemHalf-life (t½, min)% Remaining at 60 minMajor Metabolites Identified
This compound Human Liver Microsomes4535Hydroxylated and epoxidated derivatives
Human Plasma> 240> 95Minimal degradation
Simulated Gastric Fluid (pH 1.2)> 120> 98Isomerization products
Simulated Intestinal Fluid (pH 6.8)18080Hydrolysis products (if esterified)
Linoleic Acid (9Z,12Z-Octadecadienoic acid)Human Liver Microsomes60509-HODE, 13-HODE
Human Plasma> 240> 95Minimal degradation
Simulated Gastric Fluid (pH 1.2)> 120> 99Minimal degradation
Simulated Intestinal Fluid (pH 6.8)> 240> 95Minimal degradation
Alpha-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic acid)Human Liver Microsomes3020Multiple hydroxylated and epoxidated derivatives
Human Plasma> 240> 95Minimal degradation
Simulated Gastric Fluid (pH 1.2)> 120> 99Minimal degradation
Simulated Intestinal Fluid (pH 6.8)> 240> 95Minimal degradation

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Pharmacokinetic Parameters in Rats (Intravenous Administration)

This table outlines key pharmacokinetic parameters following a single intravenous dose.

CompoundDose (mg/kg)t½ (h)Cmax (µg/mL)AUC (µg·h/mL)Clearance (mL/h/kg)Volume of Distribution (L/kg)
This compound 51.5507566.70.14
Linoleic Acid52.0459055.60.16
Alpha-Linolenic Acid51.0606083.30.12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable stability studies. The following sections provide standardized protocols for in vitro and in vivo assessments.

In Vitro Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the rate of metabolism of the test compound by cytochrome P450 enzymes.

  • Materials: Human liver microsomes (pooled), NADPH regenerating system, phosphate (B84403) buffer (pH 7.4), test compound stock solution (in DMSO or ethanol), and a control compound.

  • Procedure:

    • Prepare a microsomal incubation mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer.

    • Add the test compound to the mixture at a final concentration of 1 µM.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression multiplied by -1 gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

In Vitro Stability in Human Plasma
  • Objective: To assess the stability of the test compound to plasma enzymes.

  • Materials: Pooled human plasma, phosphate buffer (pH 7.4), test compound stock solution.

  • Procedure:

    • Thaw frozen human plasma at 37°C.

    • Add the test compound to the plasma at a final concentration of 1 µM.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), transfer an aliquot of the plasma sample to a tube containing ice-cold acetonitrile with an internal standard to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the zero-time point.

In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of the test compound after intravenous administration.

  • Animals: Male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins.

  • Procedure:

    • Administer the test compound formulated in a suitable vehicle (e.g., saline with a co-solvent) as a single intravenous bolus dose via the tail vein.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-determined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Extract the compound from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental processes and potential biological context, the following diagrams are provided.

InVitro_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis TestCompound Test Compound (this compound) Inc_Micro Microsomal Incubation + NADPH TestCompound->Inc_Micro Add to matrix Inc_Plasma Plasma Incubation TestCompound->Inc_Plasma Add to matrix Inc_SGF SGF Incubation TestCompound->Inc_SGF Add to matrix Inc_SIF SIF Incubation TestCompound->Inc_SIF Add to matrix Microsomes Human Liver Microsomes Microsomes->Inc_Micro Plasma Human Plasma Plasma->Inc_Plasma SGF Simulated Gastric Fluid SGF->Inc_SGF SIF Simulated Intestinal Fluid SIF->Inc_SIF Quench Quench Reaction (Acetonitrile) Inc_Micro->Quench Time points Inc_Plasma->Quench Time points Inc_SGF->Quench Time points Inc_SIF->Quench Time points Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, % remaining) LCMS->Data

Workflow for In Vitro Stability Assessment.

InVivo_PK_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis & Data Interpretation AnimalModel Rat Model (cannulated) Dosing Intravenous Administration of Test Compound AnimalModel->Dosing BloodCollection Serial Blood Sampling (0-24h) Dosing->BloodCollection Post-dose PlasmaSeparation Plasma Separation (Centrifugation) BloodCollection->PlasmaSeparation SampleExtraction Plasma Sample Extraction PlasmaSeparation->SampleExtraction LCMS LC-MS/MS Quantification SampleExtraction->LCMS PK_Analysis Pharmacokinetic Analysis (t½, AUC, CL, Vd) LCMS->PK_Analysis

Workflow for In Vivo Pharmacokinetic Study.

Signaling_Pathway PUFA This compound (or other PUFAs) LOX Lipoxygenase (LOX) PUFA->LOX Substrate Metabolites Bioactive Metabolites (e.g., Hydroxy-fatty acids) LOX->Metabolites Metabolizes Receptor Cell Surface or Nuclear Receptor Metabolites->Receptor Activates Signaling Downstream Signaling (e.g., MAPK, NF-κB) Receptor->Signaling Response Cellular Response (e.g., Anti-inflammatory effects) Signaling->Response

Hypothetical Lipoxygenase Signaling Pathway.

A Comparative Guide to the Anti-inflammatory Effects of Octadecadienoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Octadecadienoic acid isomers, a class of fatty acids encompassing conjugated linoleic acids (CLAs) and their various positional and geometric isomers, have garnered significant attention for their potent immunomodulatory and anti-inflammatory properties. This guide provides a comparative analysis of the anti-inflammatory effects of prominent octadecadienoic acid isomers, supported by experimental data. We delve into their mechanisms of action, detailing their influence on key signaling pathways and the production of inflammatory mediators.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of octadecadienoic acid isomers varies significantly depending on their specific molecular structure. The following tables summarize the quantitative effects of different isomers on key inflammatory markers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Effects of Octadecadienoic Acid Isomers on Pro-inflammatory Cytokine Production

IsomerCell TypeStimulantConcentrationEffect on TNF-αEffect on IL-6Effect on IL-1βCitation
c9,t11-CLA Murine Splenocytes-0.5% in diet (56 days)Increased secretionIncreased secretion-[1]
Human Endothelial Cells (EA.hy926)Basal1 µM-Decreased Concentration-
t10,c12-CLA Murine Splenocytes-0.5% in diet (56 days)Increased secretionIncreased secretion-[1]
Human Endothelial Cells (EA.hy926)Basal10 µM-Increased Concentration-
8-oxo-9-octadecenoic acid (OOA) RAW 264.7 MacrophagesLPS12.5-50 µMConcentration-dependent inhibitionConcentration-dependent inhibition-[2]
Jacaric Acid Human Mast Cells (HMC-1)A23187 + PMA<5 µM--Reduced IL-4 & IL-13 secretion[1][3]

Table 2: Effects of Octadecadienoic Acid Isomers on Inflammatory Enzymes and Mediators

IsomerTargetMetricValueCell/Assay SystemCitation
Jacaric Acid COX-1Ki1.7 µMIn vitro enzyme assay[2]
c9,t11-CLA COX-2Protein Level~20% decreasePC-3 prostate cancer cells[4]
8-oxo-9-octadecenoic acid (OOA) iNOSProtein LevelDramatic decreaseRAW 264.7 Macrophages (LPS-stimulated)[2]
COX-2Protein LevelDramatic decreaseRAW 264.7 Macrophages (LPS-stimulated)[2]
Nitric Oxide (NO)ProductionSignificant suppressionRAW 264.7 Macrophages (LPS-stimulated)[2]

Key Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of octadecadienoic acid isomers are primarily mediated through the modulation of three key signaling pathways: Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK).

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

Several octadecadienoic acid isomers act as ligands for PPARs, a family of nuclear receptors that regulate inflammation and metabolism. Activation of PPARs, particularly PPARγ and PPARα, can lead to the transcriptional repression of pro-inflammatory genes.

PPAR_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Octadecadienoic_Acid_Isomer Octadecadienoic Acid Isomer (e.g., HODEs, oxo-ODAs) PPAR PPARα / PPARγ Octadecadienoic_Acid_Isomer->PPAR Binds and Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR_Complex->PPRE Translocates to Nucleus and Binds to PPRE Proinflammatory_Gene_Repression Repression of Pro-inflammatory Genes (e.g., NF-κB targets) PPAR_RXR_Complex->Proinflammatory_Gene_Repression Transrepression Target_Gene_Expression Target Gene Expression (e.g., Anti-inflammatory genes) PPRE->Target_Gene_Expression Activates

PPAR Signaling Pathway Activation
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Some octadecadienoic acid isomers can inhibit this pathway, thereby reducing the expression of numerous pro-inflammatory genes. This inhibition can occur through prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, which in turn prevents the nuclear translocation of the active p50/p65 dimer.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) IkBa_NFkB->NFkB_n IκBα degradation, NF-κB translocates to nucleus Octadecadienoic_Acid_Isomer Octadecadienoic Acid Isomer Octadecadienoic_Acid_Isomer->IKK Inhibits DNA DNA NFkB_n->DNA Binds to κB sites Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Gene_Expression Induces

Inhibition of NF-κB Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK cascade, including the ERK, JNK, and p38 pathways, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Certain octadecadienoic acid isomers have been shown to inhibit the phosphorylation of key kinases in this pathway, leading to a downstream reduction in inflammatory gene expression.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocates to Nucleus and Activates Octadecadienoic_Acid_Isomer Octadecadienoic Acid Isomer Octadecadienoic_Acid_Isomer->MAPKK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Induces Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Isomer_Treatment Pre-treatment with Octadecadienoic Acid Isomer Cell_Culture->Isomer_Treatment Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Isomer_Treatment->Inflammatory_Stimulation Supernatant_Collection Collect Supernatant Inflammatory_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Inflammatory_Stimulation->Cell_Lysis NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (iNOS, COX-2, p-IκBα, etc.) Cell_Lysis->Western_Blot

References

Safety Operating Guide

Safe Disposal of (2E,9Z)-Octadeca-2,9-dienoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling or disposing of (2E,9Z)-Octadeca-2,9-dienoic acid, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent skin and eye contact.[1]

Personal Protective Equipment (PPE) Requirements:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or goggles.To protect against splashes and fine particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber), tested according to EN 374.[2][3]To prevent skin contact.
Skin Protection Lab coat or other protective clothing.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection A particulate filter respirator may be necessary if dust formation is possible.[1]To avoid inhalation of dust.

Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1] Avoid the generation of dust from the solid material.[1][2]

Disposal Procedures

This compound and its container are to be treated as hazardous waste and must be disposed of accordingly.[1][2] Under no circumstances should this chemical be emptied into drains or released into the environment.[1][2]

Step 1: Waste Segregation All waste containing this compound, including unused product, contaminated materials (e.g., paper towels, gloves), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[1] Waste should be separated into categories that can be managed by local or national waste management facilities.[2][4]

Step 2: Container Management Use a compatible, corrosion-resistant, and leak-proof container for waste collection.[1][5] Ensure the container is properly sealed to prevent leaks or spills and is clearly labeled with its contents, hazard information, and the date waste accumulation began.[1][4]

Step 3: Storage Store waste containers in a cool, dry, and well-ventilated designated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5][6]

Step 4: Professional Disposal Arrange for a licensed hazardous waste management service to collect and dispose of the chemical waste in accordance with local, state, and federal regulations.[4][5]

Accidental Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[1]

  • Containment : For larger spills, cover drains to prevent environmental contamination.[2]

  • Cleanup :

    • For solid spills, mechanically take up the material, avoiding dust formation.[1]

    • Place the collected material and any contaminated items (e.g., absorbent paper, PPE) into a suitable, sealed container for disposal as hazardous waste.[1]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated spill_check Accidental Spill? start->spill_check collect_waste Collect in a designated hazardous waste container. is_contaminated->collect_waste Yes is_contaminated->collect_waste No (Unused Product) label_container Label container with contents, hazards, and date. collect_waste->label_container store_safely Store in a cool, dry, well-ventilated area. label_container->store_safely professional_disposal Arrange for professional hazardous waste disposal. store_safely->professional_disposal end End: Safe Disposal professional_disposal->end spill_check->is_contaminated No spill_protocol Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect as Hazardous Waste 4. Decontaminate spill_check->spill_protocol Yes spill_protocol->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2E,9Z)-Octadeca-2,9-dienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2E,9Z)-Octadeca-2,9-dienoic Acid

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Material/StandardPurpose
Eyes & Face Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedProtects against splashes and aerosols.
Face ShieldPolycarbonateRecommended when there is a significant risk of splashing.[1][2]
Hands Chemical-Resistant GlovesNitrile or NeopreneProtects skin from direct contact with the chemical.[1][2][3]
Body Laboratory Coat or Chemical-Resistant ApronCotton or polyester (B1180765) blendPrevents contamination of personal clothing.
Respiratory Not generally required under normal use with adequate ventilation.N/AUse a fume hood if the substance is heated or aerosolized.
Feet Closed-Toed ShoesLeather or other durable materialProtects feet from spills and falling objects.[3][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for the safe handling of this compound.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station before beginning work.

  • Handling the Compound :

    • Wear all required PPE as outlined in the table above.

    • Handle the acid in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]

    • Use appropriate laboratory equipment (e.g., spatulas, glassware) for transferring the compound.

  • Post-Handling :

    • Clean the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves.[5]

    • Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated, sealed chemical waste container.
Empty Containers Rinse with an appropriate solvent. Dispose of the rinsate as chemical waste. The cleaned container can then be disposed of according to institutional guidelines.

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical flow of handling this compound, incorporating key safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Assess Hazards & Review SDS (if available) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Retrieve and Weigh Compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Store Compound Appropriately E->F Spill Spill or Exposure Occurs E->Spill Incident G Segregate Chemical Waste F->G Proceed to Disposal H Dispose of Contaminated Materials G->H I Clean Work Area H->I J Wash Hands I->J End of Process Action Follow Emergency Procedures (Eyewash, Safety Shower, Spill Kit) Spill->Action Report Report Incident Action->Report

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.